Product packaging for Diethyl pyridine-3,5-dicarboxylate(Cat. No.:CAS No. 4591-56-4)

Diethyl pyridine-3,5-dicarboxylate

Cat. No.: B188992
CAS No.: 4591-56-4
M. Wt: 223.22 g/mol
InChI Key: PGGQCHVPWSXPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl pyridine-3,5-dicarboxylate (CAS 4591-56-4) is a high-purity organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol. It is presented as a white to light yellow powder or crystal . This diester is a versatile precursor and key building block in chemical synthesis, particularly in the development of metal-organic frameworks (MOFs) and various other heterocyclic systems. Its structure, featuring a central pyridine ring with ester functionalities, makes it a valuable ligand and intermediate in organic and inorganic chemistry research. Researchers utilize this compound in the synthesis of novel ligands for catalytic systems . As a scaffold, it is instrumental in creating more complex molecular architectures found in pharmaceuticals and fine chemicals. The product has a melting point of approximately 49-53 °C and a boiling point of 117 °C at 0.5 mmHg . It is soluble in common organic solvents such as methanol . Handle with appropriate precautions, as the compound may be harmful if swallowed and causes skin and eye irritation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for application to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B188992 Diethyl pyridine-3,5-dicarboxylate CAS No. 4591-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGQCHVPWSXPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196656
Record name Diethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4591-56-4
Record name 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4591-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4591-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl pyridine-3,5-dicarboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyridine-3,5-dicarboxylate is a heterocyclic organic compound belonging to the class of pyridine derivatives. Its structure, featuring a central pyridine ring substituted with two ethyl ester groups, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides an in-depth overview of its chemical properties, structure, synthesis, and spectral characterization. While specific biological signaling pathways for this compound are not extensively documented, the broader class of pyridine dicarboxylates has been investigated for various biological activities, including antimicrobial and calcium channel blocking effects. This guide consolidates available data to serve as a comprehensive resource for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a pyridine ring with ethyl carboxylate groups at the 3 and 5 positions.

IdentifierValue
IUPAC Name This compound[1]
Synonyms Diethyl 3,5-pyridinedicarboxylate, 3,5-Pyridinedicarboxylic acid diethyl ester, Pyridine-3,5-dicarboxylic acid diethyl ester[2]
CAS Number 4591-56-4[1]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.22 g/mol [1]
SMILES CCOC(=O)C1=CC(=CN=C1)C(=O)OCC[1]
InChI Key PGGQCHVPWSXPSI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Physical State Solid[2]CymitQuimica
Melting Point 49.0 to 53.0 °CChemicalBook
Boiling Point 117 °C at 0.5 mmHgChemicalBook
Density 1.165 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 1.37 ± 0.20 (Predicted)ChemicalBook
Solubility Soluble in MethanolChemicalBook

Synthesis and Purification

The synthesis of this compound and its derivatives often involves the Hantzsch pyridine synthesis or variations thereof. A general experimental protocol, based on the synthesis of a related isomer, is outlined below.

General Experimental Protocol: Esterification of Pyridine Dicarboxylic Acid

This protocol describes a general method for the synthesis of diethyl pyridinedicarboxylates via esterification of the corresponding dicarboxylic acid.

Materials:

  • Pyridine-3,5-dicarboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

  • Hexane

  • Diethyl Ether (Et₂O)

Procedure: [3]

  • Acid-Catalyzed Esterification: A suspension of pyridine-3,5-dicarboxylic acid (1 equivalent) in absolute ethanol is prepared in a round-bottom flask. Concentrated sulfuric acid is added slowly as a catalyst. The reaction mixture is then refluxed for approximately 16 hours.

  • Azeotropic Removal of Water: Benzene is added to the reaction mixture, and the benzene/ethanol/water azeotrope is removed by distillation to drive the reaction to completion. Additional benzene/ethanol mixture can be added periodically.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of ice-water. Solid sodium bicarbonate is carefully added to neutralize the excess acid.

  • Extraction: The product is extracted from the aqueous layer using ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by silica gel column chromatography using a mixture of diethyl ether and hexane as the eluent. Further purification can be done by recrystallization from a suitable solvent system like diethyl ether/hexane.

Synthesis Workflow

G General Synthesis Workflow for this compound A Pyridine-3,5-dicarboxylic Acid + Ethanol B Add H₂SO₄ (catalyst) A->B C Reflux (16h) B->C D Azeotropic Distillation with Benzene C->D E Neutralization with NaHCO₃ D->E F Extraction with Ethyl Acetate E->F G Washing and Drying F->G H Column Chromatography G->H I Recrystallization H->I J Pure this compound I->J

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate displays signals for the carbonyl carbons of the ester groups (around 168 ppm), the carbons of the pyridine ring, and the carbons of the ethyl and methyl groups.[4]

Infrared (IR) Spectroscopy

The IR spectrum of pyridine dicarboxylate derivatives is characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically appearing in the region of 1720-1730 cm⁻¹.[3][4]

Mass Spectrometry (MS)

Mass spectrometry data for dimethyl pyridine-3,5-dicarboxylate shows a molecular ion peak corresponding to its molecular weight.[5] For this compound, the molecular ion peak (M⁺) would be expected at m/z = 223.

Biological Activity and Signaling Pathways

Specific signaling pathways involving this compound have not been detailed in the available literature. However, the broader class of pyridine dicarboxylic acid derivatives has been a subject of interest in medicinal chemistry.

Derivatives of pyridine dicarboxylic acids have been investigated for their potential as calcium channel antagonists . The potency of these compounds is influenced by the nature of the ester groups and other substituents on the pyridine ring. For instance, non-identical ester groups at the C-3 and C-5 positions have been found to be more potent in some cases.

Furthermore, the pyridine nucleus is considered a "privileged structure" in drug discovery, and its derivatives have shown a wide range of therapeutic properties, including antimicrobial activity .

Structure-Activity Relationship (SAR) Concept

G Conceptual SAR for Pyridine Dicarboxylates A Pyridine Dicarboxylate Scaffold B Modification of Ester Groups (R1, R2) A->B C Substitution on Pyridine Ring (R3) A->C D Biological Activity B->D C->D E Calcium Channel Blockade D->E F Antimicrobial Activity D->F

References

The Hantzsch Pyridine Synthesis of Dicarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hantzsch pyridine synthesis, with a specific focus on its application in the preparation of pyridine dicarboxylates. This versatile multi-component reaction remains a cornerstone in heterocyclic chemistry, enabling the efficient construction of a wide array of substituted pyridines, many of which are of significant interest in medicinal chemistry and drug development.

Core Reaction Mechanism

The Hantzsch pyridine synthesis is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate. The reaction proceeds in a stepwise fashion to first form a 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently oxidized to the corresponding pyridine derivative. The driving force for this final aromatization step is the formation of a stable aromatic pyridine ring.

The generally accepted mechanism involves the following key steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a reactive enamine intermediate.

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine ring system.

  • Oxidation (Aromatization): The 1,4-dihydropyridine is then oxidized to the final pyridine dicarboxylate. This can sometimes occur in situ or as a separate step using a variety of oxidizing agents.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel_Product Knoevenagel Condensation BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Dicarboxylate Cyclized_Intermediate->DHP Dehydration Pyridine Pyridine Dicarboxylate DHP->Pyridine Oxidation

Caption: Overall workflow of the Hantzsch pyridine synthesis.

Quantitative Data on Reaction Yields

The yield of the Hantzsch pyridine synthesis can be influenced by a variety of factors, including the nature of the reactants (aldehyde and β-ketoester), the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction efficiencies under different conditions.

Table 1: Comparison of Catalysts for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.598

Data sourced from a comparative guide on catalysts for the Hantzsch synthesis.

Table 2: Yields of 4-Aryl-1,4-dihydropyridine-3,5-dicarboxamides

Aldehyde (Ar)ProductYield (%)
Phenyl4a73
4-Hydroxyphenyl4c75
4-Methylphenyl4d81
4-Methoxyphenyl4e76

Reaction conditions: p-nitro acetoacetanilide, aromatic aldehyde, and aqueous ammonia in ethanol. Data extracted from a study on the synthesis of novel Hantzsch dihydropyridine derivatives.

Table 3: Yields of Pyridine Dicarboxylates via One-Pot Synthesis and Oxidation

Aldehydeβ-KetoesterCatalystOxidantYield (%)
BenzaldehydeEthyl acetoacetateCANIn situ92
4-ChlorobenzaldehydeEthyl acetoacetateCANIn situ95
4-NitrobenzaldehydeEthyl acetoacetateCANIn situ96
2-ThiophenecarboxaldehydeEthyl acetoacetateCANIn situ88
BenzaldehydeMethyl acetoacetateCANIn situ90

CAN = Ceric Ammonium Nitrate. Data from a study on a green one-pot multicomponent synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of both symmetrical and unsymmetrical pyridine dicarboxylates via the Hantzsch reaction.

Protocol 1: Synthesis of Diethyl 2,6-Dimethyl-4-(5-bromo-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • 5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

  • Ethyl acetoacetate (2.60 g, 0.02 mol)

  • Ammonium acetate (0.77 g, 0.01 mol)

  • Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)

Procedure:

  • To a 100 mL round bottom flask, add 5-bromothiophene-2-carboxaldehyde, ethyl acetoacetate, ammonium acetate, and ceric ammonium nitrate.

  • Stir the mixture at room temperature for 1-2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will solidify.

  • Wash the solid product with water and then with n-hexane to remove impurities.

  • Dry the crude product and recrystallize it from ethanol to obtain the purified diethyl 2,6-dimethyl-4-(5-bromo-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Protocol 2: Synthesis of an Unsymmetrical Pyridine Dicarboxylate

For the synthesis of unsymmetrical pyridine dicarboxylates, a sequential approach is often employed to control the introduction of two different β-ketoesters.

Step 1: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the first β-ketoester (1 equivalent) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, such as piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the resulting Knoevenagel adduct, typically by crystallization or chromatography.

Step 2: Hantzsch Condensation with the Second β-Ketoester

  • In a separate flask, dissolve the second β-ketoester (1 equivalent) in ethanol and add ammonium acetate (1 equivalent).

  • To this mixture, add the purified Knoevenagel adduct from Step 1.

  • Reflux the reaction mixture for several hours until the formation of the unsymmetrical 1,4-dihydropyridine is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the product by filtration. Purify by recrystallization.

Protocol 3: Aromatization of a 1,4-Dihydropyridine to a Pyridine Dicarboxylate

Materials:

  • 1,4-Dihydropyridine derivative (1 equivalent)

  • Iodine (1.2 equivalents)

  • Methanol

Procedure:

  • Dissolve the 1,4-dihydropyridine in methanol in a round-bottom flask.

  • Add iodine to the solution.

  • Reflux the mixture for 4-10 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pyridine dicarboxylate. The product can be further purified by column chromatography if necessary.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and a typical experimental workflow.

Hantzsch_Workflow Reactants Combine Aldehyde, 2 eq. β-Ketoester, Ammonia Source Reaction Heat/Stir in Solvent (with or without catalyst) Reactants->Reaction Isolation_DHP Isolate 1,4-Dihydropyridine (Filtration/Crystallization) Reaction->Isolation_DHP Oxidation Oxidize 1,4-DHP (e.g., I₂, HNO₃, etc.) Isolation_DHP->Oxidation Purification Purify Pyridine Dicarboxylate (Chromatography/Recrystallization) Oxidation->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for the Hantzsch synthesis.

Signaling_Pathway_Analogy cluster_inputs Inputs cluster_transduction Reaction Cascade cluster_output Output Aldehyde Aldehyde (Signal) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester β-Ketoester (Receptor) BetaKetoester->Knoevenagel Enamine_Formation Enamine Formation BetaKetoester->Enamine_Formation Ammonia Ammonia (Co-factor) Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization/ Dehydration Michael_Addition->Cyclization DHP_Formation 1,4-DHP Formation Cyclization->DHP_Formation

Caption: Analogy of the Hantzsch reaction cascade to a signaling pathway.

An In-depth Technical Guide on the Spectroscopic Data of Diethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl pyridine-3,5-dicarboxylate, a key organic compound with applications in medicinal chemistry and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Please note that while extensive searches were conducted, publicly available, experimentally verified spectra for this specific compound are limited. The data presented here is representative and compiled based on spectral information for structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.3s1HH-4
~8.8s2HH-2, H-6
~4.4q4H-CH₂-CH₃
~1.4t6H-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmAssignment
~164C=O
~153C-2, C-6
~140C-4
~128C-3, C-5
~62-CH₂-CH₃
~14-CH₂-CH₃

Table 3: IR Spectroscopic Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1590MediumC=C/C=N stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (ester)

Table 4: Mass Spectrometry Data (Representative)

m/zRelative Intensity (%)Assignment
223High[M]⁺ (Molecular Ion)
195Moderate[M - C₂H₄]⁺
178High[M - OCH₂CH₃]⁺
150Moderate[M - COOCH₂CH₃]⁺
122Moderate[M - 2(COOCH₂CH₃)]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The solution must be homogeneous.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is performed.

    • Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled experiment is typically performed to simplify the spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is used.

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the deuterated solvent signal.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet or empty sample chamber is recorded first.

    • The KBr pellet containing the sample is then placed in the sample holder.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • For volatile compounds, GC-MS with electron ionization (EI) is common. The sample is vaporized and bombarded with a high-energy electron beam.

    • For less volatile compounds, LC-MS with electrospray ionization (ESI) is often used. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • The mass analyzer scans a specific m/z range to detect the molecular ion and its fragment ions.

    • The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Chemical Environment of H and C atoms Connectivity NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups (C=O, C-O, C=C) IR->IR_info Provides MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Provides Structure This compound Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

Spectroscopic analysis workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, which is essential for its identification, characterization, and application in scientific research and development.

Diethyl Pyridine-3,5-dicarboxylate: A Comprehensive Technical Guide to a Prototypical Hantzsch Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, commonly referred to as a Hantzsch ester, is a foundational member of the 1,4-dihydropyridine (DHP) class of heterocyclic compounds. First synthesized by Arthur Hantzsch in 1881, this scaffold has become a cornerstone in organic synthesis and medicinal chemistry.[1] Its unique chemical architecture, characterized by a dihydropyridine ring flanked by two ethyl ester groups, imparts a range of valuable properties, most notably its function as a mild reducing agent and a potent calcium channel blocker.[2][3] This technical guide provides an in-depth exploration of Diethyl Pyridine-3,5-dicarboxylate, covering its synthesis, chemical properties, and significant applications in drug development, with a focus on its role as a calcium channel modulator and its antioxidant potential.

Chemical Properties and Synthesis

The Hantzsch ester is a pale yellow solid soluble in many organic solvents.[4] Its core chemical reactivity stems from its ability to act as a hydride donor, mimicking the function of the biological reducing agent NADH.[5] This property makes it a valuable reagent in various organic transformations, including the reduction of C=C, C=O, and C=N bonds.[2]

The classical and most common method for its preparation is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction.[6] This reaction typically involves the condensation of an aldehyde (in this case, formaldehyde or its equivalent), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate).[7][8]

General Synthesis Workflow

The synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate via the Hantzsch reaction follows a well-established workflow. The process begins with the selection of starting materials and proceeds through a series of condensation reactions to form the final dihydropyridine ring structure.

cluster_workflow Hantzsch Synthesis Workflow start Reactant Selection: - Aldehyde (Formaldehyde) - β-Ketoester (Ethyl Acetoacetate) - Nitrogen Source (Ammonium Acetate) reaction One-Pot Condensation Reaction start->reaction Mixing of reactants workup Reaction Work-up and Purification reaction->workup Precipitation and filtration product Final Product: Diethyl 1,4-dihydro-2,6-dimethyl- pyridine-3,5-dicarboxylate workup->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Hantzsch Synthesis Workflow Diagram.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol is adapted from established Hantzsch synthesis procedures.[9]

Materials:

  • Formaldehyde (or paraformaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine paraformaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Add a minimal amount of ethanol to facilitate stirring.

  • Heat the reaction mixture at 80°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-cold water to the flask to precipitate the solid product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the desired Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate as a yellow crystalline solid.

Expected Yield: Yields for this reaction are typically high, often exceeding 80%.[6]

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, ppm) δ 5.6 (s, 1H, NH), 4.2 (q, 4H, 2x -OCH₂CH₃), 3.5 (s, 2H, CH₂), 2.3 (s, 6H, 2x CH₃), 1.3 (t, 6H, 2x -OCH₂CH₃)
¹³C NMR (CDCl₃, ppm) δ 167.9, 144.2, 104.1, 59.8, 29.7, 19.5, 14.4
IR (KBr, cm⁻¹) ν 3340 (N-H), 1690 (C=O, ester), 1650 (C=C)
Mass Spectrometry (m/z) [M]+ calculated for C₁₃H₁₉NO₄: 253.13; found: 253.13

Applications in Drug Development

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs for the treatment of cardiovascular diseases.[3] this compound and its derivatives have been extensively studied for their pharmacological activities.

Calcium Channel Blockade

The primary therapeutic application of Hantzsch esters is their role as L-type calcium channel blockers.[3] These channels are crucial for regulating calcium influx into vascular smooth muscle cells, which in turn controls vascular tone and blood pressure.[3] By blocking these channels, dihydropyridines induce vasodilation, leading to a reduction in blood pressure.

Dihydropyridines, including this compound derivatives, exert their antihypertensive effects by modulating the calcium signaling pathway in vascular smooth muscle cells. The binding of these compounds to the L-type calcium channel inhibits the influx of calcium, leading to a cascade of events that results in vasodilation.

cluster_pathway L-type Calcium Channel Blockade Signaling Pathway DHP This compound (Hantzsch Ester) LType L-type Calcium Channel DHP->LType Binds to and inhibits Ca_influx Ca²⁺ Influx LType->Ca_influx Blocks Ca_intracellular [Ca²⁺]i Increase Ca_influx->Ca_intracellular Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation (Relaxation) Contraction->Vasodilation Inhibition leads to

Caption: L-type Calcium Channel Blockade Pathway.

The potency of dihydropyridine derivatives as calcium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for the parent this compound are not extensively reported in comparative studies, its derivatives have shown potent activities. For instance, an approximate 1:1 correlation between the IC₅₀ value for inhibition of [³H]nitrendipine binding and the inhibition of muscarinic-induced contractile response has been observed for various 1,4-dihydropyridine analogs.[10][11]

Compound/Derivative Assay IC₅₀ (µM) Reference
Nifedipine (a related DHP)Inhibition of cardiac calcium channels0.2[12]
Nicardipine (a related DHP)Inhibition of cardiac calcium channels1.0[12]
Various 4-substituted DHPsInhibition of [³H]nitrendipine bindingVaries[10]
Protocol 2: In Vitro Calcium Channel Blocking Activity Assay (Aortic Ring Assay)

This protocol describes a common ex vivo method to assess the vasorelaxant properties of a compound.[13]

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Test compound (this compound or derivative)

  • Organ bath system with force transducer

Procedure:

  • Humanely euthanize the rat and dissect the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Induce contraction of the aortic rings by adding a high concentration of KCl (e.g., 60 mM) to the bath.

  • Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.

  • Record the relaxation response using a force transducer.

  • Calculate the percentage of relaxation relative to the pre-contracted tension and determine the IC₅₀ value.

Antioxidant Activity

Several studies have suggested that Hantzsch esters and their derivatives possess antioxidant properties.[14] This activity is attributed to their ability to donate a hydrogen atom, thereby scavenging free radicals. The antioxidant potential is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

A study on a derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reported an IC₅₀ value of 113.964 ± 0.076 µg/ml in a DPPH assay, indicating its potential as an antioxidant.[14]

Protocol 3: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound.[15][16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound (this compound)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound from the stock solution.

  • In a set of test tubes, add a fixed volume of the DPPH solution to each dilution of the test compound.

  • A control sample containing only DPPH solution and methanol should also be prepared.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mechanism of Action as a Hydride Donor

The utility of this compound as a reducing agent in organic synthesis is a direct consequence of its ability to act as a hydride (H⁻) donor. This process is central to its function as a biomimetic of NADH.[5] The mechanism involves the transfer of a hydride from the C4 position of the dihydropyridine ring to an electron-deficient center.

cluster_mechanism Hydride Transfer Mechanism Hantzsch Hantzsch Ester (Hydride Donor) TransitionState [Transition State] Hantzsch->TransitionState Hydride Transfer Substrate Substrate (e.g., C=O, C=C, C=N) Substrate->TransitionState Product Reduced Substrate TransitionState->Product Pyridine Aromatized Pyridine TransitionState->Pyridine

Caption: Hydride Transfer Mechanism Diagram.

Conclusion

This compound stands as a versatile and historically significant molecule in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its potent biological activities as a calcium channel blocker and its potential as an antioxidant, continues to make it and its derivatives attractive scaffolds for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this remarkable Hantzsch ester. Further investigation into the specific quantitative pharmacological and pharmacokinetic properties of the parent compound will undoubtedly open new avenues for its application in therapeutic interventions.

References

The Pivotal Role of the Diethyl Pyridine-3,5-dicarboxylate Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diethyl pyridine-3,5-dicarboxylate core, and its more prominent 1,4-dihydropyridine analogue, represents a cornerstone "privileged structure" in medicinal chemistry. First synthesized by Arthur Hantzsch in 1881, this scaffold has given rise to a clinically significant class of L-type calcium channel blockers for the management of cardiovascular diseases.[1][2] Beyond this primary application, the inherent versatility of the pyridine and dihydropyridine nucleus has enabled its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to aid researchers in the field of drug discovery and development.

The Hantzsch Synthesis: A Classic Route to a Privileged Scaffold

The most common and efficient method for constructing the 1,4-dihydropyridine-3,5-dicarboxylate core is the Hantzsch pyridine synthesis.[1][3][4] This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[1][5] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[4] The driving force for this aromatization is the formation of a stable aromatic ring.[1]

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of well-established intermediates. The generally accepted mechanism involves:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

  • Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

Hantzsch_Synthesis cluster_intermediates Reaction Intermediates Aldehyde Aldehyde (R-CHO) Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (2) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (Hantzsch Ester) Michael_Adduct->DHP Cyclization & Dehydration Pyridine Pyridine Derivative DHP->Pyridine Oxidation

Caption: The Hantzsch Pyridine Synthesis Workflow.

Core Application: L-Type Calcium Channel Blockers

The most significant contribution of the this compound scaffold to medicine is its role as the core of 1,4-dihydropyridine (DHP) L-type calcium channel blockers.[2] These drugs, including nifedipine, amlodipine, and felodipine, are widely prescribed for the treatment of hypertension and angina.[1][2] They exert their therapeutic effect by binding to the α1 subunit of L-type calcium channels, primarily in vascular smooth muscle cells.[6] This binding inhibits the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[6]

Signaling Pathway of DHP Calcium Channel Blockers

Calcium_Channel_Blockade Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) Depolarization->L_type_Ca_Channel opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx DHP_Drug 1,4-Dihydropyridine (e.g., Amlodipine) DHP_Drug->L_type_Ca_Channel blocks Vasodilation Vasodilation DHP_Drug->Vasodilation Ca_Calmodulin Ca2+-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->MLC_Phosphorylation Contraction Smooth Muscle Contraction MLC_Phosphorylation->Contraction

Caption: Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers.

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological activity of DHP calcium channel blockers is highly dependent on their structural features. Key SAR findings include:

  • The 1,4-dihydropyridine ring is essential for activity. Oxidation to the pyridine ring abolishes or significantly reduces activity.

  • A substituted aryl ring at the 4-position is crucial. The nature and position of the substituent on this ring influence potency and selectivity. Generally, electron-withdrawing groups at the ortho or meta position enhance activity.

  • Ester groups at the 3- and 5-positions are important for activity. Asymmetrical esters often lead to higher potency.[7]

  • Small alkyl groups (typically methyl) at the 2- and 6-positions are optimal.

Compound/Derivative ClassTarget/AssayIC50 / pEC50Reference CompoundReference Value
3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters (Metabolite 6)Calcium Channel Blocker16 nMNifedipine-
3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters (Metabolite 7)Calcium Channel Blocker12 nMNifedipine-
5-Phenylcarbamoyl-1,4-DHP (Compound 5)Porcine Coronary Artery Smooth Muscle RelaxationpEC50 = 6.46 ± 0.07VerapamilpEC50 = 6.97 ± 0.15
5-Phenylcarbamoyl-1,4-DHP (Compound 6)Porcine Coronary Artery Smooth Muscle RelaxationpEC50 = 6.35 ± 0.10m-NifedipinepEC50 = 6.48 ± 0.05

Expanding Therapeutic Horizons

The versatility of the this compound scaffold has prompted its investigation in various other therapeutic areas.

Antimicrobial Activity

Derivatives of both 1,4-dihydropyridine and the fully aromatized pyridine have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Compound ClassBacterial StrainMIC (μg/mL)Reference DrugMIC (μg/mL)
Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (2b)S. aureus64--
Diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (3a)S. aureus64--
Diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (3a, 3e, 3g)B. subtilis64--
Pyridine derivatives with Imidazo[2,1-b][3][4][5]thiadiazole moiety (21c, 21g)Antibacterial4Gatifloxacin-
Anticancer Activity

Recent studies have highlighted the potential of pyridine and dihydropyridine derivatives as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, certain dihydropyridine derivatives have been shown to suppress the transcription of PD-L1 by inhibiting STAT1 activation, suggesting a role in cancer immunotherapy.[8][9]

Compound ClassCell LineIC50 (µM)Treatment DurationReference DrugIC50 (µM)
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylatesHCT116 (Colon)16.29 - 68.88---
Pyridine-Urea (8e)MCF-7 (Breast)0.2248hDoxorubicin1.93
Pyridine-Urea (8n)MCF-7 (Breast)1.8848hSorafenib4.50
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3h)HCT-15 (Colon)66.92---
α-Glucosidase Inhibition

Derivatives of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates have been identified as potent inhibitors of yeast α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential as therapeutic agents for the management of type 2 diabetes.

Compound ClassTargetIC50 (µM)Reference DrugIC50 (µM)
Dihydropyridine derivativesα-amylase2.21 ± 0.06 - 9.97 ± 0.08Acarbose2.01 ± 0.1
Dihydropyridine derivativesα-glucosidase2.31 ± 0.09 - 9.9 ± 0.1Acarbose2.07 ± 0.1

Experimental Protocols

General Procedure for the Hantzsch Synthesis of Diethyl 4-Aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (as solvent)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is stirred at reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to afford the desired diethyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

Hantzsch_Experimental_Workflow start Start mix_reagents Mix Aldehyde, Ethyl Acetoacetate, and Ammonium Acetate in Ethanol start->mix_reagents reflux Reflux for 4-6 hours mix_reagents->reflux monitor_tlc Monitor reaction by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Product recrystallize->end

Caption: Experimental Workflow for Hantzsch Synthesis.

In Vitro α-Glucosidase Inhibition Assay Protocol

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in phosphate buffer)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound solution (at various concentrations) or DMSO (for control) to the respective wells.

  • Add 20 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

The this compound scaffold and its 1,4-dihydropyridine counterpart have proven to be exceptionally fruitful starting points for the development of new therapeutic agents. While their role in cardiovascular medicine as calcium channel blockers is well-established, ongoing research continues to unveil their potential in treating a diverse range of diseases, including cancer, microbial infections, and diabetes. The synthetic accessibility of this scaffold via the Hantzsch reaction, coupled with its amenability to structural modification, ensures its continued prominence in medicinal chemistry for the foreseeable future. This guide provides a foundational resource for researchers looking to explore and expand upon the rich chemical and biological landscape of these remarkable heterocyclic compounds.

References

Physical and chemical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical constants, and spectral data, presented in clear, tabular formats for ease of reference. Furthermore, it outlines detailed experimental protocols for its synthesis via the Hantzsch reaction and for the determination of its key physical properties. The guide also includes visualizations of the synthetic workflow and the structural-spectral correlations of the molecule, rendered using Graphviz, to facilitate a deeper understanding of its chemical characteristics.

Chemical and Physical Properties

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine derivative with the chemical formula C₁₃H₁₇NO₄.[1][2] It is commonly synthesized through the Hantzsch pyridine synthesis. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in medicinal chemistry.

Physical Properties

The physical properties of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate are summarized in the table below. The compound is a solid at room temperature and is generally soluble in organic solvents.[3]

PropertyValueReference
Molecular FormulaC₁₃H₁₇NO₄[1][2][4]
Molecular Weight251.28 g/mol [1][2][4]
AppearanceSolid
Melting Point72-74 °C[4]
Boiling Point208 °C at 40 mmHg[4]
SolubilitySoluble in organic solvents[3]
Chemical Properties and Reactivity

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is the oxidized (aromatic) form of a Hantzsch 1,4-dihydropyridine ester. The dominant reaction of 1,4-dihydropyridines is their ease of oxidation to the corresponding pyridine derivatives.[5] This reactivity is fundamental to their role as reducing agents in various chemical transformations.[6] The pyridine ring itself is relatively stable due to its aromaticity. The ester functional groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid.

Spectral Data

The following tables summarize the key spectral data for diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, providing valuable information for its identification and characterization.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
165.98C=O (ester carbonyl)
162.24C2, C6 (pyridine ring)
140.92C3, C5 (pyridine ring)
123.07C4 (pyridine ring)
61.41-OCH₂- (ethyl ester)
24.99-CH₃ (at C2, C6)
14.29-CH₃ (ethyl ester)
Solvent: CDCl₃. Data extracted from a representative spectrum.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
2978C-H stretch (alkane)Medium
1722C=O stretch (ester)Strong
1591C=C stretch (aromatic)Medium
1224C-O stretch (ester)Strong
Data extracted from a representative spectrum.
Mass Spectrometry
m/zInterpretation
251[M]⁺ (Molecular ion)
206[M - OCH₂CH₃]⁺
178[M - COOCH₂CH₃]⁺
Fragmentation pattern based on typical ester behavior.

Experimental Protocols

This section provides detailed methodologies for the synthesis of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and the determination of its fundamental physical properties.

Synthesis via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides a straightforward route to 1,4-dihydropyridines, which can then be oxidized to the target pyridine derivative.[7]

Materials:

  • Ethyl acetoacetate

  • An aldehyde (e.g., formaldehyde or benzaldehyde)

  • Ammonia or ammonium acetate

  • Ethanol (solvent)

  • Oxidizing agent (e.g., nitric acid, chromium trioxide, or air)

Procedure:

  • In a round-bottom flask, dissolve two equivalents of ethyl acetoacetate and one equivalent of the chosen aldehyde in ethanol.

  • Add one equivalent of ammonia or ammonium acetate to the mixture.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate 1,4-dihydropyridine often precipitates from the solution upon cooling. Isolate the solid by filtration.

  • To obtain the final aromatic product, the isolated 1,4-dihydropyridine is oxidized. This can be achieved by various methods, including refluxing with an oxidizing agent in a suitable solvent.

  • After the oxidation is complete, the reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield pure diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is dry and finely powdered. Use a mortar and pestle if necessary.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[8]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Micro Method)

For determining the boiling point at reduced pressure, a micro-boiling point determination method is suitable.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Vacuum source

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.

  • Attach the test tube to a thermometer and immerse it in a heating bath.

  • Connect the apparatus to a vacuum source to achieve the desired pressure (e.g., 40 mmHg).

  • Begin heating the bath. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the chemistry of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Hantzsch_Synthesis_Workflow reagents Ethyl Acetoacetate (2 eq.) + Aldehyde (1 eq.) + Ammonia (1 eq.) reflux Reflux reagents->reflux solvent Ethanol solvent->reflux dihydropyridine Diethyl 1,4-dihydro-2,6-dimethyl- pyridine-3,5-dicarboxylate reflux->dihydropyridine oxidation Oxidation dihydropyridine->oxidation product Diethyl 2,6-dimethyl- pyridine-3,5-dicarboxylate oxidation->product purification Purification (Recrystallization/ Chromatography) product->purification

Caption: Workflow for the Hantzsch synthesis of the target compound.

Spectral_Correlation cluster_structure Molecular Structure cluster_spectra Spectroscopic Features Pyridine Pyridine Ring (Aromatic) NMR_Aromatic ¹³C NMR: ~123-163 ppm Pyridine->NMR_Aromatic IR_Aromatic IR: ~1591 cm⁻¹ (C=C) Pyridine->IR_Aromatic Ester Ester Groups (-COOEt) NMR_Carbonyl ¹³C NMR: ~166 ppm (C=O) Ester->NMR_Carbonyl IR_Carbonyl IR: ~1722 cm⁻¹ (C=O) Ester->IR_Carbonyl MS_Fragments MS: Fragments at m/z 206, 178 Ester->MS_Fragments Methyl Methyl Groups (-CH₃) NMR_Alkyl ¹³C NMR: ~14, 25, 61 ppm Methyl->NMR_Alkyl IR_Alkyl IR: ~2978 cm⁻¹ (C-H) Methyl->IR_Alkyl Ethyl Ethyl Groups (-CH₂CH₃) Ethyl->NMR_Alkyl Ethyl->IR_Alkyl

Caption: Correlation of structural features with key spectral data.

References

The Hantzsch Dihydropyridine Synthesis: A Centennial Pillar of Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First described in 1882 by the German chemist Arthur Rudolf Hantzsch, the Hantzsch dihydropyridine (or pyridine) synthesis is a classic multi-component reaction that has become a cornerstone in the field of heterocyclic chemistry.[1][2] Initially developed for the synthesis of substituted pyridines, the reaction's true impact was realized nearly a century later with the discovery that the intermediate 1,4-dihydropyridines (DHPs), often referred to as "Hantzsch esters," possess significant biological activity.[3] This discovery, particularly the development of nifedipine as a calcium channel blocker for the treatment of hypertension, catapulted the Hantzsch synthesis into the forefront of medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism, and practical application of the Hantzsch synthesis, with a focus on quantitative data, detailed experimental protocols, and the underlying biological signaling pathways.

Discovery and Historical Context

In 1882, Arthur Hantzsch reported in Justus Liebigs Annalen der Chemie a novel method for preparing symmetrically substituted pyridines.[1][2] The reaction involved the condensation of a β-ketoester, an aldehyde, and ammonia.[5] The initial products isolated were 1,4-dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[1][5] For many years, the primary focus remained on the final pyridine products. However, the therapeutic potential of the dihydropyridine intermediates became apparent in the mid-20th century, leading to a resurgence of interest in this century-old reaction.[3]

The Core Reaction: Mechanism and Versatility

The Hantzsch synthesis is a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6] The reaction mechanism is understood to proceed through a series of intermediates, involving key steps such as a Knoevenagel condensation and a Michael addition, before cyclization and dehydration to form the dihydropyridine ring.[2][3]

Hantzsch_Mechanism alpha_beta_Unsaturated alpha_beta_Unsaturated Michael_Adduct Michael_Adduct alpha_beta_Unsaturated->Michael_Adduct Enamine Enamine Enamine->Michael_Adduct

The versatility of the Hantzsch synthesis lies in the wide variety of aldehydes, β-dicarbonyl compounds, and nitrogen sources that can be employed, allowing for the creation of a diverse library of substituted dihydropyridines.[2] This adaptability has been crucial for structure-activity relationship (SAR) studies in drug development.[3]

Quantitative Data from Hantzsch Syntheses

The efficiency of the Hantzsch synthesis is influenced by factors such as the choice of reactants, catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction conditions and yields.

Table 1: Catalyst and Solvent Effects on Hantzsch Synthesis

Aldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateγ-Al2O3 nanoparticles (0.2 g)Solvent-free900.0895[7]
4-MethylbenzaldehydeEthyl acetoacetateAmmonium acetateNoneWater70196[8]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetate & Methyl acetoacetateAmmonium acetateCeric ammonium nitrate (CAN)Solvent-freeRT2.5-[9]
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS)--96[6]
2-NitrobenzaldehydeMethyl acetoacetateAqueous ammoniaNoneMethanolReflux3.5-[10]
BenzaldehydeEthyl acetoacetateAmmonium acetateMethanesulfonic acid (5 mol%)Isopropyl alcohol80192[11]

Table 2: Synthesis of Pharmacologically Relevant 1,4-Dihydropyridines

ProductAldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp. (°C)TimeYield (%)Reference
Nifedipine2-NitrobenzaldehydeMethyl acetoacetateAqueous ammoniaNoneMethanolReflux3.5 h-[10]
Nifedipine2-Nitrobenzaldehyde--MicrowaveEthanol-3-5 min32-80[12]
DiludineFormaldehydeEthyl acetoacetateAmmonium acetateMethanesulfonic acidIsopropyl alcohol8060 min94[11]
Nitrendipine3-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateMethanesulfonic acidIsopropyl alcohol8060 min91[11]

Detailed Experimental Protocols

Synthesis of Nifedipine

The following protocol for the synthesis of nifedipine is adapted from a laboratory experiment designed to illustrate the Hantzsch reaction.[10]

Materials:

  • 2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)

  • Methyl acetoacetate (4.0 mL, 37.1 mmol)

  • Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)

  • Methanol (4.0 mL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Apparatus for recrystallization, HPLC, NMR, IR, and melting point determination

Procedure:

  • In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde, 4.0 mL of methyl acetoacetate, 4.0 mL of methanol, and 1.6 mL of concentrated ammonia solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3.5 hours.

  • After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.

  • Stopper the flask and let it stand at room temperature until the next laboratory session to ensure complete precipitation.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization.

  • Dry the purified product, weigh it, and calculate the yield.

  • Characterize the final product by measuring its melting point and recording its IR, 1H NMR, and 13C NMR spectra.

  • Assess the purity of the product using HPLC.

Nifedipine_Synthesis_Workflow Reactants Combine Reactants: - 2-Nitrobenzaldehyde - Methyl Acetoacetate - Ammonia - Methanol Reflux Heat to Reflux (3.5 hours) Reactants->Reflux Cooling Cool to Room Temperature (Induce Precipitation) Reflux->Cooling Precipitation Allow Complete Precipitation Cooling->Precipitation Filtration Filter to Collect Crude Product Precipitation->Filtration Purification Recrystallize for Purification Filtration->Purification Drying_Yield Dry and Weigh Product (Calculate Yield) Purification->Drying_Yield Characterization Characterize Product: - Melting Point - IR, NMR Spectroscopy - HPLC for Purity Drying_Yield->Characterization

Hantzsch Dihydropyridines as Calcium Channel Blockers: A Signaling Pathway

The therapeutic importance of Hantzsch dihydropyridines like nifedipine lies in their function as L-type calcium channel blockers. These drugs bind to the α1 subunit of the voltage-gated calcium channels, primarily in vascular smooth muscle cells.[13] By inhibiting the influx of extracellular Ca2+ into the cell, they prevent the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.[13][14] This reduction in peripheral vascular resistance results in lower blood pressure.

Calcium_Channel_Blocker_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane Ca_ext Ca²⁺ L_type_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Channel Ca_int Ca_int L_type_Channel->Ca_int Influx DHP Hantzsch Dihydropyridine (e.g., Nifedipine) DHP->L_type_Channel Blocks Ca_Calmodulin Ca_Calmodulin Ca_int->Ca_Calmodulin MLCK_active MLCK_active Ca_Calmodulin->MLCK_active Activates Calmodulin Calmodulin Calmodulin->Ca_Calmodulin Myosin_LC_P Myosin_LC_P MLCK_active->Myosin_LC_P Phosphorylates MLCK_inactive MLCK_inactive MLCK_inactive->MLCK_active Contraction Contraction Myosin_LC_P->Contraction Leads to Myosin_LC Myosin_LC Myosin_LC->Myosin_LC_P

Modern Innovations and Future Directions

While the classical Hantzsch synthesis remains a robust and widely used method, modern advancements have focused on improving its efficiency, environmental friendliness, and scope.[6] The use of microwave irradiation has been shown to significantly reduce reaction times.[12] Green chemistry approaches, such as performing the reaction in water or under solvent-free conditions, have been developed to minimize the use of hazardous organic solvents.[9] Furthermore, the development of novel catalysts continues to enhance the yields and selectivity of the reaction.[11]

The legacy of the Hantzsch synthesis extends far beyond its initial application in pyridine chemistry. It serves as a powerful tool in medicinal chemistry for the generation of biologically active molecules and remains a subject of active research, demonstrating the enduring value of fundamental organic reactions in addressing contemporary scientific challenges.

References

A Technical Guide to Diethyl Pyridine-3,5-dicarboxylate: Solubility, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diethyl pyridine-3,5-dicarboxylate in organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document outlines detailed experimental protocols for its determination and summarizes available qualitative data. Furthermore, it details the well-established Hantzsch synthesis for its dihydropyridine precursor and the subsequent oxidation to yield the target aromatic compound.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound and its Analogs

CompoundSolventSolubility
This compoundMethanolSoluble[1]
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateAlcohol, Ether, Ethyl AcetateSoluble
WaterInsoluble
Dimethyl pyridine-3,5-dicarboxylateChloroform, Dichloromethane, MethanolSoluble[2]
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateOrganic SolventsSoluble[3][4]

Experimental Protocols for Solubility Determination

Given the absence of precise quantitative data, researchers can employ established methods to determine the solubility of this compound in specific solvents of interest. The following are detailed protocols for two common and reliable methods.

Gravimetric Method

This classical and straightforward method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.

  • Separation: Carefully separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.

  • Solvent Evaporation: Transfer a precise volume of the clear saturated solution to a pre-weighed, dry container.

  • Drying: Carefully evaporate the solvent under reduced pressure or in a fume hood. Ensure complete removal of the solvent by placing the container in a vacuum oven at a suitable temperature below the compound's melting point until a constant weight is achieved.

  • Calculation: Weigh the container with the dried solute. The solubility can then be calculated in terms of g/100 mL or mol/L.

UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and offers higher throughput than the gravimetric method.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Dilution: After separating the clear saturated solution (step 3 of the gravimetric method), dilute a precise volume of this solution with the solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Synthesis of this compound

This compound is typically synthesized via a two-step process involving the Hantzsch dihydropyridine synthesis followed by an oxidation step.

Step 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides the 1,4-dihydropyridine precursor.[5]

Typical Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an aldehyde (e.g., formaldehyde or benzaldehyde), two equivalents of ethyl acetoacetate, and a nitrogen source such as ammonium acetate or ammonia in a suitable solvent like ethanol.[5][6]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, can often be isolated by precipitation upon addition of water or by recrystallization from a suitable solvent like methanol.[7]

Step 2: Oxidation to this compound

The synthesized 1,4-dihydropyridine is then aromatized to the final pyridine derivative.

Typical Experimental Protocol:

  • Oxidizing Agent: Dissolve the crude or purified diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in a suitable solvent (e.g., acetic acid, ethanol, or dimethyl sulfoxide).

  • Oxidation: Add a suitable oxidizing agent. Common oxidizing agents for this transformation include nitric acid, ceric ammonium nitrate (CAN), or simply heating in dimethyl sulfoxide (DMSO).[8]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up accordingly, which may involve neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield pure this compound.

Visualizing the Workflow: Hantzsch Pyridine Synthesis

The following diagram illustrates the general workflow for the Hantzsch synthesis of a 1,4-dihydropyridine, the precursor to this compound.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Reaction One-Pot Condensation (e.g., in Ethanol, Reflux) Aldehyde->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Workup Workup (Cooling, Precipitation/Recrystallization) Reaction->Workup Dihydropyridine 1,4-Dihydropyridine Precursor Workup->Dihydropyridine

Caption: General workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Logical Relationship: From Dihydropyridine to Pyridine

The final step in the synthesis of this compound is the aromatization of the dihydropyridine intermediate.

Oxidation_Workflow Start Diethyl 1,4-dihydro-2,6-dimethyl- 3,5-pyridinedicarboxylate Process Oxidation (e.g., HNO3, CAN, or heat in DMSO) Start->Process Aromatization End Diethyl 2,6-dimethyl- 3,5-pyridinedicarboxylate Process->End

Caption: Oxidation of the dihydropyridine precursor to the final pyridine product.

References

Structural Characterization of Pyridine-Dicarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-dicarboxamide derivatives represent a versatile class of compounds with significant interest in medicinal chemistry, materials science, and coordination chemistry.[1][2] Their rigid pyridine core, combined with the hydrogen bonding capabilities of the amide groups, allows for the formation of well-defined supramolecular structures and coordination complexes.[1][3] This guide provides an in-depth overview of the structural characterization of these derivatives, focusing on key analytical techniques and providing detailed experimental protocols.

Synthesis and General Characterization

The synthesis of pyridine-dicarboxamide derivatives is typically achieved through the condensation reaction of a pyridine-dicarboxylic acid chloride with a primary or secondary amine.[1] The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

General Synthetic Protocol

A representative synthetic procedure involves the following steps:

  • Acid Chloride Formation: Pyridine-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding pyridine-dicarbonyl dichloride. This reaction is often performed in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Amide Coupling: The resulting acid chloride is then reacted with the desired amine in a suitable solvent, such as DCM or tetrahydrofuran (THF), in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure pyridine-dicarboxamide derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of pyridine-dicarboxamide derivatives. The chemical shifts of the pyridine ring protons and carbons provide information about the substitution pattern, while the amide proton signals can indicate the presence of hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyridine-2,6-dicarboxamide Derivative

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H-3, H-58.20 - 8.40 (d)125.0 - 127.0
Pyridine H-47.90 - 8.10 (t)138.0 - 140.0
Amide N-H8.50 - 9.50 (br s)-
Carbonyl C=O-163.0 - 165.0
Pyridine C-2, C-6-148.0 - 150.0

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the amide nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of pyridine-dicarboxamide derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. The fragmentation pattern can provide valuable structural information, often involving cleavage of the amide bond and fragmentation of the pyridine ring.

Crystallographic Characterization

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding the solid-state packing and hydrogen bonding networks of pyridine-dicarboxamide derivatives.

Table 2: Selected Crystallographic Data for a Representative Pyridine-2,6-dicarboxamide Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5 - 9.5
b (Å)10.0 - 11.0
c (Å)12.0 - 13.0
β (°)95 - 105
Z4

Table 3: Selected Bond Lengths and Angles for a Representative Pyridine-2,6-dicarboxamide Derivative

Bond Length (Å) Angle Value (°)
C(pyridine)-C(carbonyl)1.50 - 1.55C(py)-C(carb)-O120 - 123
C(carbonyl)-N(amide)1.32 - 1.35C(py)-C(carb)-N115 - 118
C(carbonyl)=O1.22 - 1.25O=C(carb)-N122 - 125

Experimental Protocols

General Procedure for NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the pyridine-dicarboxamide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

General Procedure for Single-Crystal X-ray Diffraction
  • Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Process the diffraction data, including integration of the reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares methods.

Biological Activity and Signaling Pathways

Certain pyridine-dicarboxamide derivatives have demonstrated significant biological activity, particularly as antifungal agents.[4] A key mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5]

Signaling Pathway of SDH Inhibition

The inhibition of SDH by pyridine-dicarboxamide derivatives disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a cascade of events that ultimately result in fungal cell death.

SDH_Inhibition_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain cluster_consequences Cellular Consequences Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_I Complex I UQ Ubiquinone (Coenzyme Q) Complex_I->UQ Complex_II Complex II (SDH) Complex_II->UQ e- ATP_Depletion ATP Depletion Complex_II->ATP_Depletion ROS_Production Increased ROS Production Complex_II->ROS_Production Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient UQ->Complex_III CytC->Complex_IV ATP ATP ATP_Synthase->ATP ATP Production Inhibitor Pyridine-Dicarboxamide Inhibitor Inhibitor->Complex_II Binds to Q-site & Blocks e- transfer Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death

Caption: Signaling pathway of fungal cell death induced by a pyridine-dicarboxamide SDH inhibitor.

Experimental Workflow for Characterization

The structural characterization of a novel pyridine-dicarboxamide derivative typically follows a systematic workflow.

Experimental_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Xray Single-Crystal X-ray Diffraction Synthesis->Xray If crystals form Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation

Caption: Experimental workflow for the structural characterization of pyridine-dicarboxamide derivatives.

Conclusion

The structural characterization of pyridine-dicarboxamide derivatives is a multifaceted process that relies on a combination of synthetic chemistry and advanced analytical techniques. This guide has provided a comprehensive overview of the key methodologies, data presentation, and an example of a relevant biological pathway. A thorough understanding of these principles is essential for the rational design and development of new pyridine-dicarboxamide-based compounds for a wide range of applications.

References

Methodological & Application

Synthesis of Diethyl Pyridine-3,5-dicarboxylate via Hantzsch Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a straightforward and efficient method for the preparation of pyridine derivatives.[1][2] This reaction is of significant interest in medicinal chemistry as pyridines are a common scaffold in many biologically active compounds. This application note provides detailed protocols for the synthesis of diethyl pyridine-3,5-dicarboxylate, a valuable building block in organic synthesis, through a two-step Hantzsch reaction. The process involves the initial formation of a dihydropyridine intermediate, diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, followed by its oxidative aromatization to the final pyridine product.[3][4]

Reaction Overview

The synthesis proceeds in two main stages:

  • Hantzsch Condensation: A one-pot reaction involving ethyl acetoacetate, formaldehyde, and an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form the 1,4-dihydropyridine intermediate.[3]

  • Aromatization: Oxidation of the dihydropyridine intermediate to the corresponding pyridine derivative using a suitable oxidizing agent.[3]

Data Presentation

Table 1: Hantzsch Condensation for Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
MethodAldehydeβ-KetoesterNitrogen SourceSolventCatalystTemp. (°C)TimeYield (%)
AFormaldehydeEthyl acetoacetateAmmonium acetateEthanolNoneReflux10 h~50%
BFormaldehydeEthyl acetoacetateMethanolic AmmoniaMethanolNone501 h75-90%
Table 2: Aromatization of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
MethodOxidizing AgentSolventCatalystTemp. (°C)TimeYield (%)
CManganese Dioxide (MnO₂)NoneNone (Microwave)1001 min91-100%
DFerric Chloride (FeCl₃·6H₂O)AcetonitrileNoneRoom Temp6.5 h~61%
ECeric Ammonium Nitrate (CAN)AcetonitrileSilica-supportedRoom TempN/AHigh
FIodine (I₂)MethanolNoneReflux4-10 hHigh
GHydrogen Peroxide (H₂O₂) / Copper(II) ChlorideEthanolCopper(II) ChlorideRoom Temp30 min96%

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester)

Method A: Using Ammonium Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (2 equivalents), formaldehyde (1 equivalent, typically as a 37% aqueous solution), and ammonium acetate (1 equivalent).

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction: Heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion (typically 10 hours), cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Method B: Using Methanolic Ammonia

  • Reaction Setup: In a suitable reaction vessel, mix ethyl acetoacetate (2 equivalents) and formaldehyde (1 equivalent, as a 37% aqueous solution).

  • Reagent Addition: Add a methanolic solution of ammonia (1.1 equivalents).

  • Reaction: Heat the mixture to 50°C and stir for 1 hour.

  • Work-up: After cooling, the product may precipitate. If not, the solvent can be partially removed to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol.

Protocol 2: Aromatization to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Method C: Microwave-Assisted Oxidation with Manganese Dioxide

  • Reaction Setup: In a microwave-safe reaction vial, place diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (1 equivalent) and commercial manganese dioxide (excess).

  • Reaction: Irradiate the mixture in a microwave reactor at 100°C for 1 minute.[5][6]

  • Work-up: After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Filter the mixture to remove the manganese dioxide and then remove the solvent under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.

Method G: Oxidation with Hydrogen Peroxide and Copper(II) Chloride

  • Reaction Setup: Dissolve diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of copper(II) chloride.

  • Oxidant Addition: Add 30% hydrogen peroxide (1.2 equivalents) dropwise to the stirred solution at room temperature over 30 minutes.[7]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, the product can be isolated by extraction with an organic solvent after quenching any remaining peroxide.

  • Purification: The crude product can be purified by recrystallization from ethanol.[7]

Mandatory Visualization

Hantzsch Reaction Mechanism

The Hantzsch pyridine synthesis proceeds through a series of condensation and cyclization reactions. The key steps involve the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-ketoester and the aldehyde. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The final step is the aromatization to the pyridine.[1][2]

Hantzsch_Reaction EtOOC_CH2_CO_Me1 Ethyl Acetoacetate Enamine Enamine Intermediate EtOOC_CH2_CO_Me1->Enamine EtOOC_CH2_CO_Me2 Ethyl Acetoacetate Knoevenagel Knoevenagel Adduct EtOOC_CH2_CO_Me2->Knoevenagel HCHO Formaldehyde HCHO->Knoevenagel NH3 Ammonia NH3->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel->Michael_Adduct Dihydropyridine_Intermediate Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Michael_Adduct->Dihydropyridine_Intermediate Cyclization & Dehydration Pyridine_Product This compound Dihydropyridine_Intermediate->Pyridine_Product Oxidation (Aromatization)

Caption: Hantzsch reaction workflow for this compound synthesis.

Experimental Workflow

The overall experimental process can be visualized as a two-stage workflow, starting from the initial condensation to the final purification of the aromatized product.

Experimental_Workflow Start Start: Reactants (Ethyl Acetoacetate, Formaldehyde, Ammonia Source) Condensation Hantzsch Condensation (Heating/Reflux) Start->Condensation Isolation1 Isolation of Dihydropyridine Intermediate (Filtration/Evaporation) Condensation->Isolation1 Purification1 Purification (Recrystallization) Isolation1->Purification1 DHP_Intermediate Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Purification1->DHP_Intermediate Oxidation Oxidative Aromatization (e.g., MnO₂, H₂O₂/CuCl₂) DHP_Intermediate->Oxidation Isolation2 Isolation of Pyridine Product (Extraction/Filtration) Oxidation->Isolation2 Purification2 Purification (Recrystallization/Chromatography) Isolation2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate as a Hydrogen Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as Hantzsch ester, is a versatile and mild reducing agent widely employed in organic synthesis.[1][2] Structurally analogous to the biological reducing agent NADH, Hantzsch ester serves as an effective hydride donor in a variety of chemical transformations.[3][4] Its operational simplicity and stability make it a favorable alternative to using high-pressure molecular hydrogen.[5] These application notes provide an overview of its use as a hydrogen source in key synthetic methodologies, complete with detailed protocols, quantitative data, and mechanistic visualizations.

Key Applications

Hantzsch ester is predominantly used in transfer hydrogenation reactions to reduce polarized double bonds, such as C=C, C=N, and C=O.[3][6] Its applications are particularly prominent in organocatalysis and photoredox catalysis.

Organocatalytic Asymmetric Transfer Hydrogenation

In organocatalytic asymmetric transfer hydrogenation, a chiral organocatalyst activates the substrate towards nucleophilic attack by the Hantzsch ester, enabling the enantioselective synthesis of chiral molecules.[7] This biomimetic approach is widely used for the reduction of α,β-unsaturated aldehydes and ketones, imines, and nitroolefins.[4][7]

a) Reduction of α,β-Unsaturated Aldehydes and Ketones: Chiral secondary amines, such as imidazolidinones, catalyze the formation of a chiral iminium ion from the α,β-unsaturated carbonyl compound. This activation lowers the LUMO of the substrate, facilitating hydride transfer from the Hantzsch ester to the β-position, leading to the formation of a chiral enamine which is then hydrolyzed to the saturated aldehyde or ketone.[5][7]

b) Reduction of Imines: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective catalysts for the asymmetric reduction of imines to chiral amines.[8] The catalyst protonates the imine, forming a chiral ion pair that directs the hydride transfer from the Hantzsch ester.[8]

c) Reduction of Nitroolefins: Chiral thiourea catalysts can activate nitroolefins through hydrogen bonding, enabling the enantioselective conjugate reduction by Hantzsch ester to afford chiral nitroalkanes.[9]

Photoredox Catalysis

In the presence of visible light and a suitable photocatalyst, Hantzsch ester can act as a sacrificial electron and proton donor.[1][10] The excited photocatalyst is reduced by the Hantzsch ester via a single-electron transfer (SET) process, generating a potent reductant that can engage in a variety of chemical transformations.[1][10] This methodology has been applied in dehalogenations, reductive couplings, and the generation of radical intermediates for C-C bond formation.[10]

Data Presentation

The following tables summarize the quantitative data for the reduction of various substrates using diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate as the hydrogen source under different catalytic systems.

Table 1: Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(E)-Cinnamaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20)Toluene25249590
2(E)-3-(4-Nitrophenyl)acrylaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20)THF25369292
3(E)-3-(2-Naphthyl)acrylaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20)Toluene25249691
4(E)-Hex-2-enal(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20)CH2Cl2-20488588

Table 2: Asymmetric Transfer Hydrogenation of Imines

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1N-Benzylidene-4-methylaniline(R)-TRIP (5)Toluene60489895
2N-(4-Chlorobenzylidene)aniline(R)-TRIP (5)Toluene60489596
3N-(1-(4-Methoxyphenyl)ethylidene)aniline(S)-TRIP (10)Benzene50728891
42-Phenylquinoline(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (5)Toluene40249294

Table 3: Asymmetric Transfer Hydrogenation of β,β-Disubstituted Nitroolefins

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(E)-1-Nitro-2-phenylprop-1-eneJacobsen-type thiourea (10)Toluene40489598
2(E)-2-(4-Chlorophenyl)-1-nitroprop-1-eneJacobsen-type thiourea (10)Toluene40489397
3(E)-2-Cyclohexyl-1-nitroprop-1-eneJacobsen-type thiourea (10)Toluene40728595
4(E)-1-Nitro-2-(thiophen-2-yl)prop-1-eneJacobsen-type thiourea (10)Toluene40609096

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes
  • Materials:

    • α,β-Unsaturated aldehyde (1.0 equiv)

    • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (0.2 equiv)

    • Trifluoroacetic acid (TFA) (0.2 equiv)

    • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.2 equiv)

    • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral imidazolidinone catalyst and the solvent.

    • Add the trifluoroacetic acid and stir the mixture for 5-10 minutes at room temperature.

    • Add the α,β-unsaturated aldehyde to the reaction mixture.

    • In a separate vial, dissolve the Hantzsch ester in the solvent and add it to the reaction mixture dropwise over 5 minutes.

    • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired saturated aldehyde.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Imines
  • Materials:

    • Imine (1.0 equiv)

    • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.05 equiv)

    • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.5 equiv)

    • Anhydrous solvent (e.g., Toluene)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst.

    • Under an inert atmosphere, add the solvent and the imine.

    • Add the Hantzsch ester in one portion.

    • Seal the tube and stir the reaction mixture at the specified temperature.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure amine.

    • Work-up for byproduct removal: After the reaction, the mixture can be treated with 4 N HCl. The aqueous phase, containing the amine product and the Hantzsch pyridine byproduct, is separated. Neutralization with solid KOH followed by the addition of excess KOH (8 equivalents) hydrolyzes the ester groups of the Hantzsch pyridine, rendering it water-soluble. Extraction with ethyl acetate then isolates the pure chiral amine.[11]

Protocol 3: General Procedure for Photoredox-Catalyzed Reaction using Hantzsch Ester
  • Materials:

    • Substrate (1.0 equiv)

    • Photocatalyst (e.g., fac-Ir(ppy)3) (0.02 equiv)

    • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (2.0 equiv)

    • Degassed solvent (e.g., DMF, CH3CN)

  • Procedure:

    • In a reaction vessel (e.g., a Pyrex tube), combine the substrate, photocatalyst, and Hantzsch ester.

    • Add the degassed solvent under an inert atmosphere.

    • Seal the vessel and place it at a fixed distance from a visible light source (e.g., a blue LED lamp).

    • Irradiate the reaction mixture with stirring at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Organocatalytic_Transfer_Hydrogenation cluster_workflow Experimental Workflow Start Start Step1 1. Add chiral catalyst and acid co-catalyst (if any) to anhydrous solvent. Start->Step1 Step2 2. Add substrate (e.g., imine, enal). Step1->Step2 Step3 3. Add Hantzsch ester. Step2->Step3 Step4 4. Stir at specified temperature. Step3->Step4 Step5 5. Monitor reaction (TLC, GC, etc.). Step4->Step5 Step6 6. Work-up and purification. Step5->Step6 End Chiral Product Step6->End

Caption: General experimental workflow for organocatalytic transfer hydrogenation.

Catalytic_Cycle Catalyst Chiral Catalyst (e.g., Phosphoric Acid) Activated_Complex Activated Substrate-Catalyst Complex (Chiral Ion Pair) Catalyst->Activated_Complex + Substrate Substrate Substrate (e.g., Imine) Substrate->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex + Hantzsch Ester (Hydride Transfer) Hantzsch_Ester Hantzsch Ester (Hydride Donor) Hantzsch_Ester->Product_Complex Hantzsch_Pyridine Hantzsch Pyridine (Byproduct) Hantzsch_Ester->Hantzsch_Pyridine Product_Complex->Catalyst - Product (Catalyst Regeneration) Product Chiral Product (e.g., Amine) Product_Complex->Product Product_Complex->Hantzsch_Pyridine - H+

Caption: Catalytic cycle for Brønsted acid-catalyzed imine reduction.

Photoredox_Catalysis_Cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC.- PC_excited->PC_reduced SET PC_reduced->PC SET HE Hantzsch Ester HE_radical Hantzsch Ester.+ HE->HE_radical - e- Product Product (AH) HE_radical->Product from Substrate Substrate (A) Substrate_reduced Reduced Substrate (A.-) Substrate->Substrate_reduced + e- Substrate_reduced->Product + H+

Caption: Simplified cycle for photoredox catalysis with Hantzsch ester.

References

Applications of Diethyl Pyridine-3,5-dicarboxylate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of diethyl pyridine-3,5-dicarboxylate and its derivatives in organic synthesis, with a particular focus on its role as a key precursor in the preparation of biologically active molecules. Detailed experimental protocols for the synthesis of its important 1,4-dihydropyridine analogue and its subsequent aromatization are provided, along with quantitative data on the biological activities of its derivatives.

Introduction

This compound is a versatile heterocyclic compound widely employed as a building block in organic synthesis. Its pyridine core and ester functionalities offer multiple reaction sites for derivatization, leading to a diverse range of molecular architectures. A significant application of this scaffold lies in its relationship with diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, commonly known as a Hantzsch ester. The Hantzsch reaction, a multi-component condensation, provides straightforward access to these 1,4-dihydropyridines (1,4-DHPs), which are potent calcium channel blockers used in the treatment of cardiovascular diseases.[1][2] Subsequent aromatization of these 1,4-DHPs furnishes the corresponding diethyl pyridine-3,5-dicarboxylates.[2][3] Furthermore, derivatives of this basic structure have been extensively investigated for a range of other biological activities, including as α-glucosidase inhibitors for the management of diabetes.[4][5]

Core Applications

The primary applications of this compound and its precursors in organic synthesis include:

  • Synthesis of Calcium Channel Blockers: The 1,4-dihydropyridine scaffold, readily accessible through the Hantzsch synthesis, is the cornerstone of a major class of calcium channel blockers.[2][6]

  • Development of α-Glucosidase Inhibitors: Derivatives of 4-substituted-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates have shown potent inhibitory activity against yeast α-glucosidase, a key enzyme in carbohydrate metabolism.[4][7]

  • Precursor to Biologically Active Pyridines: Aromatization of Hantzsch esters provides a direct route to substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.[3]

  • Hydrogen Source in Reductive Reactions: Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, can act as mild reducing agents in various organic transformations, including conjugate reductions and reductive aminations.[1]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch condensation to synthesize a representative 1,4-dihydropyridine derivative.[8]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium bicarbonate (NH₄HCO₃)

  • Ethanol

Procedure:

  • Combine benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate in a round-bottom flask.

  • Add ethanol as the solvent.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by a color change of the solution.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Expected Yield: High yields are typically obtained with this method.[9]

Characterization Data for a similar compound, Diethyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (6a): [10]

  • Appearance: Light yellow solid

  • Melting Point: 156-157 °C

  • ¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 8.79 (s, 1H), 7.20 (d, 2H, J = 7.6 Hz), 7.16 (t, 2H, J = 7.6 Hz), 7.08 (t, 1H, J = 7.6 Hz), 4.87 (s, 1H), 3.99 (q, 4H, J = 7 Hz), 2.26 (s, 6H), 1.12 (t, 6H, J = 7 Hz)

  • ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm): 166.9, 148.2, 145.3, 127.8, 127.3, 125.8, 101.9, 59.0, 38.9, 18.2, 14.1

  • FTIR (ATR, cm⁻¹): 3339, 2954, 2920, 1735, 1682

Protocol 2: Aromatization of Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the oxidation of a 1,4-dihydropyridine to its corresponding pyridine derivative.[10]

Materials:

  • Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Oxidizing agent (e.g., nitric acid, potassium ferrocyanide)[6]

  • Appropriate solvent

Procedure:

  • Dissolve the starting 1,4-dihydropyridine in a suitable solvent.

  • Add the oxidizing agent to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate.

Expected Yield: Near-quantitative yields can be achieved for the aromatization step.[10]

Characterization Data for Diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate (7c): [10]

  • Appearance: Light yellow solid

  • Melting Point: 114 °C

  • ¹H-NMR (400 MHz, CDCl₃, δ ppm): 8.19 (d, 2H, J = 8.4 Hz), 7.40 (d, 2H, J = 8.4 Hz), 3.97 (q, 4H, J = 7.2 Hz), 2.55 (s, 6H), 0.90 (t, 6H, J = 7.2 Hz)

  • ¹³C-NMR (100 MHz, CDCl₃, δ ppm): 167.1, 156.1, 147.9, 144.0, 143.3, 129.5, 126.3, 123.2, 61.7, 23.1, 13.7

  • FTIR (ATR, cm⁻¹): 2982, 1720, 1556, 1227, 1102, 1038

Quantitative Data

Table 1: Synthesis of Diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates via Hantzsch Reaction
Compound4-SubstituentYield (%)Melting Point (°C)
6a 4-phenyl92156-157
6c 4-nitrophenyl88131-132
6i 4-ethoxyphenyl88104-106

Data sourced from a study on sustainable catalysts for the Hantzsch reaction.[10]

Table 2: α-Glucosidase Inhibitory Activity of Diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates
Compound4-SubstituentIC₅₀ (µM)
1 2-Nitrophenyl110.3 ± 1.25
2 3-Nitrophenyl35.0 ± 0.12
6 4-Methylphenyl157.4 ± 1.10
7 4-Methoxyphenyl105.2 ± 0.80
8 4-Hydroxyphenyl160.0 ± 1.05
11 2-Chlorophenyl185.2 ± 1.30
13 4-Chlorophenyl135.6 ± 0.90
14 2,4-Dichlorophenyl25.0 ± 0.06
15 2,6-Dichlorophenyl273.7 ± 1.20
23 3-Bromophenyl120.5 ± 0.95
24 4-Bromophenyl150.3 ± 1.15
25 4-Fluorophenyl66.0 ± 0.07
Acarbose (Standard) -937 ± 1.60

Data from a study evaluating these compounds as inhibitors of yeast α-glucosidase.[4]

Visualizations

Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis Aldehyde Aldehyde (e.g., Benzaldehyde) Dihydropyridine Diethyl 1,4-Dihydropyridine- 3,5-dicarboxylate Aldehyde->Dihydropyridine BetaKetoester1 β-Ketoester (2 eq.) (e.g., Ethyl Acetoacetate) BetaKetoester1->Dihydropyridine Ammonia Ammonia Source (e.g., NH₄HCO₃) Ammonia->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Diethyl Pyridine- 3,5-dicarboxylate Oxidation->Pyridine

Caption: Workflow of the Hantzsch synthesis and subsequent aromatization.

Logical Relationship of Compounds and Applications

Applications cluster_synthesis Synthetic Pathway cluster_applications Key Applications Start This compound Precursors Hantzsch Hantzsch Reaction Aldehyde β-Ketoester Ammonia Start->Hantzsch DHP 1,4-Dihydropyridines Hantzsch->DHP Aromatization Aromatization (Oxidation) DHP->Aromatization CCB Calcium Channel Blockers DHP->CCB AGI α-Glucosidase Inhibitors DHP->AGI Pyridine This compound Aromatization->Pyridine Pharma Pharmaceutical Intermediates Pyridine->Pharma

Caption: Relationship between synthesis and applications.

References

Application Notes and Protocols for Green Chemistry Approaches to Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since 1881, is a multicomponent reaction traditionally involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridines (1,4-DHPs) are of significant pharmaceutical interest, with many serving as calcium channel blockers for treating cardiovascular diseases.[2][3] However, classical Hantzsch synthesis often requires harsh reaction conditions, long reaction times, and the use of volatile organic solvents, leading to low yields and environmental concerns.[4]

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient protocols for the Hantzsch synthesis. These modern approaches focus on the use of alternative energy sources, eco-friendly solvents, and novel catalytic systems to minimize waste, reduce energy consumption, and improve atom economy. This document provides detailed application notes and protocols for several green Hantzsch pyridine synthesis methodologies, tailored for researchers, scientists, and drug development professionals.

Green Methodologies Overview

Several innovative strategies have been successfully applied to render the Hantzsch synthesis more environmentally benign. These include:

  • Solvent-free and Catalyst-free Reactions: Eliminating both the solvent and catalyst represents a highly desirable green approach, reducing waste and simplifying product purification.[5][6]

  • Aqueous Media: Utilizing water as a solvent is a key green alternative to traditional organic solvents due to its non-toxic, non-flammable, and readily available nature.[2][7]

  • Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as efficient energy sources that can significantly reduce reaction times and improve yields compared to conventional heating.[1][8]

  • Green Catalysis: The use of reusable, non-toxic, and highly efficient catalysts, such as nanocatalysts and organocatalysts, offers a sustainable alternative to traditional acid or base catalysts.[9][10]

  • Mechanochemistry: This solvent-free technique involves inducing reactions through mechanical force (grinding), offering a green and efficient synthetic route.[11]

The following sections provide a comparative summary of quantitative data for various green Hantzsch synthesis protocols and detailed experimental procedures for key methods.

Data Presentation: Comparison of Green Hantzsch Synthesis Protocols

The following table summarizes the key quantitative data from different green Hantzsch synthesis methodologies, allowing for a direct comparison of their efficiency and green credentials.

Methodology Catalyst Solvent Energy Source Reactants (Example) Time Yield (%) Reference
Catalyst-free & Solvent-free NoneNoneConventional Heating (100 °C)2-Furaldehyde, tert-Butyl acetoacetate, Ammonium acetate45 min85[5]
"On-Water" Catalyst-free NoneWaterConventional Heating (70-75 °C)Benzaldehyde, Ethyl acetoacetate, Ammonium carbonate1-2 h86-96[4][7]
Microwave-assisted Catalyst & Solvent-free NoneNoneMicrowaveAromatic aldehydes, Dimedone, Ammonium acetate3-8 min81-97[8]
Ultrasound-assisted in Aqueous Micelles p-Toluenesulfonic acid (PTSA)Aqueous (SDS, 0.1M)UltrasoundBenzaldehyde, Ethyl acetoacetate, Ammonium acetateNot specified96[1]
Nanocatalyst-mediated Solvent-free AlCl₃@ZnONoneRoom TemperatureAromatic aldehydes, Ethyl acetoacetate, Ammonium acetate2 hNot specified[9]
CAN-catalyzed Solvent-free Ceric Ammonium Nitrate (CAN)NoneRoom Temperature5-Bromothiophene-2-carboxaldehyde, 1,3-diones, Ammonium acetate1-3 hGood to excellent[10][12]
Mechanochemical NoneNoneGrindingAromatic aldehydes, β-dicarbonyl compounds, AmmoniaNot specifiedNot specified[11]

Experimental Protocols

This section provides detailed methodologies for key green Hantzsch synthesis experiments.

Protocol 1: Catalyst-free and Solvent-free Synthesis of 1,4-Dihydropyridines

This protocol describes a simple and efficient method for the synthesis of 1,4-dihydropyridines without the use of any solvent or catalyst, relying on thermal energy.[5]

Materials:

  • Aldehyde (e.g., 2-furaldehyde, 1.0 mmol)

  • β-Ketoester (e.g., tert-butyl acetoacetate, 2.0 mmol)

  • Ammonium source (e.g., ammonium acetate, 3.0 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Petroleum ether

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (3.0 mmol).

  • Stir the reaction mixture at 100 °C for 45 minutes. The reaction progress can be monitored by TLC.

  • After completion of the reaction (as indicated by TLC), stop heating and allow the mixture to cool to room temperature.

  • Add 5 mL of petroleum ether to the reaction mixture and stir.

  • Isolate the precipitated product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and melting point).[4]

Protocol 2: "On-Water" Catalyst-free Synthesis of 1,4-Dihydropyridines

This protocol outlines a clean and efficient procedure for the Hantzsch reaction in an aqueous medium without any catalyst.[4][7]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 2.0 mmol)

  • Ammonium source (e.g., ammonium carbonate, 1.0 mmol)

  • Water

  • Sealed vessel or round-bottom flask with a condenser

  • Stirrer and heating mantle/oil bath

  • Filtration apparatus

  • 95% Ethanol for recrystallization

Procedure:

  • In a sealed vessel or a round-bottom flask equipped with a condenser, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), ammonium carbonate (1.0 mmol), and water.

  • Stir the mixture vigorously at 70-75 °C for the desired time (typically 1-2 hours). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and let it stand overnight to allow for complete precipitation of the product.

  • Filter the mixture to isolate the precipitated solid product.

  • The filtrate, containing water and any unreacted starting materials, can be recycled and reused in subsequent reactions.[7]

  • Wash the solid product with water and then recrystallize from 95% ethanol to obtain the pure 1,4-dihydropyridine.

  • Dry the purified product and characterize it by IR, NMR, and melting point analysis.[4]

Protocol 3: Microwave-assisted, Solvent-free, and Catalyst-free Synthesis of Acridinediones

This protocol describes a rapid and highly efficient one-pot synthesis of acridinediones, a class of 1,4-dihydropyridine derivatives, using microwave irradiation without any solvent or catalyst.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Microwave reactor

  • Appropriate reaction vessel for microwave synthesis

Procedure:

  • In a microwave reaction vessel, place the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a suitable power level to maintain the desired temperature (if applicable, or at a set power) for 3-8 minutes. The optimal time may vary depending on the specific aldehyde used.

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterize the synthesized acridinedione derivative by standard analytical methods.

Protocol 4: Ceric Ammonium Nitrate (CAN) Catalyzed Solvent-free Synthesis of 1,4-Dihydropyridines

This protocol details a green, solvent-free synthesis of 1,4-dihydropyridines at room temperature using ceric ammonium nitrate (CAN) as an efficient catalyst.[10]

Materials:

  • Aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde, 0.01 mol)

  • 1,3-Dione (e.g., ethyl acetoacetate, 0.01 mol, or other 1,3-diones)

  • Ammonium acetate (0.01 mol)

  • Ceric Ammonium Nitrate (CAN) (0.5 mmol)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • n-Hexane and ethanol for purification

Procedure:

  • In a 100 mL round-bottom flask, add the aldehyde (0.01 mol), 1,3-dione (0.01 or 0.02 mol, depending on the specific dione), ammonium acetate (0.01 mol), and CAN (0.5 mmol).

  • Stir the mixture well at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, a solid product will form.

  • Wash the crude product with water and then with n-hexane to remove impurities.

  • Dry the crude product and recrystallize it from ethanol, potentially with charcoal treatment for decolorization, to obtain the pure product.

  • Characterize the final product using appropriate analytical techniques.[10]

Visualizations

General Workflow for Green Hantzsch Pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Green Reaction Conditions cluster_methods Methodologies cluster_end Product & Work-up Aldehyde Aldehyde Reaction One-Pot Condensation Aldehyde->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction NitrogenSource Nitrogen Source NitrogenSource->Reaction DHP 1,4-Dihydropyridine Reaction->DHP Method1 Solvent-free Method1->Reaction Method2 Aqueous Media Method2->Reaction Method3 MW/Ultrasound Method3->Reaction Method4 Green Catalyst Method4->Reaction Purification Purification (Filtration/Recrystallization) DHP->Purification

Caption: General workflow of green Hantzsch synthesis.

Logical Relationship of Green Approaches

G cluster_solvents Solvent Choice cluster_energy Energy Input cluster_catalysis Catalysis center Green Hantzsch Pyridine Synthesis SolventFree Solvent-free center->SolventFree Water Water as Solvent center->Water IonicLiquids Ionic Liquids center->IonicLiquids Microwave Microwave center->Microwave Ultrasound Ultrasound center->Ultrasound Mechanochem Mechanochemistry center->Mechanochem CatalystFree Catalyst-free center->CatalystFree Biocatalysts Biocatalysts center->Biocatalysts Nanocatalysts Nanocatalysts center->Nanocatalysts Organocatalysts Organocatalysts center->Organocatalysts

Caption: Key green chemistry strategies for Hantzsch synthesis.

Simplified Hantzsch Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Keto1 β-Ketoester 1 Keto1->Knoevenagel Keto2 β-Ketoester 2 Enamine Enamine Keto2->Enamine Ammonia Ammonia Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration DHP 1,4-Dihydropyridine Dehydration->DHP

Caption: Simplified mechanism of the Hantzsch reaction.

References

Purification of Diethyl Pyridine-3,5-dicarboxylate by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of diethyl pyridine-3,5-dicarboxylate via recrystallization. This procedure is designed to enhance the purity of the compound, a critical step for its application in pharmaceutical synthesis and materials science.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional polymers. The purity of this compound is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This protocol outlines a systematic approach to purify this compound, ensuring high purity suitable for demanding research and development applications.

Data Presentation

The physical and solubility properties of this compound are crucial for developing an effective recrystallization protocol. The following table summarizes key data for this compound.

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₄[1]
Molecular Weight223.23 g/mol [2]
AppearanceWhite to light yellow powder/crystal[2]
Melting Point49.0 to 53.0 °C[2]
Boiling Point117 °C @ 0.5 mmHg[2]
SolubilitySoluble in Methanol[2]
Purity (Typical)
Crude PurityUser-defined based on synthesis
Purity after RecrystallizationTo be determined experimentally
Recrystallization Yield To be determined experimentally

Experimental Protocols

This section details the recommended procedure for the recrystallization of this compound. The selection of an appropriate solvent is critical for successful purification. Based on the purification of structurally similar compounds, such as diethyl pyridine-2,5-dicarboxylate and diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a mixed solvent system of diethyl ether and hexane or a single solvent system using ethanol are proposed.[3][4] Researchers should perform small-scale trials to determine the optimal solvent system for their specific crude material.

Potential Recrystallization Solvents:
  • System 1: Diethyl ether / Hexane

  • System 2: Ethanol

Protocol for Recrystallization using Diethyl Ether / Hexane
  • Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask. Add a minimal amount of diethyl ether at room temperature to dissolve the solid completely. Gentle swirling or stirring can aid dissolution.

  • Insolubility Check: If insoluble impurities are present, perform a hot filtration. To do this, heat the solution gently and filter it through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Inducing Crystallization: To the clear filtrate, slowly add hexane (a non-solvent) dropwise while gently swirling the flask. Continue adding hexane until the solution becomes slightly turbid.

  • Crystal Growth: If turbidity persists, add a few drops of diethyl ether to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, the flask can then be placed in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product and calculate the percentage yield.

Protocol for Recrystallization using Ethanol
  • Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration as described in the previous protocol.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The rate of cooling will influence the size of the crystals. Slower cooling generally results in larger, purer crystals.

  • Complete Crystallization: To maximize the yield, place the flask in an ice bath for approximately 30 minutes to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small portion of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Characterize the recrystallized product by measuring its melting point and purity, and calculate the overall yield of the recrystallization process.

Common Impurities

The nature of impurities will depend on the synthetic route used to prepare the this compound. Common impurities may include:

  • Unreacted Starting Materials: Such as 3,5-pyridinedicarboxylic acid.

  • Mono-esterified Product: Ethyl 5-(carboxy)pyridine-3-carboxylate.

  • Residual Solvents: From the synthesis and workup steps (e.g., toluene, pyridine).

  • Byproducts from Side Reactions.

The recrystallization process is designed to effectively remove these types of impurities.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Amount of Hot Solvent crude_product->add_solvent dissolved_solution Clear Solution of Product add_solvent->dissolved_solution hot_filtration Hot Filtration (if needed) dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove cool_solution Slow Cooling to Room Temp hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship of Recrystallization Steps

Recrystallization_Logic Key Steps in Recrystallization start Start: Crude Compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve filter 2. Remove Insoluble Impurities dissolve->filter cool 3. Cool Slowly to Crystallize filter->cool isolate 4. Isolate Crystals cool->isolate dry 5. Dry Pure Compound isolate->dry end End: Purified Product dry->end

Caption: Logical progression of steps for successful recrystallization.

References

Application Notes and Protocols: Diethyl Pyridine-3,5-dicarboxylate in the Synthesis of Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,5-dicarboxylate and its derivatives are pivotal starting materials in the synthesis of a major class of cardiovascular drugs known as 1,4-dihydropyridine (DHP) calcium channel blockers. These compounds are widely prescribed for the management of hypertension and angina pectoris. The core of their synthesis lies in the Hantzsch pyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine ring essential for their pharmacological activity. This document provides detailed application notes and experimental protocols for the synthesis of key calcium channel blockers utilizing this compound precursors.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers, such as nifedipine and amlodipine, exert their therapeutic effects by selectively inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This blockade leads to a decrease in intracellular calcium concentration, resulting in the relaxation of arterial smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[1][2] Some dihydropyridines may also induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.

Key Synthetic Applications: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate or methyl acetoacetate), and a nitrogen donor (typically ammonia or ammonium acetate).[3][4] This reaction is the cornerstone for producing a wide array of 1,4-dihydropyridine derivatives.

Synthesis of Nifedipine

Nifedipine is a first-generation dihydropyridine calcium channel blocker. Its synthesis is a classic example of the Hantzsch reaction.

Reaction Scheme:

2-Nitrobenzaldehyde + 2 x Methyl Acetoacetate + NH₃ → Nifedipine

Synthesis of Amlodipine

Amlodipine, a second-generation calcium channel blocker, requires a modified Hantzsch synthesis. A key precursor is ethyl 4-(2-phthalimidoethoxy)acetoacetate, which contains a protected amino group to prevent side reactions. The synthesis proceeds in two main stages: formation of a protected intermediate (phthalimidoamlodipine) followed by deprotection.[5]

Reaction Scheme:

2-Chlorobenzaldehyde + Ethyl 4-(2-phthalimidoethoxy)acetoacetate + Methyl 3-aminocrotonate → Phthalimidoamlodipine → Amlodipine

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of various dihydropyridine calcium channel blockers.

Table 1: Synthesis Yields of Dihydropyridine Derivatives

CompoundAldehydeβ-Ketoester 1β-Ketoester 2 / EnamineNitrogen SourceCatalyst/ConditionsYield (%)Reference
Nifedipine2-NitrobenzaldehydeMethyl AcetoacetateMethyl AcetoacetateAmmoniaReflux in MethanolNot specified
Nitrendipine3-NitrobenzaldehydeEthyl AcetoacetateEthyl AcetoacetateAmmonium AcetateMethanesulfonic acid, 80°C92[6]
Phthalimidoamlodipine2-ChlorobenzaldehydeEthyl 4-(2-phthalimidoethoxy)acetoacetateMethyl 3-aminocrotonate-RefluxNot specified[5]
Diethyl 2,6-dimethyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate2,4-DichlorobenzaldehydeEthyl AcetoacetateEthyl AcetoacetateAmmonium HydroxideNot specified68[7]

Table 2: Biological Activity of Dihydropyridine Calcium Channel Blockers

CompoundAssayIC₅₀ (nM)Reference
NifedipineDepolarization-induced contractions in rat aorta2.9[8]
SQ 32,547Depolarization-induced contractions in rat aorta5.5[8]
SQ 32,926Depolarization-induced contractions in rat aorta8.1[8]
AmlodipineNot specifiedNot specified
IsradipineNot specified0.013 µM[9]
NicardipineNot specified0.194 µM[9]
NisoldipineNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of Nifedipine via Hantzsch Reaction[1]

Materials:

  • 2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)

  • Methyl acetoacetate (4.0 mL, 37.1 mmol)

  • Methanol (4 mL)

  • Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)

  • 50 mL round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde, 4.0 mL of methyl acetoacetate, and 4 mL of methanol.

  • Add 1.6 mL of concentrated ammonia to the mixture.

  • Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using a heating mantle or an oil bath.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • If no precipitate forms upon cooling, place the flask in an ice-water bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product to obtain nifedipine.

Protocol 2: Synthesis of Phthalimidoamlodipine Intermediate[5]

Materials:

  • 2-Chlorobenzaldehyde

  • Ethyl 4-(2-phthalimidoethoxy)acetoacetate

  • Methyl 3-aminocrotonate

  • Suitable solvent (e.g., ethanol)

  • Round-bottom flask

  • Condenser

  • Heating apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate in a suitable solvent.

  • Heat the mixture to facilitate the Knoevenagel condensation. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling the reaction mixture, add an equimolar amount of methyl 3-aminocrotonate.

  • Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the crude phthalimidoamlodipine by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 3: Deprotection of Phthalimidoamlodipine to Amlodipine[5]

Materials:

  • Phthalimidoamlodipine

  • Primary amine (e.g., methylamine) in aqueous solution

  • Suitable solvent

  • Stirring apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend the purified phthalimidoamlodipine in a suitable solvent.

  • Add an aqueous solution of a primary amine, such as methylamine.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the deprotection process by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent.

  • Remove the phthalhydrazide byproduct by filtration.

  • The filtrate containing amlodipine can be further purified, often by conversion to a salt (e.g., besylate) and subsequent recrystallization.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation Aldehyde Aldehyde One-Pot_Condensation One-Pot Condensation (Hantzsch Reaction) Aldehyde->One-Pot_Condensation Beta-Ketoester_1 β-Ketoester (2 equiv.) Beta-Ketoester_1->One-Pot_Condensation Nitrogen_Source Nitrogen Source (e.g., NH3) Nitrogen_Source->One-Pot_Condensation Dihydropyridine 1,4-Dihydropyridine (e.g., Nifedipine) One-Pot_Condensation->Dihydropyridine

Caption: Experimental workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

DHP_Signaling_Pathway DHP_Blocker Dihydropyridine Calcium Channel Blocker L_type_Channel L-type Voltage-Gated Calcium Channel DHP_Blocker->L_type_Channel blocks Ca_Influx Calcium Ion Influx L_type_Channel->Ca_Influx mediates Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca leads to Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Intracellular_Ca->Vasodilation causes BP_Reduction Reduced Blood Pressure Vasodilation->BP_Reduction results in

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Amlodipine_Synthesis_Logic Start Synthesis Start Protecting_Group Introduction of Protecting Group (Phthalimide on Aminoethoxy Side Chain) Start->Protecting_Group Hantzsch_Reaction Modified Hantzsch Synthesis Protecting_Group->Hantzsch_Reaction Protected_Intermediate Formation of Phthalimidoamlodipine Hantzsch_Reaction->Protected_Intermediate Deprotection Removal of Protecting Group (e.g., with Methylamine) Protected_Intermediate->Deprotection Final_Product Amlodipine Deprotection->Final_Product

Caption: Logical flow for the synthesis of amlodipine.

References

Application Notes and Protocols for Microwave-Assisted Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch dihydropyridine synthesis, a cornerstone in heterocyclic chemistry, has been significantly advanced through the application of microwave irradiation. This technology dramatically reduces reaction times from hours to minutes, often improves yields, and aligns with the principles of green chemistry.[1] These application notes provide detailed protocols for several microwave-assisted Hantzsch synthesis methodologies, offering a comparative overview of different reaction conditions to aid in the development of efficient synthetic strategies for this important class of compounds, which includes notable drugs such as amlodipine and nifedipine.[1]

Comparative Overview of Microwave-Assisted Protocols

The following table summarizes quantitative data from various microwave-assisted Hantzsch dihydropyridine synthesis protocols, highlighting the versatility of this method.

Protocol TitleAldehyde (mmol)β-Ketoester (mmol)Ammonia Source (mmol)Catalyst/SupportSolventMicrowave ConditionsTime (min)Yield (%)Reference
Protocol 1: Solvent-Free Synthesis with Ammonium Formate Varied Alkyl/Aryl Aldehydes (variable)Ethyl Acetoacetate (variable)Ammonium Formate (variable)NoneSolvent-FreeNot specified1-3Good[2]
Protocol 2: Temperature-Controlled Synthesis Benzaldehyde (2.5)Ethyl Acetoacetate (12.5)25% aq. NH4OH (10.0)NoneNone140°C10Moderate to Good (39-89 for library)[1][3]
Protocol 3: Solvent- and Catalyst-Free Synthesis of Acridinediones Aromatic Aldehydes (1)Dimedone (2)NH4OAc (1.5)NoneSolvent-Free700 W3-881-97[4]
Protocol 4: Synthesis on Alumina Support Benzaldehyde (3)Ethyl Acetoacetate (3) & Methyl 3-aminocrotonate (3)Not specified (from aminocrotonate)Alumina (2 g) with catalytic DMF (0.5 mL)Not specifiedDomestic Oven6>85[5]
Protocol 5: Four-Component Synthesis in EtOH/AcOH Propargyl Aldehyde (variable)Ethyl Acetoacetate (2 equiv.)NH4OAc (3 equiv.)NoneEtOH/AcOH (5:1)120°C596[6]
Protocol 6: Barium Nitrate Catalyzed Solvent-Free Synthesis 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine (3)Ethyl Acetoacetate (9)NH4OAc (3.6)Ba(NO3)2 (0.3)Solvent-FreeNot specified2086[7]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis with Ammonium Formate

This protocol highlights an eco-friendly, solvent-free approach using ammonium formate as the ammonia source, leading to rapid synthesis of dihydropyridines.[2]

Materials:

  • Aromatic or aliphatic aldehyde

  • Ethyl acetoacetate

  • Ammonium formate

  • Microwave synthesizer

  • Ethanol (for work-up)

Procedure:

  • In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, and ammonium formate in an appropriate stoichiometric ratio.

  • Place the vessel in the microwave synthesizer and irradiate for 1-3 minutes.[2]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol to the crude product and stir.

  • Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Temperature-Controlled Synthesis in a Single-Mode Microwave Synthesizer

This method utilizes a dedicated single-mode microwave synthesizer, allowing for precise temperature and pressure control, which can enhance reproducibility and yield.[1][8]

Materials:

  • Benzaldehyde (2.5 mmol)

  • Ethyl acetoacetate (12.5 mmol)

  • 25% aqueous ammonium hydroxide (10.0 mmol)

  • Microwave vial with Teflon septum

  • Single-mode microwave synthesizer

Procedure:

  • Place benzaldehyde, ethyl acetoacetate, and 25% aqueous ammonium hydroxide in a glass microwave vial.[3]

  • Seal the vial with a Teflon septum and place it in the microwave cavity.[1]

  • Set the reaction temperature to 140°C and the reaction time to 10 minutes, with stirring.[1][3]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can then be isolated and purified by standard methods such as recrystallization or column chromatography.

Protocol 3: Solvent- and Catalyst-Free Synthesis of Acridinediones

This protocol describes a highly efficient, green synthesis of acridinediones, a class of dihydropyridine derivatives, under solvent- and catalyst-free conditions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Microwave synthesizer (700 W)

Procedure:

  • In a microwave-safe vessel, thoroughly mix the aromatic aldehyde, dimedone, and ammonium acetate.

  • Place the vessel in a microwave synthesizer and irradiate at 700 W for 3-8 minutes.[4]

  • Monitor the reaction to completion.

  • After cooling, the solid product can be purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow

The general workflow for microwave-assisted Hantzsch dihydropyridine synthesis is a streamlined process that facilitates rapid compound generation.[1]

G Reactant_Preparation Reactant Preparation (Aldehyde, β-Ketoester, Ammonia Source) Microwave_Irradiation Microwave Irradiation (Set Power/Temp and Time) Reactant_Preparation->Microwave_Irradiation Cooling Cooling (Reaction mixture cooled to room temp.) Microwave_Irradiation->Cooling Workup Work-up (e.g., Addition of cold water/ice) Cooling->Workup Product_Isolation Product Isolation (Filtration of the solid precipitate) Workup->Product_Isolation Purification Purification (Recrystallization from a suitable solvent, e.g., Ethanol) Product_Isolation->Purification Pure_Product Pure 1,4-Dihydropyridine Purification->Pure_Product

Caption: General workflow for microwave-assisted 1,4-DHP synthesis.

Logical Relationship of Key Components in Hantzsch Synthesis

The Hantzsch synthesis is a multi-component reaction where an aldehyde, a β-ketoester, and an ammonia source combine to form the dihydropyridine core.

G cluster_reactants Reactants Aldehyde Aldehyde (e.g., Benzaldehyde) Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Condensation Beta_Ketoester β-Ketoester (2 equiv.) (e.g., Ethyl Acetoacetate) Beta_Ketoester->Dihydropyridine Cyclization Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Ammonia_Source->Dihydropyridine Incorporation

Caption: Key components and their relationship in the Hantzsch synthesis.

References

Application Notes and Protocols: Synthesis of Diacid Chlorides from Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of dicarboxylic acids to their corresponding diacid chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates essential for the preparation of a wide range of derivatives, including polyesters, polyamides, esters, and amides. Diacid chlorides are key building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The most common and effective methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This document provides a general procedure for the synthesis of acid chlorides from dicarboxylic acids, along with specific examples and key experimental data.

General Reaction Scheme

The overall reaction involves the replacement of the hydroxyl groups of the dicarboxylic acid with chlorine atoms.

HOOC-(CH₂)n-COOH + 2 SOCl₂ → ClOC-(CH₂)n-COCl + 2 SO₂ + 2 HCl

Data Presentation: Synthesis of Various Diacid Chlorides

The following table summarizes reaction conditions and yields for the synthesis of common diacid chlorides from their corresponding dicarboxylic acids using thionyl chloride.

Dicarboxylic AcidChlorinating AgentCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Adipic AcidThionyl ChlorideNoneNone (excess SOCl₂)50-60475-81 (crude)[1]
Adipic AcidThionyl ChlorideDMFToluene50-551096.8[2]
Terephthalic AcidThionyl ChlorideNoneNone (excess SOCl₂)8010-12High[3][4]
Terephthalic AcidThionyl ChlorideCatalyst-60-955-1090-95[5]
Succinic AcidTriphosgene (BTC)DMFDichloroethane<10 then reflux1-2High Purity[6][7]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of diacid chlorides from dicarboxylic acids using thionyl chloride.

Safety Precautions: Thionyl chloride and the resulting acid chlorides are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction apparatus must be thoroughly dried to prevent hydrolysis.

Materials and Equipment
  • Dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or none if using excess thionyl chloride as solvent)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Distillation apparatus (for purification)

  • Rotary evaporator

General Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dicarboxylic acid (1.0 equivalent). If a solvent is used, add it to the flask to create a suspension.[8][9]

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-4 equivalents) to the suspension.[1] If the reaction is performed without an additional solvent, thionyl chloride itself acts as the solvent. The addition can be done at room temperature.

  • Addition of Catalyst (Optional): A catalytic amount of DMF (e.g., a few drops) can be added to the reaction mixture to accelerate the reaction.[2][8]

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used; for neat thionyl chloride, the boiling point is 76 °C).[8] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[8]

  • Removal of Excess Thionyl Chloride: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the excess thionyl chloride by distillation, often under reduced pressure.[3][8] A rotary evaporator can also be used for this purpose.

  • Purification: The crude diacid chloride can be purified by fractional distillation under high vacuum or by recrystallization from a suitable anhydrous solvent.[8][10] For solid diacid chlorides like terephthaloyl chloride, purification can be achieved by recrystallization or melt crystallization.[10]

Mandatory Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Workup and Purification start Start: Dry Glassware add_acid Add Dicarboxylic Acid start->add_acid add_solvent Add Anhydrous Solvent (Optional) add_acid->add_solvent add_socl2 Add Thionyl Chloride add_solvent->add_socl2 add_dmf Add DMF Catalyst (Optional) add_socl2->add_dmf reflux Heat to Reflux add_dmf->reflux monitor Monitor Gas Evolution reflux->monitor cool Cool to Room Temperature monitor->cool remove_excess Remove Excess SOCl₂ (Distillation/Rotovap) cool->remove_excess purify Purify Diacid Chloride (Distillation/Recrystallization) remove_excess->purify end End: Pure Diacid Chloride purify->end

Caption: General workflow for the synthesis of diacid chlorides.

Signaling Pathway/Logical Relationship Diagram

ReactionMechanism DicarboxylicAcid Dicarboxylic Acid HOOC-R-COOH Chlorosulfite Acyl Chlorosulfite Intermediate ClSO₂OOC-R-COOSO₂Cl DicarboxylicAcid->Chlorosulfite + 2 SOCl₂ DiacidChloride Diacid Chloride ClOC-R-COCl Chlorosulfite->DiacidChloride + 2 Cl⁻ Byproducts Byproducts (SO₂ + HCl) Chlorosulfite->Byproducts

Caption: Simplified reaction pathway for diacid chloride formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amlodipine besylate is a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related and degradation impurities can arise.[3][4] The presence of these impurities, even in trace amounts, can affect the quality, safety, and efficacy of the final drug product.[3] Therefore, it is crucial to have a robust analytical method to detect and quantify these impurities to ensure that they are within the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[3][5][6]

This application note details a reliable and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of known and unknown process-related impurities in amlodipine besylate. The method is stability-indicating, capable of resolving the main degradation products generated during forced degradation studies.[7][8]

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. Amlodipine and its impurities are separated based on their differential partitioning between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of all impurities with varying polarities within a reasonable run time. Detection is performed using a UV detector at a wavelength that provides an adequate response for both amlodipine and its impurities.

Materials and Reagents

  • Amlodipine Besylate Reference Standard (CRS) and Impurity Standards: USP or Ph. Eur. grade.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.[9]

  • Ammonium Acetate: Analytical grade.[7]

  • Ammonium Hydroxide: Analytical grade.[7]

  • Water: HPLC grade or Milli-Q water.

  • Hydrochloric Acid (HCl): Analytical grade.[9]

  • Sodium Hydroxide (NaOH): Analytical grade.[9]

  • Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.[9]

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

Table 1: Chromatographic Conditions

ParameterCondition
Column Core-shell C18 (100 mm x 4.6 mm, 2.6 µm) or equivalent[7]
Mobile Phase A 0.4% Ammonium Hydroxide in water[7]
Mobile Phase B Methanol[7]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[10]
Column Temperature 35°C[10]
Detection Wavelength 237 nm[7]
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is recommended.

  • Standard Stock Solution (Amlodipine Besylate): Accurately weigh about 25 mg of Amlodipine Besylate CRS and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

  • Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent to obtain a final concentration of 10 µg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the amlodipine besylate sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Solution (five replicate injections). The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) for the peak area of amlodipine is not more than 2.0%.

  • The theoretical plates for the amlodipine peak are not less than 2000.

  • The tailing factor for the amlodipine peak is not more than 2.0.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the amlodipine besylate drug substance.[2][7][9]

  • Acid Hydrolysis: Treat 1 mL of the Standard Stock Solution with 1 mL of 0.1 M HCl and keep at room temperature for 3 days.[2][7] Neutralize the solution with 1 mL of 0.1 M NaOH before dilution with the diluent.

  • Base Hydrolysis: Treat 1 mL of the Standard Stock Solution with 1 mL of 0.1 M NaOH and keep at room temperature for 3 days.[2][7] Neutralize the solution with 1 mL of 0.1 M HCl before dilution with the diluent.

  • Oxidative Degradation: Treat 1 mL of the Standard Stock Solution with 1 mL of 3% H₂O₂ and keep at room temperature for 3 days.[2][7]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 3 days.[7] Then, prepare the sample solution as described in section 5.1.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 W-h/m²) and visible light (1.2 million lux-h).[7] Then, prepare the sample solution as described in section 5.1.

Data Presentation and Analysis

The amount of each impurity in the sample is calculated using the following formula:

% Impurity = (Area of Impurity Peak / Area of Amlodipine in Standard) x (Concentration of Standard / Concentration of Sample) x (1 / RRF) x 100

Where RRF is the Relative Response Factor of the impurity. If the RRF is not known, it is assumed to be 1.0.

Table 3: Typical Retention Times and Relative Retention Times of Amlodipine and its Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)
Impurity A~4.5~0.50
Impurity D~6.2~0.69
Impurity E~7.8~0.87
Amlodipine~9.01.00
Impurity F~11.5~1.28

Note: Retention times are approximate and may vary depending on the specific column and system used.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[11] The validation should include the following parameters:

  • Specificity: Demonstrated by the separation of impurities from the main peak and from each other, and by peak purity analysis using a PDA detector in forced degradation samples.[10]

  • Linearity: Established by analyzing a series of solutions at different concentrations for amlodipine and each impurity.[12] The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy: Determined by the recovery of known amounts of impurities spiked into the sample matrix.[13]

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day). The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[10]

Visualization of Experimental Workflow

RP_HPLC_Workflow start Start prep Sample and Standard Preparation start->prep end End hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc_setup sys_suit System Suitability Test hplc_setup->sys_suit decision System Suitability Criteria Met? sys_suit->decision analysis Sample Analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing and Impurity Calculation data_acq->data_proc report Reporting of Results data_proc->report report->end decision->hplc_setup No decision->analysis Yes

Caption: Workflow for RP-HPLC analysis of amlodipine impurities.

Conclusion

The described RP-HPLC method is specific, sensitive, and robust for the determination of process-related impurities in amlodipine besylate. This method can be effectively used in quality control laboratories for routine analysis and stability studies of amlodipine drug substance and its formulations. The validation of this method in accordance with ICH guidelines ensures its suitability for regulatory submissions.

References

Troubleshooting & Optimization

How to improve the yield of Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Hantzsch pyridine synthesis. Find answers to frequently asked questions and detailed guides to improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis is resulting in a very low yield using the traditional method (refluxing in ethanol or acetic acid). What are the most common reasons for this?

A1: Low yields in the classical Hantzsch synthesis are a well-documented issue and can be attributed to several factors.[1][2] The conventional method often necessitates long reaction times and harsh conditions, which can lead to the degradation of the product or the formation of unwanted side products.[1][2] Key areas to investigate include:

  • Reaction Time and Temperature: Extended periods of heating can cause the decomposition of the 1,4-dihydropyridine product.[1]

  • Purity of Reactants: The presence of impurities in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's success.[1]

  • Suboptimal Solvent: While ethanol and acetic acid are commonly used, they may not be the ideal choice for all substrates.[3]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine (1,4-DHP).[1]

Q2: My reaction is not reaching completion, and a significant amount of starting material remains. How can I improve the conversion rate?

A2: Incomplete conversion is often linked to the reaction kinetics and conditions. To drive the reaction forward, consider the following strategies:

  • Catalysis: The introduction of a catalyst can dramatically speed up the reaction. A wide array of effective catalysts have been reported, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[1][2]

  • Microwave or Ultrasound Irradiation: Employing these energy sources can significantly shorten reaction times and enhance yields when compared to conventional heating methods.[1]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[3] For instance, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1][2]

  • Reactant Concentration: Performing the reaction at a higher concentration or even under solvent-free conditions can sometimes lead to improved reaction rates and yields.[1]

Q3: I am observing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize its formation?

A3: The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a frequent side reaction, particularly under harsh conditions or in the presence of air.[1] To mitigate this:

  • Control the Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]

Q4: How does the choice of the nitrogen source impact the reaction yield?

A4: The nitrogen source is a critical component of the synthesis. While ammonia is the traditional choice, ammonium acetate is widely used.[1] The counter-ion of the ammonium salt can affect the reaction's efficiency. Ammonium salts derived from weak acids (e.g., ammonium carbonate, ammonium acetate) have been shown to give better yields compared to those from strong acids (e.g., ammonium chloride, ammonium nitrate).[1] This is likely due to the mild buffering effect of the weak acid's conjugate base.[1]

Troubleshooting Guides

Issue 1: Low Overall Yield

If you are experiencing a low overall yield, a systematic approach to optimizing the reaction conditions is recommended. The following workflow can help identify the key parameters affecting your synthesis.

Troubleshooting_Low_Yield start Low Yield Observed purity Verify Purity of Reactants (Aldehyde, β-ketoester, NH₃ source) start->purity solvent Screen Different Solvents (e.g., Ethanol, Water, Toluene, Solvent-free) purity->solvent If reactants are pure catalyst Introduce/Optimize Catalyst (Lewis Acid, Brønsted Acid, Organocatalyst) solvent->catalyst temperature Vary Reaction Temperature catalyst->temperature energy Consider Alternative Energy Source (Microwave, Ultrasound) temperature->energy byproducts Identify Byproducts (e.g., via NMR, MS) energy->byproducts end Improved Yield: Optimization successful byproducts->end

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Issue 2: Formation of Side Products

The Hantzsch synthesis can sometimes yield unexpected byproducts. Understanding the reaction mechanism can help in troubleshooting these issues.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration aldehyde Aldehyde knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) aldehyde->knoevenagel beta_ketoester1 β-Ketoester (1st eq.) beta_ketoester1->knoevenagel beta_ketoester2 β-Ketoester (2nd eq.) enamine Enamine beta_ketoester2->enamine ammonia Ammonia Source ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct enamine->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization product 1,4-Dihydropyridine cyclized_intermediate->product Dehydration oxidized_product Pyridine (Oxidized Product) product->oxidized_product Oxidation (Side Reaction)

Caption: Simplified reaction pathway of the Hantzsch pyridine synthesis.

To minimize side products, ensure precise control over reaction conditions such as temperature and the order of reagent addition.[4]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch synthesis.

Table 1: Effect of Catalyst on Yield

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.598

Data sourced from a comparative guide on catalysts for Hantzsch synthesis.[5]

Table 2: Effect of Energy Source on Yield

Energy SourceCatalystSolventTemperature (°C)Time (min)Yield (%)
Conventional HeatingNoneEthanolReflux48065
MicrowaveNoneEthanol1205-15up to 96
Ultrasoundp-TSAAqueous MicellesRT30-60up to 96

Yields are representative and can vary based on specific substrates and reaction scales.[1][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol is a general guideline for a microwave-assisted Hantzsch synthesis, which can significantly reduce reaction times.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Water

This method offers an environmentally friendly approach using water as the solvent.

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium carbonate (1 mmol)

    • Deionized water (5 mL)

  • Procedure:

    • In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).

    • Place the sealed vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

    • Upon completion, the product may precipitate. Collect the solid by filtration.

    • Wash the product with water and dry. Further purification can be done by recrystallization if needed.

General Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Reactants: Aldehyde, β-Ketoester, Ammonia Source start->reagent_prep mixing Combine Reactants in Chosen Solvent/Solvent-free reagent_prep->mixing reaction Apply Energy Source: Conventional Heat, Microwave, or Ultrasound mixing->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring workup Reaction Work-up: Cooling, Extraction, Solvent Removal monitoring->workup Upon Completion purification Purify Product: Recrystallization or Column Chromatography workup->purification characterization Characterize Product: NMR, MS, etc. purification->characterization end End characterization->end

Caption: A general experimental workflow for the Hantzsch pyridine synthesis.

References

Hantzsch Synthesis Technical Support Center: Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their experimental outcomes. Here, you will find answers to frequently asked questions and detailed guides to minimize side reactions and enhance the yield of your desired 1,4-dihydropyridine (1,4-DHP) products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Hantzsch reaction is giving a low yield of the desired 1,4-dihydropyridine. What are the common causes and how can I improve it?

A1: Low yields in the classical Hantzsch synthesis are a common issue and can stem from several factors, including harsh reaction conditions, long reaction times, and the formation of byproducts.[1] To enhance your yield, consider the following optimization strategies:

  • Catalyst Selection: The uncatalyzed reaction is often slow and inefficient. The use of a catalyst can significantly improve reaction rates and yields. A variety of catalysts have been shown to be effective, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃, ceric ammonium nitrate), and heterogeneous catalysts.[2][3]

  • Reaction Conditions:

    • Solvent: While ethanol is traditionally used, exploring alternative solvents or even solvent-free conditions can be beneficial. "Green" solvents like water or glycerol have been shown to be effective.[4]

    • Temperature: The optimal temperature can vary depending on the substrates and catalyst used. While refluxing in ethanol is common, some modern protocols achieve high yields at room temperature.[5]

    • Energy Source: Alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields.[3]

  • Purification: Ensure your starting materials, particularly the aldehyde, are pure, as impurities can inhibit the reaction.

Q2: I am observing a significant amount of an oxidized pyridine byproduct in my reaction mixture. How can I prevent this?

A2: The oxidation of the 1,4-dihydropyridine product to the corresponding pyridine is a frequent side reaction, especially under harsh conditions or exposure to air.[3] Here are some strategies to minimize over-oxidation:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent aerial oxidation.[3]

  • Milder Oxidants (if aromatization is desired later): If the final desired product is the pyridine, the initial 1,4-DHP is often oxidized in a separate step. Traditional oxidants like nitric acid can be harsh and lead to side products.[4] Consider using milder and more selective oxidizing agents.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of oxidation. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q3: My unsymmetrical Hantzsch synthesis is producing a mixture of regioisomers. How can I obtain a single, specific regioisomer?

A3: The formation of a mixture of two desired unsymmetrical 1,4-DHPs along with two undesired symmetrical side products is a classic problem in one-pot unsymmetrical Hantzsch syntheses.[2] This occurs because both β-dicarbonyl compounds can react with the aldehyde and the nitrogen source, leading to a statistical mixture of products.

To achieve high regioselectivity, a sequential, multi-step approach is the most effective strategy:[2]

  • Step A: Knoevenagel Condensation: First, react the aldehyde with one of the β-ketoesters to form the Knoevenagel adduct. It is crucial to isolate and purify this intermediate.

  • Step B: Enamine Formation and Final Cyclization: In a separate step, react the second β-ketoester with the nitrogen source (e.g., ammonium acetate) to form the enamine in situ. Then, add the purified Knoevenagel adduct from Step A to this mixture to proceed with the Michael addition and cyclization, yielding a single desired regioisomer.

Q4: My reaction is producing an unexpected byproduct, which is not the oxidized pyridine or a regioisomer. What could it be?

A4: Besides the common side products, other unexpected byproducts can form under certain conditions:

  • 1,2-Dihydropyridines (1,2-DHPs): Under specific conditions, particularly with certain catalysts and solvent-free reactions, the formation of the 1,2-DHP regioisomer can be favored over the expected 1,4-DHP.[6] The formation of 1,2-DHPs versus 1,4-DHPs can be influenced by the reaction mechanism and the stability of reaction intermediates.[7]

  • Michael Adducts: Incomplete cyclization can lead to the isolation of stable Michael adducts, which are intermediates in the reaction pathway.

  • Other Cyclic Structures: In rare cases, particularly with sterically hindered substrates like ortho-substituted benzaldehydes, alternative cyclization pathways can lead to the formation of unexpected heterocyclic structures, such as substituted pyrans.

To identify an unknown byproduct, it is essential to use analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Quantitative Data on Catalyst Performance

The choice of catalyst has a profound impact on the yield of the Hantzsch synthesis. The following table summarizes the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, providing a comparative overview to guide your selection.

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865[8]
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682[8]
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194[8]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596[8]
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.598[8]
γ-Al₂O₃ nanoparticlesBenzaldehydeEthyl acetoacetateNH₄OAcSolvent-free900.0895[5]
AlCl₃@ZnOBenzaldehydeEthyl acetoacetateNH₄OAcSolvent-freeRT292[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis in Water [3]

This protocol offers an environmentally friendly approach with high yields and short reaction times.

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium carbonate (1 mmol)

    • Deionized water (5 mL)

  • Procedure:

    • In a sealed vessel, combine the aldehyde, ethyl acetoacetate, and ammonium carbonate in deionized water.

    • Place the sealed vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).

    • Monitor the reaction progress by TLC.

    • Upon completion, collect the precipitated product by filtration, wash with cold water, and dry.

    • Recrystallize from ethanol if further purification is needed.

Protocol 2: Microwave-Assisted Synthesis [3]

This method utilizes microwave irradiation to significantly accelerate the reaction.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in the Hantzsch synthesis, including the formation of the desired 1,4-dihydropyridine and potential side products.

Hantzsch_Synthesis_Pathways cluster_start Starting Materials Aldehyde Aldehyde (R-CHO) Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct BetaKetoester1 β-Ketoester (2 equiv.) BetaKetoester1->Knoevenagel_Adduct Enamine Enamine BetaKetoester1->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Enamine->Michael_Adduct Michael Addition DHP14 1,4-Dihydropyridine (Desired Product) Michael_Adduct->DHP14 Cyclization & Dehydration DHP12 1,2-Dihydropyridine (Side Product) Michael_Adduct->DHP12 Alternative Cyclization Pyridine Oxidized Pyridine (Side Product) DHP14->Pyridine Oxidation

Caption: Main reaction pathway of the Hantzsch synthesis leading to the desired 1,4-DHP and potential side products.

Unsymmetrical_Hantzsch cluster_one_pot One-Pot Synthesis Aldehyde Aldehyde Knoevenagel_A Knoevenagel (A) Knoevenagel_B Knoevenagel (B) Enamine_A Enamine (A) Enamine_B Enamine (B) BetaKetoester_A β-Ketoester A BetaKetoester_B β-Ketoester B Ammonia Ammonia Product_P1 Unsymmetrical DHP 1 (Desired) Knoevenagel_A->Product_P1 Side_Product_S1 Symmetrical DHP (A-A) (Side Product) Knoevenagel_A->Side_Product_S1 Product_P2 Unsymmetrical DHP 2 (Desired) Knoevenagel_B->Product_P2 Side_Product_S2 Symmetrical DHP (B-B) (Side Product) Knoevenagel_B->Side_Product_S2 Enamine_A->Product_P2 Enamine_A->Side_Product_S1 Enamine_B->Product_P1 Enamine_B->Side_Product_S2

Caption: One-pot unsymmetrical Hantzsch synthesis leading to a mixture of regioisomers and symmetrical byproducts.

References

Optimization of reaction conditions for diethyl pyridine-3,5-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl pyridine-3,5-dicarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Hantzsch pyridine synthesis.

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Ensure all reactants (aldehyde, ethyl acetoacetate, and ammonia source) are present in the correct stoichiometry.[1][2] - Extend the reaction time or increase the reaction temperature. - Consider using a catalyst such as p-toluenesulfonic acid (PTSA) to improve the reaction rate.[1]
Decomposition of reactants or product.- Avoid excessively high temperatures. - Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture.
Issues with the ammonia source.- Use a fresh source of ammonium acetate or ammonia. - Ensure adequate dissolution of the ammonia source in the reaction solvent.
Formation of Side Products Oxidation of the aldehyde.- Use a freshly distilled aldehyde. - Perform the reaction under an inert atmosphere.
Self-condensation of ethyl acetoacetate.- Control the reaction temperature. - Add the ammonia source gradually to the reaction mixture.
Incomplete oxidation of the dihydropyridine intermediate.- Use a suitable oxidizing agent such as nitric acid, potassium permanganate, or ferric chloride.[1] - Ensure sufficient reaction time and temperature for the oxidation step. - Consider using milder and more efficient aromatization methods to avoid side reactions.[1]
Difficulty in Product Isolation and Purification Product is an oil or does not crystallize.- Try different recrystallization solvents or solvent mixtures. - Use column chromatography for purification. A common eluent system is a mixture of ethyl acetate and hexane.[3]
Product is contaminated with starting materials.- Optimize the work-up procedure to effectively remove unreacted starting materials. - Recrystallize the product multiple times.
Product is colored.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Reaction is Sluggish or Does Not Start Low reaction temperature.- Increase the reaction temperature to the recommended level for the specific protocol.
Inefficient mixing.- Ensure vigorous stirring throughout the reaction.
Poor quality of reagents or solvents.- Use pure, dry solvents and high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Hantzsch pyridine synthesis.[1][4] This is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine derivative, which is subsequently oxidized to yield the final pyridine product.[1][2]

Q2: What are the typical reactants for the Hantzsch synthesis of this compound?

A2: The typical reactants are:

  • An aldehyde (e.g., formaldehyde or benzaldehyde).

  • Two equivalents of ethyl acetoacetate.

  • A nitrogen source, most commonly ammonium acetate or ammonia.[1]

Q3: What is the intermediate product in the Hantzsch synthesis?

A3: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine dicarboxylate, also known as a Hantzsch ester.[1][5] This intermediate is then oxidized to form the aromatic pyridine ring.[1]

Q4: How can the yield of the Hantzsch synthesis be improved?

A4: Several strategies can be employed to improve the yield:

  • Catalysis: Using catalysts like p-toluenesulfonic acid (PTSA) can increase the reaction rate and yield.[1]

  • Solvent Choice: The reaction has been shown to proceed with higher yields in aqueous micelles or under solvent-free conditions compared to traditional organic solvents like methanol or ethanol.[1]

  • Energy Input: Techniques like ultrasonic irradiation or microwave chemistry have been demonstrated to improve reaction yields and reduce reaction times.[1]

  • Optimized Aromatization: The choice of oxidizing agent for the aromatization of the dihydropyridine intermediate is crucial. Milder and more efficient oxidizing agents can lead to higher yields and fewer side products.[1]

Q5: What are some common side reactions to be aware of?

A5: Common side reactions include the formation of byproducts due to the self-condensation of the β-keto ester, and issues arising from the oxidation step.[1] The use of harsh oxidizing agents can lead to the formation of unwanted side products and lower the overall yield.[1]

Q6: How is the final product, this compound, typically purified?

A6: The final product is often a solid that can be purified by recrystallization from a suitable solvent, such as a mixture of diethyl ether and hexane.[3] If the product is an oil or if recrystallization is ineffective, column chromatography using silica gel is a common purification method.[3]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

This protocol describes a general procedure for the synthesis of diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate, a derivative of the target molecule.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Oxidizing agent (e.g., nitric acid, ferric chloride)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in a suitable solvent like ethanol.

  • Add ammonium acetate (1 equivalent) to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the formation of the dihydropyridine intermediate is complete, add the oxidizing agent to the reaction mixture.

  • Continue to heat the mixture until the aromatization is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid product that precipitates is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent.

Protocol 2: Optimized Synthesis using Ultrasonic Irradiation

This protocol describes a more environmentally friendly and efficient synthesis of 1,4-dihydropyridines.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • p-Toluenesulfonic acid (PTSA)

  • Sodium dodecyl sulfate (SDS)

  • Water

Procedure:

  • In a flask, prepare an aqueous solution of SDS (0.1 M).

  • Add benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) to the SDS solution.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Place the flask in an ultrasonic bath and irradiate at a suitable frequency and power.

  • Monitor the reaction by TLC. The reaction is typically complete within a shorter time compared to the classical method.

  • Upon completion, the product can be extracted with an organic solvent.

  • The organic layer is then dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization. This method has been reported to achieve product yields of up to 96%.[1]

Visualizations

Hantzsch_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester Ketoester1 Ethyl Acetoacetate (1 eq) Enamine Enamine Intermediate Ketoester1->Enamine Ketoester2 Ethyl Acetoacetate (1 eq) Ketoester2->Unsaturated_Ketoester Ammonia Ammonia Source Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine (Hantzsch Ester) Enamine->Dihydropyridine Unsaturated_Ketoester->Dihydropyridine Pyridine This compound Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch Pyridine Synthesis Mechanism.

Experimental_Workflow start Start reactants 1. Mix Reactants (Aldehyde, Ethyl Acetoacetate, Ammonia Source) in Solvent start->reactants reaction 2. Heat/Irradiate (Reflux, Microwave, or Sonication) reactants->reaction monitoring 3. Monitor Reaction (TLC) reaction->monitoring oxidation 4. Oxidation of Dihydropyridine Intermediate monitoring->oxidation Reaction Complete workup 5. Work-up (Quenching, Extraction) oxidation->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Troubleshooting_Tree start Low or No Product? check_reactants Are all reactants present in the correct ratio? start->check_reactants Yes side_products Side products observed? start->side_products No check_conditions Are reaction time and temperature adequate? check_reactants->check_conditions Yes solution_reactants Solution: Check stoichiometry and add missing reactants. check_reactants->solution_reactants No check_oxidation Is the oxidation step complete? check_conditions->check_oxidation Yes solution_conditions Solution: Increase reaction time and/or temperature. check_conditions->solution_conditions No solution_oxidation Solution: Add more oxidizing agent or increase reaction time. check_oxidation->solution_oxidation No check_oxidation->side_products Yes check_purity Are starting materials pure? side_products->check_purity Yes check_ox_agent Is the oxidizing agent too harsh? check_purity->check_ox_agent Yes solution_purity Solution: Purify starting materials before reaction. check_purity->solution_purity No solution_ox_agent Solution: Use a milder oxidizing agent. check_ox_agent->solution_ox_agent Yes

References

Troubleshooting low yields in 1,4-dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in 1,4-dihydropyridine (DHP) synthesis, with a primary focus on the Hantzsch reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1,4-dihydropyridines in a question-and-answer format.

Q1: My Hantzsch reaction is resulting in a very low yield. What are the most common causes?

A1: Low yields in the classical Hantzsch synthesis are a frequent challenge and can be attributed to several factors.[1][2][3] The traditional method often necessitates long reaction times and harsh conditions, which can lead to the degradation of the product or the formation of side products.[1][3] Key areas to investigate include:

  • Reaction Time and Temperature: Extended heating can cause the decomposition of the 1,4-dihydropyridine product.[1]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's progress.

  • Suboptimal Solvent: While ethanol and acetic acid are commonly used, they may not be the best choice for all substrates.[2]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can consume starting materials and reduce the yield of the desired 1,4-DHP.[1]

Q2: My reaction is not proceeding to completion, and I'm left with a significant amount of starting material. How can I improve the conversion rate?

A2: Incomplete conversion is often linked to the reaction kinetics and the conditions employed. To drive the reaction forward, consider the following strategies:

  • Catalysis: The introduction of a catalyst can markedly speed up the reaction. A diverse range of catalysts has proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[1][3]

  • Alternative Energy Sources: Employing microwave or ultrasound irradiation can drastically shorten reaction times and enhance yields when compared to conventional heating methods.[1][4]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[2] For example, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1][5]

  • Reactant Concentration: Increasing the concentration of reactants or even performing the reaction under solvent-free conditions can sometimes lead to improved reaction rates and yields.[6]

Q3: I am observing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this side reaction?

A3: The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a prevalent side reaction, particularly under harsh conditions or in the presence of air.[1] To mitigate this:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote oxidation.

  • Choose a Milder Oxidant for Aromatization (if desired): If the goal is the pyridine, controlled oxidation is necessary. However, for the synthesis of the 1,4-DHP, avoiding oxidizing agents is crucial. Common oxidizing agents used for the subsequent aromatization step include ferric chloride, manganese dioxide, or potassium permanganate.[4][7]

Q4: How does the choice of the nitrogen source impact the reaction yield?

A4: The nitrogen source is a critical component of the Hantzsch reaction. While ammonia is the traditional choice, ammonium acetate is frequently used as it is a convenient solid that generates ammonia in situ.[8] The choice can affect the reaction's pH and overall efficiency. For instance, using ammonium salts derived from weak acids (e.g., acetate, carbonate) has been shown to be more effective than those from strong acids (e.g., chloride, sulfate).[9] This is likely due to the buffered and mildly acidic to neutral pH conditions created by the former, which can be optimal for the reaction.[9]

Q5: I am struggling with the purification of my 1,4-dihydropyridine product, which is affecting my final isolated yield. What are some effective purification strategies?

A5: Difficulty in product isolation and purification can indeed lead to lower overall yields. Here are some approaches to consider:

  • Recrystallization: For many 1,4-DHP products, simple recrystallization from a suitable solvent like ethanol is an effective purification method.[2]

  • Solvent-Free and Catalyst-Free Procedures: Modern, greener protocols can yield high-purity products that can be isolated by simple filtration, thus avoiding the need for column chromatography.[2]

  • Use of Magnetic Nanocatalysts: Catalysts such as Fe3O4@Phen@Cu can be easily separated from the reaction mixture using an external magnet, which simplifies the work-up procedure significantly.[2]

  • Column Chromatography: While it can be time-consuming and solvent-intensive, column chromatography remains a powerful tool for separating the desired product from impurities when other methods are insufficient.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the optimization of 1,4-dihydropyridine synthesis, allowing for easy comparison of different reaction conditions.

Table 1: Effect of Solvent on Hantzsch Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1H₂O100156[10]
2PEG-400100151[10]
3MeCN100164[10]
41,4-Dioxane100173[10]
5DMF100141[10]
6Solvent-free100185[10]
7EthanolReflux0.8390[11]
8Ethanol:H₂O (1:1)Reflux0.9288[11]

Table 2: Optimization of Reaction Conditions for a Model Hantzsch Reaction

Reaction of 2-furaldehyde (1.0 mmol), acetoacetic acid tert-butyl ester (2.0 mmol), and ammonium acetate (3.0 mmol)

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1Solvent-free1004585[10]
2Solvent-free90-81[10]
3Solvent-free80-59[10]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Hantzsch Synthesis [1]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Ultrasound-Assisted Hantzsch Synthesis [1]

  • Reactant Mixture: In a suitable flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in an appropriate solvent.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Hantzsch_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product Aldehyde Aldehyde (RCHO) Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketoester) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration DHP 1,4-Dihydropyridine Dehydration->DHP

Caption: The reaction mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_side_products Side Product Analysis cluster_solutions Potential Solutions Start Low Yield in 1,4-DHP Synthesis Check_Purity Check Reactant Purity (Aldehyde, β-Ketoester, NH₃ source) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Improve_Workup Improve Work-up & Purification Start->Improve_Workup Temperature Vary Temperature Optimize_Conditions->Temperature Time Adjust Reaction Time Optimize_Conditions->Time Solvent Screen Solvents (or solvent-free) Optimize_Conditions->Solvent Catalyst Introduce/Change Catalyst Optimize_Conditions->Catalyst Oxidation Oxidation to Pyridine? Analyze_Side_Products->Oxidation Other Other Byproducts? Analyze_Side_Products->Other Recrystallization Recrystallization Improve_Workup->Recrystallization Chromatography Column Chromatography Improve_Workup->Chromatography Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Oxidation->Inert_Atmosphere Milder_Conditions Use Milder Conditions Oxidation->Milder_Conditions

Caption: A troubleshooting workflow for addressing low yields in 1,4-DHP synthesis.

References

Effect of different catalysts on the Hantzsch reaction rate and yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch 1,4-Dihydropyridine (DHP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the effect of different catalysts on the Hantzsch reaction rate and yield.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is giving a low yield when using traditional methods like refluxing in ethanol. What are the common causes?

A1: Low yields in classical Hantzsch synthesis are a frequent issue.[1] Several factors can contribute to this:

  • Prolonged Reaction Times and High Temperatures: Extended heating can lead to the degradation of the 1,4-dihydropyridine product.[1]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can negatively affect the reaction's outcome.[2]

  • Side Reactions: The classical method's harsh conditions can promote the formation of side products.[1] One common side reaction is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine.[1]

Q2: How can I improve the conversion rate if my reaction is not going to completion?

A2: To enhance the conversion rate, consider the following:

  • Catalyst Selection: The use of a catalyst is crucial for improving reaction efficiency. Modern heterogeneous catalysts and green catalysts have demonstrated the ability to produce near-quantitative yields in significantly shorter times.[3]

  • Reaction Conditions: Optimizing temperature and solvent is key. While some modern methods work at room temperature, heating might be necessary for certain substrates.[2]

  • Nitrogen Source: The choice of nitrogen source is critical. Ammonium salts derived from weak acids, such as ammonium acetate or ammonium carbonate, often provide better yields compared to those from strong acids like ammonium chloride.[1]

Q3: I'm observing a colored impurity, which I suspect is the oxidized pyridine derivative. How can I minimize its formation?

A3: The oxidation of the 1,4-DHP product is a common issue, especially under harsh conditions or in the presence of air.[1] To mitigate this:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.[1]

  • Moderate Conditions: Avoid excessively high temperatures and long reaction times.[1]

  • Appropriate Oxidizing Agent (if pyridine is the target): If the pyridine is the desired product, the oxidation is a separate step. Choose an appropriate oxidizing agent like nitric acid, manganese dioxide, or potassium permanganate and optimize the conditions to avoid side reactions.[1][4]

Q4: How does the choice of aldehyde affect the reaction?

A4: A variety of aromatic and aliphatic aldehydes can be used. Aromatic aldehydes with either electron-donating or electron-withdrawing groups generally give good yields.[5] In some instances, aldehydes with electron-withdrawing groups have shown higher reaction efficiency.[5] Steric hindrance on the aldehyde can also influence the outcome.[5]

Q5: What are the likely causes of significant side product formation?

A5: Side product formation can arise from several competing reaction pathways.[6] Common causes include:

  • Self-condensation of the β-keto ester. [6]

  • Michael addition of the enamine to the Knoevenagel condensation product before cyclization. [6]

  • Incomplete reaction leading to the presence of intermediates. [6]

Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.[6]

Troubleshooting Guides

Issue 1: Low Overall Yield

If you are experiencing a low overall yield, a systematic approach to optimizing your reaction conditions is recommended. The following workflow can help you pinpoint the key parameters affecting your synthesis.

Low_Yield_Troubleshooting start Low Yield purity Verify Purity of Starting Materials start->purity conditions Review Reaction Conditions (Temperature, Time, Solvent) purity->conditions catalyst Assess Catalyst Activity/Loading conditions->catalyst optimization Systematically Optimize Parameters catalyst->optimization success Successful Synthesis optimization->success

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Data Presentation: Comparative Performance of Catalysts

The selection of a catalyst significantly impacts the reaction time, yield, and overall conditions of the Hantzsch synthesis.[3] The following table summarizes quantitative data for various catalysts in the synthesis of a model dihydropyridine.

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.595
Cellulose-SO₃HH₂O901.592

Data sourced from a comparative guide on catalysts for Hantzsch synthesis.[3]

Analysis: The data clearly shows that catalyzed reactions offer significant advantages over the uncatalyzed process in terms of both reaction time and yield.[3] Modern heterogeneous catalysts, like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), show exceptional performance, providing high yields in short reaction times under mild conditions.[3] Green catalysts such as tannic acid also demonstrate high efficiency, often using water as a solvent, which enhances the environmental friendliness of the synthesis.[3]

Experimental Protocols

General Experimental Workflow

The Hantzsch reaction is a multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and an ammonia source.[4]

Hantzsch_Workflow cluster_reactants Reactants aldehyde Aldehyde mix Mix Reactants + Catalyst + Solvent aldehyde->mix ketoester β-Ketoester (2 equiv.) ketoester->mix ammonia Ammonia Source ammonia->mix react Reaction (Stirring/Heating) mix->react workup Work-up (Cooling, Filtration/Extraction) react->workup purify Purification (Recrystallization/ Chromatography) workup->purify product 1,4-Dihydropyridine Product purify->product

Caption: A generalized experimental workflow for the Hantzsch synthesis.

Protocol 1: Synthesis using a Reusable Magnetic Nanocatalyst (Fe₃O₄@Phen@Cu)

This protocol details a method using a magnetic nanocatalyst that can be easily recovered and reused.[5]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).[5]

  • Catalyst Addition: Add 25 mg of the Fe₃O₄@Phen@Cu magnetic nanocatalyst to the flask.[5]

  • Solvent Addition: Add 5 mL of water to the reaction mixture.[5]

  • Reaction: Stir the mixture at 60°C for the time specified for the particular substrate (typically 30-60 minutes). Monitor the reaction progress by TLC.[5]

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet on the outside of the flask to attract the magnetic nanocatalyst.[5]

  • Product Isolation: Decant the supernatant liquid. The product can then be isolated by filtration or extraction.[5]

  • Purification: The crude product can be purified by recrystallization from ethanol.[5]

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol and dry it for reuse in subsequent reactions.[5]

Protocol 2: Catalyst-Free Synthesis in Aqueous Medium

This protocol provides a greener alternative by eliminating the need for a catalyst and organic solvents.[7]

  • Reactant Preparation: In a sealed vessel, combine the aldehyde (e.g., benzaldehyde, 1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol).[1]

  • Aqueous Medium: Add 2-3 mL of water to the mixture.[5]

  • Sealing the Vessel: Seal the reaction vessel. The atmosphere inside can be air, nitrogen, or water steam.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath at 70-75°C and stir the mixture for the required time (typically 2-4 hours).[5]

  • Cooling and Crystallization: After the reaction is complete (monitored by TLC), cool the vessel to room temperature and let it stand, for instance, overnight, to allow for complete precipitation of the product.[5]

  • Product Isolation: Isolate the precipitated solid product by filtration. The filtrate can be recycled and reused.[7]

Hantzsch Reaction Mechanism

The generally accepted mechanism for the Hantzsch synthesis involves a series of condensation and addition reactions. The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the substrates and facilitating the key steps.[3]

Hantzsch_Mechanism cluster_path1 Pathway 1 cluster_path2 Pathway 2 aldehyde1 Aldehyde knoevenagel Knoevenagel Condensation aldehyde1->knoevenagel ketoester1 β-Ketoester ketoester1->knoevenagel alpha_beta_unsat α,β-Unsaturated Carbonyl knoevenagel->alpha_beta_unsat michael_add Michael Addition alpha_beta_unsat->michael_add ketoester2 β-Ketoester enamine_form Enamine Formation ketoester2->enamine_form ammonia2 Ammonia ammonia2->enamine_form enamine β-Enamino Ester enamine_form->enamine enamine->michael_add cyclization Cyclization & Dehydration michael_add->cyclization dhp_product 1,4-Dihydropyridine cyclization->dhp_product

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

References

Managing exothermic reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during exothermic pyridine synthesis reactions.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase Reaction proceeding too quickly due to rapid reagent addition or insufficient cooling.1. Immediately cease reagent addition.2. Enhance cooling by lowering the temperature of the cooling bath.3. If the temperature continues to rise, prepare an emergency quenching bath.[1]
Reaction Mixture Darkening or Tarring Decomposition of starting materials or products due to localized hotspots or excessive temperature.1. Improve stirring to ensure even heat distribution.2. Reduce the reaction temperature.3. Consider diluting the reaction mixture to better dissipate heat.[2]
Low Yield of Desired Pyridine Product Side reactions dominating due to poor temperature control, leading to the formation of byproducts.1. Implement a slower, controlled rate of reagent addition.[2][3]2. Ensure the reaction is maintained within the optimal temperature range for the specific synthesis.
Inconsistent Results Upon Scale-Up Heat dissipation becomes less efficient as the surface-area-to-volume ratio decreases with larger scales.[3]1. Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry before scaling up.2. Utilize a jacketed reactor with a chiller unit for precise temperature control.[3]3. Re-optimize the rate of reagent addition for the larger scale.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?

The main concern is a thermal runaway, where an uncontrolled increase in the reaction rate leads to a rapid rise in temperature and pressure. This can result in the boiling of solvents, vessel over-pressurization, and potentially hazardous decomposition of the reaction mixture.[4]

Q2: How can I predict the potential for a thermal runaway in my synthesis?

A thermal hazard assessment is crucial. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide vital data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR). This information is essential for a safe scale-up of the reaction.[1]

Q3: What are the general strategies to mitigate exotherms in pyridine synthesis?

Several strategies can be employed to manage heat generation:

  • Slow or Semi-batch Addition: Adding one or more reactants gradually allows for the rate of heat generation to be controlled.[2]

  • Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb and dissipate the heat generated.[2]

  • Efficient Cooling: Employing a well-maintained cooling system, such as an ice bath or a cryostat, is essential to remove heat from the reaction vessel.[2] For larger-scale reactions, a jacketed reactor connected to a chiller is recommended.[3][4]

  • Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly decrease the rate of heat evolution.[2]

Synthesis-Specific Questions

Q4: I am performing a Hantzsch pyridine synthesis. Which steps are most exothermic and how can I control them?

The initial condensation steps of the Hantzsch synthesis can be significantly exothermic.[2] Key parameters to control include:

  • Rate of Addition: If one of the reactants, such as the aldehyde, is added portion-wise, a slow and controlled addition rate is critical.

  • Solvent Choice: Using a refluxing solvent like ethanol can help to dissipate heat effectively.[2]

  • Temperature Monitoring: Closely monitor the internal temperature of the reaction, especially during the initial phase.

Q5: Are there specific recommendations for managing the Guareschi-Thorpe condensation?

While often conducted at elevated temperatures (e.g., 80°C), the initial mixing of reagents can still produce an exotherm.[5][6] It is good practice to:

  • Combine the reactants at room temperature with efficient stirring before heating.

  • Gradually heat the mixture to the target temperature while monitoring for any rapid temperature increases.

Q6: What about the Bönnemann cyclization? Are there thermal concerns?

The Bönnemann cyclization, a cobalt-catalyzed [2+2+2] cycloaddition, is typically performed at elevated temperatures (50-100°C). While the overall reaction is driven by heating, the catalytic nature and the formation of the highly stable aromatic pyridine ring can lead to exothermic events. It is important to have adequate temperature control and to be prepared for a potential increase in reaction rate as the catalyst becomes fully active.

Data Presentation: Quantitative Comparison of Pyridine Syntheses

The following tables provide a summary of reaction parameters for different pyridine synthesis methods. Note that reaction conditions can significantly impact yields and safety.

Table 1: Hantzsch Pyridine Synthesis Parameters

Aldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol (reflux)~785 hours~85[7]
BenzaldehydeEthyl acetoacetateAmmonium acetateAqueous micelles (ultrasonic irradiation)Room Temp.N/A96[8]
VariousEthyl acetoacetateAmmonium acetateSolvent-free (p-TSA catalyst)N/A5-20 min80-96[9]

Table 2: Guareschi-Thorpe Pyridine Synthesis Parameters

Cyanoacetate Source1,3-DicarbonylNitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
Ethyl cyanoacetateEthyl acetoacetateAmmonium carbonateWater801.5 hours96[5][6]
CyanoacetamideEthyl acetoacetateAmmonium carbonateWater801 hour98[5][6]
Ethyl cyanoacetateAcetylacetoneAmmonium carbonateWater801.5 hours95[5][6]

Experimental Protocols

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.[2]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (10 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.

  • Heating mantle with a temperature controller.

  • Cooling bath (ice-water) on standby.

Procedure:

  • In the round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Begin stirring the mixture at room temperature.

  • Slowly heat the reaction mixture to 50°C.

  • Monitor the temperature closely using the internal temperature probe. Ensure there are no rapid, uncontrolled increases in temperature.

  • Once the initial exotherm (if any) has subsided and the temperature is stable, continue to heat the mixture to reflux and maintain for the desired reaction time (typically 1-3 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.

Protocol 2: Scaled-Up Exothermic Reaction Control

Objective: To provide a general protocol for managing an exothermic reaction during scale-up, using a jacketed reactor.[3]

Equipment:

  • Jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel.

  • Chiller/heater unit for precise temperature control.

  • Quench tank (optional, for safety).

Procedure:

  • Charge the jacketed reactor with the initial reagents and solvent.

  • Start the overhead stirrer to ensure efficient mixing.

  • Cool the reactor contents to the desired starting temperature (e.g., 0-5°C) using the chiller unit.

  • Prepare a solution of the reagent to be added in a suitable solvent and load it into the addition funnel.

  • Slowly add the reagent solution via the addition funnel over a predetermined period (e.g., 1-2 hours).

  • Carefully monitor the internal temperature throughout the addition. The chiller unit should be set to compensate for the heat generated and maintain a stable temperature.

  • If the temperature begins to rise above the set point, pause the addition until the temperature stabilizes.

  • After the addition is complete, allow the mixture to stir at the reaction temperature for the required duration, monitoring for completion by an appropriate in-process control (IPC) method like HPLC or LC-MS.

Visualizations

TroubleshootingWorkflow start Unexpected Exotherm Detected (Rapid T° Rise) stop_addition Cease Reagent Addition Immediately start->stop_addition enhance_cooling Enhance Cooling (Lower Bath Temperature) stop_addition->enhance_cooling monitor_temp Monitor Internal Temperature enhance_cooling->monitor_temp temp_stabilized Temperature Stabilizing? monitor_temp->temp_stabilized resume_slowly Resume Addition at Slower Rate temp_stabilized->resume_slowly Yes temp_rising Temperature Still Rising? temp_stabilized->temp_rising No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring shutdown Safe Shutdown continue_monitoring->shutdown prepare_quench Prepare Emergency Quench Bath temp_rising->prepare_quench Yes temp_rising->shutdown No prepare_quench->shutdown ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Controlled Addition cluster_completion Completion reagents Charge Initial Reagents & Solvent cooling Set Cooling Bath to 0-5 °C reagents->cooling addition_funnel Load Reagent B into Addition Funnel cooling->addition_funnel start_addition Start Slow Addition of Reagent B addition_funnel->start_addition monitor Continuously Monitor Internal Temperature start_addition->monitor adjust_rate Adjust Addition Rate to Maintain T° monitor->adjust_rate adjust_rate->monitor stir Stir to Completion After Addition adjust_rate->stir Addition Complete workup Proceed to Workup stir->workup LogicalRelationships cluster_params Controllable Parameters cluster_risks Thermal Risks rate Addition Rate heat_gen Rate of Heat Generation rate->heat_gen Increases temp Reaction Temperature temp->heat_gen Increases (Kinetics) heat_rem Rate of Heat Removal temp->heat_rem Decreases (Reduces ΔT) conc Concentration conc->heat_gen Increases mixing Stirring Speed mixing->heat_rem Improves runaway Thermal Runaway Risk heat_gen->runaway Increases Risk heat_rem->runaway Decreases Risk

References

Minimizing oxidation of 1,4-dihydropyridine to pyridine byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the oxidation of 1,4-dihydropyridine (DHP) compounds to their corresponding pyridine byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,4-dihydropyridine compounds?

A1: The principal degradation pathway for 1,4-dihydropyridines is the oxidation of the dihydropyridine ring, which results in the formation of an aromatic pyridine derivative.[1][2][3] This process, often referred to as aromatization, leads to a complete loss of the pharmacological activity of the DHP compound and may generate toxic byproducts.[1][2]

Q2: What are the main factors that promote the oxidation of 1,4-dihydropyridines?

A2: Several factors can accelerate the oxidation of 1,4-dihydropyridines:

  • Light Exposure: DHPs are notoriously photosensitive, and exposure to light, particularly UV radiation, is a major catalyst for their oxidation.[1][2][4]

  • Presence of Metal Ions: Certain metal ions, especially ferric ions (Fe³⁺), can significantly speed up the degradation of DHPs to their pyridine analogs.[5]

  • pH of the Medium: The stability of DHPs can be pH-dependent. For instance, photodegradation of some DHPs has been observed to be faster in acidic media.[1] Conversely, in the presence of Fe³⁺, the degradation rate decreases as the pH increases.[5]

  • Oxidizing Agents: The presence of oxidizing agents, even mild ones, will promote the conversion to the pyridine byproduct. Common laboratory reagents like nitric acid, potassium permanganate, and chromium trioxide are strong oxidants for DHPs.[6]

  • Temperature and Humidity: For solid-state DHPs, elevated temperatures in the presence of air humidity can lead to thermal degradation.[7][8]

Q3: How can I store my 1,4-dihydropyridine compounds to ensure their stability?

A3: To maximize the shelf-life of your 1,4-dihydropyridine compounds, adhere to the following storage guidelines:

  • Protect from Light: Always store DHP compounds in light-resistant containers, such as amber vials or bottles.[9] For highly sensitive compounds, wrapping the container in aluminum foil provides additional protection.

  • Control the Atmosphere: Store in a tightly sealed container to minimize exposure to air and humidity.[10] For long-term storage, consider using an inert atmosphere, such as nitrogen or argon.

  • Maintain a Cool and Dry Environment: Store compounds in a cool, dry, and well-ventilated area.[10] Refrigeration or freezing may be appropriate, depending on the specific compound's properties.

  • Use Solid Formulations When Possible: DHPs are significantly more stable in solid form compared to solutions.[1][2]

Q4: Are there any analytical techniques to monitor the oxidation of my 1,4-dihydropyridine?

A4: Yes, several analytical methods are well-suited for monitoring DHP stability:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is a widely used and effective method to separate and quantify the parent DHP from its pyridine byproduct and other degradants.[1][11]

  • UV-Vis Spectrophotometry: This technique can be used to monitor the degradation process, as the DHP and its pyridine analog typically have distinct UV absorption spectra.[1][7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the presence of the pyridine byproduct.[7]

Troubleshooting Guides

Issue 1: My 1,4-dihydropyridine compound is rapidly degrading in solution.

Possible Cause Troubleshooting Step
Photodegradation Work in a dimly lit area or use amber-colored glassware. Protect the solution from light by wrapping the container in aluminum foil.
Presence of Metal Ion Contaminants Use high-purity solvents and reagents. Consider treating solvents with a chelating agent to remove trace metal ions.
Inappropriate pH Measure the pH of your solution. Adjust the pH to a range where the DHP is known to be more stable. Generally, avoiding strongly acidic conditions is advisable.
Dissolved Oxygen Degas your solvent by sparging with an inert gas like nitrogen or argon before dissolving your compound.

Issue 2: I observe a significant amount of pyridine byproduct after my reaction work-up.

Possible Cause Troubleshooting Step
Use of Oxidizing Reagents Review your synthetic route to ensure that no strong oxidizing agents are used in the final steps. If unavoidable, consider alternative, milder reagents.
Exposure to Air During Purification Minimize the exposure of your compound to air, especially during concentration steps. Use a rotary evaporator with a nitrogen bleed or perform purification under an inert atmosphere.
Acidic Conditions During Extraction or Chromatography Neutralize any acidic layers during aqueous work-up promptly. For chromatography, consider using a mobile phase with a neutral pH or adding a small amount of a non-nucleophilic base like triethylamine to the eluent.

Issue 3: My solid 1,4-dihydropyridine compound shows signs of degradation over time.

Possible Cause Troubleshooting Step
Improper Storage Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dry place.
Exposure to Humidity Store the compound in a desiccator, especially in humid environments.
Surface Oxidation If the compound is stored in a container with a large headspace, consider transferring it to a smaller vial to minimize the amount of trapped air.

Data Presentation

Table 1: Factors Influencing the Stability of 1,4-Dihydropyridine Drugs in Solution

FactorObservationReference
Light Rapid photodegradation, leading to the formation of the pyridine derivative as the main photoproduct.[1][2]
Fe³⁺ Ions Catalyzes rapid degradation (aromatization). The degradation rate increases with higher Fe³⁺ concentration.[5]
pH Photodegradation can be faster in acidic media. In the presence of Fe³⁺, the degradation rate decreases with increasing pH.[1][5]
Solvent Photodegradation is particularly fast in solution compared to solid formulations.[1][2]

Table 2: Strategies for Photostabilization of 1,4-Dihydropyridines

StrategyExampleOutcomeReference
Use of Antioxidants Addition of β-carotene to a nisoldipine solution.Decreased degradation rate with increasing β-carotene concentration.[9]
Complexation Incorporation of DHPs into cyclodextrins.Significant increase in photostability for several DHPs.[3]
Formulation with Surfactants Use of nonionic surfactants in aqueous solutions.Improved photostability and water solubility.[12]
Opaque Containers Storage in blue or amber PET containers.Significant reduction in degradation under light stress.[9][12]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation During Synthesis and Work-up

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Use freshly distilled or high-purity solvents that have been degassed.

  • Light Protection: Wrap the reaction flask and any subsequent glassware in aluminum foil to protect from light.

  • Aqueous Work-up: If an aqueous work-up is required, use deoxygenated water. If acidic conditions are necessary, minimize the exposure time and neutralize the solution as soon as possible.

  • Solvent Removal: Concentrate the product solution under reduced pressure at a low temperature.

  • Purification: If column chromatography is performed, use a pre-treated silica gel (e.g., washed with a solvent containing a small amount of a non-nucleophilic base) and run the column with minimal delay.

  • Storage: Store the final product in a sealed, amber vial under an inert atmosphere in a cool, dark, and dry place.

Protocol 2: Monitoring 1,4-Dihydropyridine Oxidation via HPLC

  • Sample Preparation: Prepare a stock solution of the 1,4-dihydropyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Prepare a calibration curve using standards of known concentrations.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, which can be optimized for the specific DHP.[11]

  • Detection: Use a UV detector set to a wavelength where both the DHP and the pyridine byproduct have significant absorbance.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of a new peak corresponding to the more polar pyridine byproduct, which will typically have a shorter retention time than the parent DHP.

  • Quantification: Quantify the amount of DHP remaining and the amount of pyridine formed by comparing the peak areas to the calibration curve.

Visualizations

Oxidation of 1,4-Dihydropyridine to Pyridine DHP 1,4-Dihydropyridine Pyridine Pyridine Byproduct DHP->Pyridine Oxidation Loss Loss of Pharmacological Activity Pyridine->Loss

Caption: The oxidation pathway of 1,4-dihydropyridine.

Caption: A logical workflow for troubleshooting DHP degradation.

References

Impact of solvent choice on Hantzsch reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Hantzsch Reaction

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of solvent choice on reaction efficiency. Find answers to frequently asked questions and use the troubleshooting guide to resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the Hantzsch reaction?

The solvent in the Hantzsch reaction does more than just dissolve the reactants; it can significantly influence reaction rate, yield, and selectivity.[1][2] Polar solvents can facilitate the condensation steps and stabilize charged intermediates involved in the mechanism.[3] Traditionally, reactions were conducted in organic solvents like acetic acid or ethanol over long reaction times, often resulting in low yields.[3] Modern methods have explored a wide range of media, including greener options like water, ionic liquids, and deep eutectic solvents (DES), as well as solvent-free conditions.[4][5][6] The choice of solvent can affect reactant solubility, reaction temperature, and even the mechanistic pathway.[3][7]

Q2: How does solvent polarity affect reaction efficiency?

Solvent polarity plays a crucial role. In a study comparing various solvents, polar solvents like ethanol and water provided good to excellent yields, while weaker polar solvents such as toluene and dichloromethane resulted in lower efficiency.[3] This is often attributed to the poor solubility of the ammonium salt (the nitrogen source) in nonpolar media.[3] Furthermore, "on-water" synthesis has been shown to be highly effective, suggesting that the high polarity and unique properties of water can accelerate the reaction.[8] Adjusting solvent polarity is a key strategy for controlling chemoselectivity and favoring the formation of the desired 1,4-dihydropyridine (1,4-DHP) product over side products.[2]

Q3: What are the advantages of using "green solvents" or solvent-free conditions?

Using green solvents like water, ethanol, or glycerol aligns with the principles of green chemistry by reducing hazardous waste.[2][5] Water is a particularly attractive medium, as it is non-toxic, inexpensive, and has been shown to provide excellent yields, sometimes superior to traditional organic solvents.[4][8]

Solvent-free (neat) reactions offer several advantages:

  • High Atom Economy: Reduces waste by eliminating the solvent.[9]

  • Faster Reaction Rates: Higher concentration of reactants can accelerate the reaction.[1]

  • Simplified Workup: The product can often be isolated by simple filtration or recrystallization without the need to remove a solvent.[6][7]

  • Improved Yields: In many cases, solvent-free conditions catalyzed by agents like ceric ammonium nitrate (CAN) or under acidic conditions have resulted in excellent yields in short reaction times.[6][7]

Q4: Can advanced energy sources like microwaves or ultrasound be used with different solvents?

Yes, microwave irradiation and ultrasonication are effective methods to accelerate the Hantzsch reaction and improve yields, often in conjunction with green solvents.

  • Microwave Chemistry: Microwave-assisted synthesis, typically in ethanol, can dramatically shorten reaction times from hours to minutes while providing excellent yields.[1][10]

  • Ultrasonic Irradiation: Using ultrasound in aqueous micellar solutions (e.g., SDS in water) has been shown to produce yields as high as 96%, outperforming conventional solvents like methanol or ethanol.[4]

Troubleshooting Guide

Problem: My reaction yield is very low.

A low yield is a common problem in the classical Hantzsch synthesis.[1][10] Before altering major components, evaluate your solvent and reaction conditions.

TroubleshootingLowYield start Start: Low Yield Observed check_solvent Step 1: Evaluate Solvent Choice Is the solvent optimal for your substrates? start->check_solvent solvent_polar Is the solvent polar (e.g., Water, Ethanol)? Nonpolar solvents can hinder the reaction. check_solvent->solvent_polar consider_green Action: Switch to a polar or green solvent. 'On-water' synthesis often gives high yields. solvent_polar->consider_green No check_conditions Step 2: Assess Reaction Conditions Are time and temperature appropriate? solvent_polar->check_conditions Yes consider_green->check_conditions harsh_conditions Are conditions too harsh (prolonged high heat)? This can cause product degradation. check_conditions->harsh_conditions use_alt_energy Action: Use microwave or ultrasound. Reduces reaction time from hours to minutes. harsh_conditions->use_alt_energy Yes check_catalyst Step 3: Consider Catalysis Is the reaction uncatalyzed? harsh_conditions->check_catalyst No use_alt_energy->check_catalyst add_catalyst Action: Add a catalyst. Brønsted acids (PTSA) or Lewis acids can help. check_catalyst->add_catalyst Yes solvent_free Alternative: Try solvent-free conditions. Often improves rates and simplifies workup. check_catalyst->solvent_free No end_node Problem Resolved add_catalyst->end_node solvent_free->end_node

Problem: I'm observing significant side product formation, like the oxidized pyridine derivative.

The oxidation of the 1,4-DHP product to the corresponding pyridine is a common side reaction, especially under harsh conditions.[1]

  • Solution 1: Modify Reaction Conditions: The classical method's long reaction times and high heat can promote oxidation.[4] Switching to faster methods like microwave-assisted synthesis can minimize the time the product is exposed to these conditions.

  • Solution 2: Control the Atmosphere: If aerial oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction.[1]

  • Solution 3: Re-evaluate Solvent/Catalyst System: Some solvent and catalyst systems are designed for a one-pot synthesis and subsequent aromatization.[4] If the 1,4-DHP is the desired product, ensure your chosen method does not use strong oxidizing agents like ferric chloride or KMnO4, which are sometimes added for direct aromatization.[4]

Problem: The reaction is not going to completion.

Incomplete conversion can be addressed by modifying the reaction's kinetics and energy input.

  • Solution 1: Introduce a Catalyst: An uncatalyzed reaction may be too slow.[7] The addition of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid can significantly accelerate the reaction rate.[1]

  • Solution 2: Increase Energy Input: If conventional heating is ineffective, switching to microwave irradiation or ultrasonication can provide the necessary energy to drive the reaction to completion in a much shorter timeframe.[1][4]

  • Solution 3: Change the Solvent/Concentration: As shown in the table below, moving to a more effective solvent like water can improve yields.[8] Alternatively, running the reaction under solvent-free conditions increases reactant concentration and can improve reaction rates.[1][6]

Data Presentation: Solvent Effects on Hantzsch Reaction

The following table summarizes the effect of different solvents on the catalyst-free synthesis of a model 1,4-dihydropyridine from 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate.

EntrySolventTemperature (°C)Time (hr)Yield (%)Reference
1Water70194[8]
2Ethanol70182[8]
3Methanol65175[8]
4Acetonitrile70165[8]
5Dichloromethane40135[3][8]
6Toluene70130[3][8]
7Solvent-free70160[3]

Table adapted from comparative studies. Conditions are normalized for comparison where possible.

Experimental Protocols & Workflows

ExperimentalWorkflow

Protocol 1: "On-Water" Catalyst-Free Synthesis[8]

This protocol describes an environmentally friendly synthesis using water as the reaction medium.

  • Reactant Mixing: In a suitable reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).

  • Solvent Addition: Add water (2 mL) to the mixture.

  • Reaction: Vigorously stir the mixture at 70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, add a few drops of ethanol to facilitate granulation of the product, followed by crushed ice.

  • Isolation: Collect the solid product by filtration, wash with cold water, and recrystallize from aqueous ethanol if further purification is needed.

Protocol 2: Solvent-Free Synthesis using CAN Catalyst[6]

This protocol outlines a rapid, room-temperature synthesis without any solvent.

  • Reactant Mixing: In a 100 mL round-bottom flask, add the aldehyde (e.g., 5-bromothiophene-2-carboxyaldehyde, 0.01 mol), the 1,3-dione (e.g., ethyl acetoacetate, 0.02 mol), ammonium acetate (0.01 mol), and ceric ammonium nitrate (CAN, 0.5 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for the required time (typically 1-3 hours). The mixture will become solid as the product forms. Monitor the reaction progress by TLC.

  • Workup: Wash the resulting solid product with water.

  • Isolation: Treat the crude product with n-hexane to remove impurities. After drying, the product can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine.

Protocol 3: Microwave-Assisted Synthesis in Ethanol[1]

This protocol utilizes microwave energy to dramatically reduce reaction times.

  • Reactant Mixing: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • Workup: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References

Overcoming poor solubility of reactants in Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of reactants in the Hantzsch dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My aldehyde/β-ketoester has poor solubility in traditional solvents like ethanol. What are my options?

A1: Poor solubility of reactants is a common hurdle in Hantzsch synthesis, often leading to low yields and long reaction times.[1] Several alternative approaches can be employed:

  • Aqueous Medium: Performing the reaction in water, especially for poorly soluble inorganic ammonium salts, can be highly effective.[2] Using a sealed vessel can further improve efficiency and yields.[3]

  • Solvent-Free Conditions: Running the reaction without a solvent, often with a catalyst, can be a powerful "green" alternative.[4][5]

  • Alternative Solvents: Ionic liquids and deep eutectic solvents (DES) are excellent options for dissolving a wide range of organic and inorganic compounds and can significantly enhance reaction rates.[1][6][7]

  • Energy-Assisted Synthesis: Microwave irradiation and ultrasound can accelerate the reaction and improve yields, even with poorly soluble reactants.[8][9][10]

Q2: I'm observing very low yields. Could this be related to reactant solubility?

A2: Yes, poor solubility is a primary contributor to low yields in the Hantzsch synthesis.[1] When reactants are not sufficiently dissolved, the reaction becomes heterogeneous, slowing down the reaction rate and leading to incomplete conversion. The troubleshooting guides below offer strategies to address this.

Q3: How do "green chemistry" approaches help with solubility issues?

A3: Green chemistry principles often provide solutions to solubility problems. For instance:

  • Water as a Solvent: Utilizing water as a reaction medium is a key green approach that can surprisingly enhance the solubility of certain reactants, particularly ammonium salts, leading to higher yields.[2][11]

  • Solvent-Free Synthesis: Eliminating the solvent altogether not only reduces waste but can also overcome solubility barriers by bringing reactants into close proximity, often at elevated temperatures or with grinding.[4][12]

  • Microwave and Ultrasound: These energy sources can promote reactions in greener solvents like water or ethanol-water mixtures, reducing the need for harsh organic solvents.[13][14]

Q4: Can I use water for the Hantzsch synthesis if my organic reactants are not very water-soluble?

A4: Yes, and it can be surprisingly effective. The "on-water" effect, where the reaction is accelerated at the organic-water interface, can play a significant role.[11] Additionally, using aqueous micelles with surfactants can help to solubilize organic reactants.[1][15] For inorganic reactants like ammonium salts, water is an excellent solvent.[2]

Q5: What are the advantages of microwave-assisted Hantzsch synthesis for poorly soluble reactants?

A5: Microwave irradiation offers several benefits:

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can help to dissolve reactants more effectively than conventional heating.

  • Increased Reaction Rates: This rapid heating dramatically shortens reaction times, often from hours to minutes.[8][9]

  • Improved Yields: By overcoming solubility limitations and accelerating the reaction, microwave-assisted synthesis often leads to significantly higher product yields.[16][17]

Q6: How does ultrasound assist in reactions with poorly soluble starting materials?

A6: Ultrasound promotes reactions through acoustic cavitation, the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, creating micro-emulsions and increasing mass transport between phases.[18][19] This is particularly effective for heterogeneous reactions where reactants have poor solubility.[10][14]

Troubleshooting Guides

Issue 1: Low to No Product Formation Due to Insoluble Aldehyde or β-Ketoester

This guide provides a systematic approach to tackling poor solubility of your primary organic reactants.

Troubleshooting Workflow

start Low Yield/No Reaction (Poor Reactant Solubility Suspected) solvent Step 1: Change Solvent System start->solvent energy Step 2: Apply Alternative Energy Source solvent->energy If yield is still low sub1 Try Polar Aprotic Solvents (e.g., DMSO, DMF) or Green Solvents (e.g., Water, Ionic Liquids) solvent->sub1 solvent_free Step 3: Attempt Solvent-Free Conditions energy->solvent_free If further improvement is needed sub2 Use Microwave Irradiation or Ultrasonic Agitation energy->sub2 end Improved Yield solvent_free->end sub3 Grind Reactants Together (Mechanochemistry) or Use a Catalyst (e.g., CAN, Zn[(L)proline]2) solvent_free->sub3

Caption: Troubleshooting workflow for poor reactant solubility.

Experimental Protocols

  • Protocol 1: Hantzsch Synthesis in an Aqueous Medium (Sealed Vessel)

    • To a tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and an ammonium salt like ammonium carbonate (1 mmol).[2]

    • Add 2–3 mL of water.[2]

    • Seal the reactor.[2]

    • Stir the mixture at 70–75 °C for the required time (monitored by TLC).[2]

    • Cool the mixture to room temperature and allow it to stand overnight for product crystallization.[2]

    • Isolate the product by simple filtration.[2]

  • Protocol 2: Solvent-Free Hantzsch Synthesis using Ceric Ammonium Nitrate (CAN)

    • In a round-bottom flask, add the aldehyde (e.g., 5-bromothiophene-2-carboxyaldehyde, 0.01 mol), ammonium acetate (0.01 mol), the 1,3-dione (0.02 mol), and CAN (0.5 mmol).[5]

    • Stir the mixture at room temperature for 1–3 hours, monitoring the reaction progress by TLC.[5]

    • Upon completion, wash the solid product with water and then treat with n-hexane to remove impurities.[5]

    • Recrystallize the crude product from ethanol.[5]

Issue 2: Inefficient Reaction with Insoluble Ammonium Source

The solubility of the nitrogen source, typically an ammonium salt, can be a limiting factor, especially in non-polar organic solvents.[2]

Troubleshooting Workflow

start Low Yield (Poor Ammonium Salt Solubility) solvent Switch to a Polar Protic Solvent start->solvent ultrasound Utilize Ultrasound solvent->ultrasound For further enhancement sub1 Use Water, Ethanol, or an Ethanol/Water mixture. These solvents are effective at dissolving ammonium salts. solvent->sub1 end Improved Yield ultrasound->end sub2 Ultrasonic irradiation can enhance mass transfer in heterogeneous mixtures. ultrasound->sub2

Caption: Troubleshooting workflow for insoluble ammonium source.

Experimental Protocols

  • Protocol 3: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Micelles

    • In a flask, prepare a 0.1 M aqueous solution of sodium dodecyl sulfate (SDS).

    • Add the aldehyde (e.g., benzaldehyde), ethyl acetoacetate, and ammonium acetate.

    • Add p-toluenesulfonic acid (PTSA) as a catalyst.[1]

    • Irradiate the mixture with ultrasound.[1]

    • Monitor the reaction by TLC until completion. This method has been reported to yield products above 90%.[1]

  • Protocol 4: Microwave-Assisted Hantzsch Synthesis

    • In a microwave-safe reaction vessel, combine the aldehyde (15 mmol), alkyl acetoacetate (43 mmol), and ammonia (30 mmol) in ethanol (3 mL).[9]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture for a short duration (e.g., 4 minutes).[9]

    • After the reaction, cool the vessel and isolate the product.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate easy comparison of different methods for overcoming poor solubility.

Table 1: Effect of Solvent on Hantzsch Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Water70-752-490-98[2]
2EthanolReflux1236-50[8]
3Ethanol/Water (1:1)800.390[20]
4DichloromethaneReflux12Low[2]
5TolueneReflux12Low[2]
6Deep Eutectic Solvent (ChCl/urea)80481-92[6]

Table 2: Comparison of Conventional Heating, Microwave, and Ultrasound

MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingNoneEthanol12 h36-50[8]
Microwave IrradiationNoneEthanol4 min15-52[8][9]
Microwave (Solvent-Free)NoneNone3-8 min81-97[16]
UltrasoundPTSAAqueous MicellesNot Specified>90[1]
Ultrasound (Catalyst-Free)NoneWater1-1.5 h90-97[14]

Table 3: Efficacy of Solvent-Free Hantzsch Synthesis with Different Catalysts

CatalystTemperatureTimeYield (%)Reference
Ceric Ammonium Nitrate (CAN)Room Temp.1-3 hGood to Excellent[4][5]
Zn[(L)proline]280 °C1-2 hModerate to Good[21]
AlCl3@ZnORoom Temp.Not Specified92[21]
Silica-Bound Sulfonic AcidNot SpecifiedNot SpecifiedHigh[22]

References

Technical Support Center: Catalyst Selection for Solvent-Free Hantzsch Reaction at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solvent-free Hantzsch synthesis of dihydropyridines at room temperature. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why should I consider a solvent-free Hantzsch reaction at room temperature?

A1: Opting for a solvent-free reaction at room temperature aligns with the principles of green chemistry. This approach reduces or eliminates the use of hazardous organic solvents, which in turn minimizes environmental impact and waste disposal costs.[1][2] Furthermore, these conditions can lead to simpler work-up procedures, higher yields, and improved atom economy.

Q2: What are the main challenges I might face when running a Hantzsch reaction without solvents at room temperature?

A2: The primary challenges include ensuring efficient mixing of solid reactants, potential for localized overheating even at ambient temperatures, and difficulties in initiating the reaction. Product isolation from a solid or highly viscous reaction mixture can also be more complex than in traditional solution-phase synthesis.[3] In some cases, the solubility of certain reactants can be a limiting factor, potentially leading to incomplete reactions.[3]

Q3: What types of catalysts are effective for this reaction under solvent-free, room-temperature conditions?

A3: Several catalysts have been shown to be effective, including Lewis acids like Ceric Ammonium Nitrate (CAN) and Zn[(L)proline]2, as well as solid-supported acids such as phosphotungstic acid on alumina. The choice of catalyst can influence reaction time, yield, and substrate scope.

Q4: Can the Hantzsch reaction proceed without a catalyst under these conditions?

A4: While some variations of the Hantzsch reaction can proceed without a catalyst, particularly with elevated temperatures or under specific conditions like "on-water" synthesis, achieving reasonable reaction rates and yields at room temperature without a solvent is often challenging. A catalyst is generally recommended to facilitate the reaction under these mild conditions.

Q5: How do I monitor the progress of a solvent-free reaction?

A5: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. A small sample of the reaction mixture can be dissolved in a suitable solvent (like ethyl acetate or dichloromethane) to spot on the TLC plate.

Troubleshooting Guides

Issue 1: The reaction is sluggish or does not start.
Possible Cause Troubleshooting Step
Poor mixing of reactants In a solvent-free reaction, intimate contact between the reactants is crucial. If using a magnetic stirrer, ensure the stir bar is effectively agitating the entire mixture. For highly viscous or solid mixtures, consider manual grinding with a mortar and pestle before initiating the reaction.
Low catalyst activity Ensure the catalyst has been stored correctly and is not deactivated. If applicable, activate the catalyst according to the supplier's or literature protocol. Consider a slight, gentle warming of the reaction vessel to initiate the reaction, then allow it to proceed at room temperature.
Impure reactants Impurities in the aldehyde, β-ketoester, or ammonia source can significantly hinder the reaction.[4] Use freshly purified reactants if possible.
Inappropriate nitrogen source Ammonium acetate is a common and effective nitrogen source for this reaction. Ensure it is of good quality and has been stored in a dry environment.
Issue 2: Low yield of the desired 1,4-dihydropyridine product.
Possible Cause Troubleshooting Step
Incomplete reaction As with a sluggish reaction, poor mixing can lead to incomplete conversion.[4] Extend the reaction time and ensure thorough mixing. Consider a slight increase in the catalyst loading.
Side reactions The formation of byproducts, such as the oxidized pyridine derivative, can reduce the yield.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[4]
Product degradation Although at room temperature, localized heating can occur. If the reaction is highly exothermic, consider intermittent cooling or slowing the rate of addition of one of the reactants if performed in a semi-batch manner.
Sub-optimal catalyst The chosen catalyst may not be ideal for the specific substrates being used. Refer to the catalyst performance data (Table 1) and consider screening alternative catalysts.
Issue 3: Difficulty in product isolation and purification.
Possible Cause Troubleshooting Step
Solidified reaction mixture The product may crystallize directly from the reaction mixture. If the mixture solidifies, the product can often be isolated by washing with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold water or a non-polar solvent like hexane).
Viscous/oily product If the product is a viscous oil, it may be necessary to dissolve the entire reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and then proceed with a standard aqueous work-up to remove the catalyst and any water-soluble byproducts.
Product is soluble in the wash solvent If you suspect your product has some solubility in the aqueous layer during workup, perform a back-extraction of the aqueous washes with an organic solvent to recover any dissolved product.

Catalyst Performance Data

Table 1: Performance of Selected Catalysts in the Solvent-Free Hantzsch Reaction at Room Temperature

CatalystAldehyde Substrateβ-Dicarbonyl CompoundReaction Time (h)Yield (%)Reference
Ceric Ammonium Nitrate (CAN) 5-Bromothiophene-2-carboxaldehydeEthyl acetoacetate & Methyl acetoacetate2.592[Source]
5-Bromothiophene-2-carboxaldehydeAcetylacetone & Ethyl acetoacetate385[Source]
5-Bromothiophene-2-carboxaldehydeDimedone195[Source]
Zn[(L)proline]2 Aromatic aldehydesDicarbonyl compoundsNot specified at RTModerate to Good[Source][5]
Phosphotungstic Acid on Alumina Aromatic aldehydesNot specified at RTNot specified at RTData not available for room temp.-

Note: Data for Zn[(L)proline]2 and Phosphotungstic Acid on Alumina under strictly solvent-free, room-temperature conditions are limited in the reviewed literature. The provided information is based on general findings for these catalysts in Hantzsch reactions.

Experimental Protocols

Protocol 1: Hantzsch Synthesis using Ceric Ammonium Nitrate (CAN) Catalyst

This protocol is adapted from a procedure for the synthesis of 1,4-dihydropyridines using 5-bromothiophene-2-carboxaldehyde.

Materials:

  • 5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

  • Ammonium acetate (0.77 g, 0.01 mol)

  • Ethyl acetoacetate (1.3 mL, 0.01 mol)

  • Methyl acetoacetate (1.1 mL, 0.01 mol)

  • Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol)

  • 100 mL round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round bottom flask, add 5-bromothiophene-2-carboxaldehyde, ammonium acetate, ethyl acetoacetate, methyl acetoacetate, and CAN.

  • Stir the mixture vigorously at room temperature for 2.5 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction mixture will solidify.

  • Pour out the solid product.

  • Wash the product with water and then with n-hexane to remove impurities.

  • Dry the crude product and recrystallize from ethanol.

Visualizations

General Hantzsch Reaction Workflow

Hantzsch_Workflow General Workflow for Solvent-Free Hantzsch Reaction Reactants 1. Reactant Mixing (Aldehyde, β-Ketoester, Ammonium Acetate, Catalyst) Reaction 2. Stirring at Room Temperature (Monitor by TLC) Reactants->Reaction Isolation 3. Product Isolation (Solidification or Extraction) Reaction->Isolation Purification 4. Purification (Recrystallization or Chromatography) Isolation->Purification Product Final Product (1,4-Dihydropyridine) Purification->Product

Caption: A simplified workflow for the solvent-free Hantzsch reaction at room temperature.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Mixing Is the mixing efficient? Start->Check_Mixing Check_Reactants Are reactants pure? Check_Mixing->Check_Reactants Yes Improve_Mixing Action: Improve Mixing (Grinding/Vigorous Stirring) Check_Mixing->Improve_Mixing No Check_Catalyst Is the catalyst active? Check_Reactants->Check_Catalyst Yes Purify_Reactants Action: Purify Reactants Check_Reactants->Purify_Reactants No Check_Time Has the reaction run long enough? Check_Catalyst->Check_Time Yes Check_Catalyst_Activity Action: Use fresh/activated catalyst Check_Catalyst->Check_Catalyst_Activity No Increase_Time Action: Increase Reaction Time Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Improve_Mixing->Success Purify_Reactants->Success Check_Catalyst_Activity->Success Increase_Time->Success

Caption: A decision-making diagram for troubleshooting low product yields.

Hantzsch Reaction Mechanism Signaling Pathway

Hantzsch_Mechanism Simplified Hantzsch Reaction Mechanism cluster_1 Pathway 1: Knoevenagel Condensation cluster_2 Pathway 2: Enamine Formation cluster_3 Final Assembly Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Beta_Ketoester1 β-Ketoester (1 eq.) Beta_Ketoester1->Knoevenagel_Product Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition Ammonia Ammonia Source Enamine Enamine Intermediate Ammonia->Enamine Beta_Ketoester2 β-Ketoester (1 eq.) Beta_Ketoester2->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP_Product 1,4-Dihydropyridine Cyclization->DHP_Product

Caption: A diagram illustrating the key steps in the Hantzsch reaction mechanism.

References

Validation & Comparative

A Comparative Guide to Diethyl Pyridine-3,5-dicarboxylate and the Calcium Channel Blockers Nifedipine and Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties and biological activities of diethyl pyridine-3,5-dicarboxylate against two widely prescribed dihydropyridine calcium channel blockers, nifedipine and amlodipine. The information is supported by experimental data from in vitro studies to facilitate research and drug development efforts in the field of cardiovascular pharmacology.

Introduction

This compound serves as a core chemical scaffold from which numerous dihydropyridine derivatives with therapeutic applications are synthesized. Nifedipine and amlodipine, both belonging to the dihydropyridine class of L-type calcium channel blockers, are cornerstone medications in the management of hypertension and angina. While this compound itself is not a direct therapeutic agent, its structural relationship to active pharmaceutical ingredients makes it a crucial reference compound for understanding structure-activity relationships (SAR) within this class of drugs.

Nifedipine and amlodipine effectively reduce blood pressure by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation.[1] Clinical evidence supports the comparable efficacy of both drugs in managing hypertension, with their primary distinctions lying in their pharmacokinetic profiles.[1][2] Amlodipine has a notably longer half-life, which contributes to more consistent blood pressure control.[1]

Chemical Structures

The foundational structure of these compounds is the pyridine ring, with variations in the substituents at different positions influencing their pharmacological activity.

CompoundChemical Structure
This compound
alt text
[3]
Nifedipine
alt text
Amlodipine
alt text

Mechanism of Action

The therapeutic effect of dihydropyridine calcium channel blockers is mediated through their interaction with the α1 subunit of the L-type voltage-gated calcium channels.[1] This binding inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

DHP Dihydropyridines (Nifedipine, Amlodipine) LTCC L-type Calcium Channel (α1 subunit) DHP->LTCC Binds to and inhibits Ca_influx Calcium Ion Influx (decreased) LTCC->Ca_influx Modulates Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_influx->Vasodilation Leads to BP Blood Pressure (reduced) Vasodilation->BP Results in start Start dissect Dissect Thoracic Aorta from Rat start->dissect rings Cut Aorta into ~4 mm Rings dissect->rings mount Mount Rings in Organ Bath rings->mount equilibrate Equilibrate under Basal Tension mount->equilibrate contract Induce Contraction (e.g., with KCl or Phenylephrine) equilibrate->contract add_compound Add Test Compound (Cumulative Concentrations) contract->add_compound measure Measure Isometric Tension (Relaxation) add_compound->measure end End measure->end

References

Comparative Analysis of the Decomposition Products of Diethyl Pyridine-3,5-dicarboxylate and Diethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stability and Degradation Pathways

In the realm of pharmaceutical and materials science, the stability of chemical compounds is a critical parameter influencing their suitability for various applications. This guide provides a comparative analysis of the decomposition products of diethyl pyridine-3,5-dicarboxylate and a key alternative, diethyl isophthalate. Understanding the degradation pathways of these molecules is paramount for predicting their shelf-life, identifying potential impurities, and ensuring the safety and efficacy of final products.

Executive Summary

This compound, a heterocyclic aromatic ester, and diethyl isophthalate, its benzenoid analog, exhibit distinct decomposition profiles under hydrolytic and thermal stress. While both compounds can undergo hydrolysis to their corresponding mono- and di-carboxylic acids, the pyridine derivative is anticipated to exhibit greater thermal stability due to the inherent properties of the pyridine ring. This guide presents a summary of known and inferred decomposition products, detailed experimental protocols for analyzing degradation, and visual representations of the decomposition pathways.

Comparison of Decomposition Products

The following tables summarize the expected decomposition products of this compound and diethyl isophthalate under hydrolytic and thermal conditions. It is important to note that while hydrolytic pathways are well-established, the thermal decomposition products are largely inferred from general principles of ester pyrolysis and mass spectrometry fragmentation patterns, as direct experimental studies are limited.

Table 1: Hydrolytic Decomposition Products

CompoundMajor Decomposition Products
This compound Pyridine-3,5-dicarboxylic acid monoethyl ester, Pyridine-3,5-dicarboxylic acid
Diethyl Isophthalate Monoethyl isophthalate, Isophthalic acid

Table 2: Postulated Thermal Decomposition Products

CompoundMajor Decomposition ProductsMinor Decomposition Products
This compound Ethylene, Pyridine-3,5-dicarboxylic acid monoethyl ester, Pyridine-3,5-dicarboxylic acidEthanol, 3-Ethoxycarbonylpyridine, Pyridine
Diethyl Isophthalate Ethylene, Monoethyl isophthalate, Isophthalic acidEthanol, Ethyl benzoate, Benzene

Decomposition Pathways

The decomposition of these esters primarily proceeds through two main pathways: hydrolysis of the ester linkages and thermal elimination.

Hydrolytic Decomposition Pathway

Hydrolysis of this compound and diethyl isophthalate is typically a two-step process, especially under basic or acidic conditions. The first step involves the cleavage of one ester group to form the corresponding monoester, followed by the hydrolysis of the second ester group to yield the dicarboxylic acid.

DEP This compound MPEP Pyridine-3,5-dicarboxylic acid monoethyl ester DEP->MPEP + H₂O - EtOH DEI Diethyl Isophthalate PDA Pyridine-3,5-dicarboxylic acid MPEP->PDA + H₂O - EtOH MEI Monoethyl Isophthalate IPA Isophthalic Acid DEI->MEI + H₂O - EtOH MEI->IPA + H₂O - EtOH

Caption: Hydrolytic decomposition pathways.
Postulated Thermal Decomposition Pathway

Thermal decomposition of esters often proceeds via a concerted syn-elimination reaction (pyrolysis), leading to the formation of an alkene and a carboxylic acid. For diethyl esters, this would primarily yield ethylene and the corresponding carboxylic acid. Subsequent decarboxylation or further fragmentation of the aromatic core can occur at higher temperatures.

DEP This compound Ethylene1 Ethylene DEP->Ethylene1 Δ MPEP Pyridine-3,5-dicarboxylic acid monoethyl ester DEP->MPEP Δ DEI Diethyl Isophthalate Ethylene2 Ethylene PDA Pyridine-3,5-dicarboxylic acid MPEP->PDA Δ MEI Monoethyl Isophthalate Fragments1 Further Fragments PDA->Fragments1 High Δ IPA Isophthalic Acid Fragments2 Further Fragments DEI->Ethylene2 Δ DEI->MEI Δ MEI->IPA Δ IPA->Fragments2 High Δ

Caption: Postulated thermal decomposition pathways.

Experimental Protocols

The following protocols provide standardized methods for the analysis of decomposition products.

Protocol 1: Hydrolysis of this compound

This protocol is adapted from the hydrolysis of a structurally similar compound and can be used to generate and analyze the hydrolytic degradation products of this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolve a known amount of this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of potassium hydroxide (e.g., 1 to 2 equivalents) dissolved in a minimal amount of water.

  • Heat the mixture to reflux and stir for a specified period (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in distilled water and acidify to a pH of approximately 3 using 1M HCl.

  • A white precipitate of the carboxylic acid products should form.

  • Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum.

  • Analyze the products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their identity.

Protocol 2: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This general protocol can be applied to both this compound and diethyl isophthalate to identify their thermal decomposition products.

Materials and Instrumentation:

  • Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS)

  • Sample of this compound or diethyl isophthalate

  • Helium carrier gas

Procedure:

  • Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis sample cup.

  • Set the pyrolysis temperature profile. A typical experiment might involve a rapid temperature ramp to a final temperature between 500°C and 800°C.

  • The pyrolyzer rapidly heats the sample, causing thermal decomposition.

  • The volatile decomposition products are swept by the helium carrier gas into the GC column.

  • Separate the decomposition products on a suitable GC column (e.g., a non-polar or medium-polarity column).

  • Detect and identify the separated compounds using the mass spectrometer.

  • Analyze the resulting chromatogram and mass spectra to identify the individual decomposition products by comparing them to mass spectral libraries (e.g., NIST).

Sample Sample Introduction Pyrolyzer Pyrolysis Chamber (High Temperature) Sample->Pyrolyzer GC Gas Chromatography (Separation) Pyrolyzer->GC Volatile Products MS Mass Spectrometry (Detection & Identification) GC->MS Separated Analytes Data Data Analysis MS->Data

Caption: Py-GC-MS experimental workflow.

Conclusion

The stability of this compound and its alternatives is a crucial consideration in their application. This guide provides a foundational understanding of their decomposition products and pathways. The pyridine-containing ester is likely to be more thermally robust than its isophthalate counterpart. The primary hydrolytic degradation products for both are the corresponding mono- and di-carboxylic acids. For a comprehensive stability assessment, it is recommended to perform detailed experimental studies under conditions relevant to the specific application, utilizing the protocols outlined herein. This will ensure the development of safe, stable, and effective products for the pharmaceutical and materials science industries.

A Comparative Guide to the Biological Efficacy of Diethyl Pyridine-3,5-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diethyl pyridine-3,5-dicarboxylate scaffold and its analogs, particularly the 1,4-dihydropyridine derivatives, have emerged as a versatile platform in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these analogs across various therapeutic areas, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Comparative Analysis of Biological Activities

The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine or dihydropyridine ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Several analogs of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, with lower values indicating higher potency.

Compound ClassAnalog Structure/SubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates4-Aryl substitutedHCT116 (Colon)16.29 - 68.88--
Pyridine-Urea HybridsN/AMCF-7 (Breast)0.11Doxorubicin1.93
Pyridine-Thiazole Hybrids3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57--
Thallium(III) Complexes of Pyridine-2,6-dicarboxylateN/AA375 (Melanoma)7.23Oxaliplatin331.03
Antimicrobial Activity

The pyridine-3,5-dicarboxylate framework has been a fruitful scaffold for the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values signifying greater potency.

Compound ClassAnalog Structure/SubstitutionMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Diethyl 1,4-dihydro-4-pyrazolylpyridines4-(3-aryl-1-phenyl-4-pyrazolyl)Staphylococcus aureusZone of inhibition: 18-20 mm--
Pyridine-1,3,4-oxadiazole HybridsN/AE. coli, B. subtilis, M. luteus, K. pneumoniae37.5--
N-alkylated Pyridine SaltsN/AS. aureus, E. coli55-56% inhibition at 100 µg/mL--
Enzyme Inhibitory Activity

Certain analogs have been investigated for their ability to inhibit specific enzymes, a common strategy in drug discovery.

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylatesYeast α-glucosidase35.0 - 273.7Acarbose937
Pyridine-Urea HybridsVEGFR-23.93 - 5.0Sorafenib0.09

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often mediated through the modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Mitochondria-Mediated Apoptosis

Many of the anticancer analogs induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent cell death.

Mitochondria_Mediated_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Drug_Analog This compound Analog Bcl2_Family Bcl-2 Family (Bax, Bak) Drug_Analog->Bcl2_Family activates MOMP MOMP Bcl2_Family->MOMP induces Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 MOMP->Cytochrome_c release Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Drug_Analog Pyridine-Urea Analog Drug_Analog->VEGFR2 inhibits Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration RAS->Migration Experimental_Workflow Synthesis Synthesis of Analogs (e.g., Hantzsch Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies

A Comparative Guide to Nitrogen Sources in Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry, offers a versatile and straightforward route to 1,4-dihydropyridines (DHPs) and pyridines, many of which are pharmaceutically significant compounds. A critical component of this multi-component reaction is the nitrogen source, which directly influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of various nitrogen sources used in the Hantzsch synthesis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research and development needs.

Performance Comparison of Nitrogen Sources

Nitrogen SourceAldehydeβ-KetoesterSolventCatalyst/ConditionsTimeYield (%)Reference
Ammonium AcetateBenzaldehydeEthyl acetoacetateAqueous (SDS, 0.1M)p-TSA / Ultrasonic-96[1]
Ammonium Acetate5-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesSolvent-freeCeric Ammonium Nitrate (CAN)1-3 h85-95[2][3]
Ammonium CarbonateVarious aldehydesEthyl or methyl acetoacetateWaterSealed vessel, 70-75°C1-2.5 h86-96[4]
AmmoniaAcetaldehydeEthyl acetoacetateEthanolReflux-- (Classical method, often with lower yields and longer reaction times)[1][5]
Urea(as an in-situ ammonia source)----(Not widely reported for Hantzsch synthesis, potential for green chemistry applications)

Key Observations:

  • Ammonium Acetate has demonstrated high to excellent yields under various conditions, including environmentally friendly aqueous and solvent-free systems.[1][2][3] Its versatility and effectiveness make it a widely used nitrogen source.

  • Ammonium Carbonate emerges as a highly efficient and safe nitrogen source, particularly in aqueous media, affording excellent yields in relatively short reaction times.[4] Its decomposition into ammonia, carbon dioxide, and water makes it an environmentally benign choice.

  • Aqueous Ammonia represents the classical nitrogen source for the Hantzsch synthesis.[1][5] However, conventional methods using ammonia often suffer from longer reaction times and lower yields compared to more modern protocols.[1]

  • Urea is a potential green alternative as an in-situ source of ammonia. While its direct application in the Hantzsch synthesis is not extensively documented, its use in other reactions to generate ammonia suggests its viability for researchers exploring novel, sustainable synthetic routes.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the Hantzsch synthesis using different nitrogen sources.

Protocol 1: Hantzsch Synthesis using Ammonium Acetate in Water

This protocol is adapted from a green chemistry approach utilizing an aqueous medium.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.3 mmol)

  • Water (2 mL)

  • Ethanol

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) in a round-bottom flask.

  • The reaction mixture is heated to 70°C and stirring is continued for the required time (typically monitored by TLC until completion).

  • Upon completion of the reaction, a few drops of ethanol are added to the reaction mixture to facilitate the granulation of the product, followed by the addition of crushed ice.

  • The solid product is collected by filtration, washed with cold water, and dried to afford the desired 1,4-dihydropyridine.

Protocol 2: Hantzsch Synthesis using Ammonium Carbonate in Water (Sealed Vessel)

This protocol outlines an efficient and environmentally friendly procedure using ammonium carbonate.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl or methyl acetoacetate (2 mmol)

  • Ammonium carbonate (1.2 mmol)

  • Water (5 mL)

Procedure:

  • In a sealable reaction vessel, a mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1.2 mmol) in water (5 mL) is prepared.

  • The vessel is securely sealed and heated to 70-75°C with stirring for 1-2.5 hours.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with water, and dried. The filtrate can often be recycled for subsequent reactions.[4]

Reaction Workflow and Mechanism

The Hantzsch synthesis proceeds through a series of well-established steps. The general workflow involves the condensation of the reactants to form key intermediates that subsequently cyclize and dehydrate to yield the 1,4-dihydropyridine product.

Hantzsch_Workflow Reactants Aldehyde + 2x β-Ketoester + Nitrogen Source Intermediates Formation of Enamine and α,β-Unsaturated Carbonyl Reactants->Intermediates Condensation Michael Michael Addition Intermediates->Michael Cyclization Cyclization and Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

A simplified workflow of the Hantzsch pyridine synthesis.

The reaction mechanism involves two key pathways that generate the necessary intermediates for the final cyclization. One molecule of the β-ketoester reacts with the nitrogen source (e.g., ammonia from the decomposition of the ammonium salt) to form an enamine. Simultaneously, a second molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to produce an α,β-unsaturated carbonyl compound. These two intermediates then react via a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.

Hantzsch_Mechanism cluster_1 Enamine Formation cluster_2 Knoevenagel Condensation Ketoester1 β-Ketoester Enamine Enamine Intermediate Ketoester1->Enamine NitrogenSource Nitrogen Source (e.g., NH3) NitrogenSource->Enamine MichaelAddition Michael Addition Enamine->MichaelAddition Ketoester2 β-Ketoester UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Ketoester2->UnsaturatedCarbonyl Aldehyde Aldehyde Aldehyde->UnsaturatedCarbonyl UnsaturatedCarbonyl->MichaelAddition CyclizationDehydration Cyclization & Dehydration MichaelAddition->CyclizationDehydration DHP_Product 1,4-Dihydropyridine CyclizationDehydration->DHP_Product

Key intermediate pathways in the Hantzsch synthesis.

References

A Comparative Guide to Analytical Methods for the Quantification of Diethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Validated Analytical Method for a Related Compound

A validated RP-HPLC method has been reported for the quantification of a related compound, diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which can serve as a strong starting point for method development.[1]

Table 1: Summary of Validated RP-HPLC Method for a Diethyl Pyridine-3,5-dicarboxylate Derivative [1]

ParameterDetails
Instrumentation HPLC with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol:Acetonitrile (50:10:40 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Validation Status The method was reported to be linear, precise, accurate, robust, and rugged as per ICH Q2B guidelines.[1]

Comparison of Proposed Analytical Methods

For the direct quantification of this compound, the following methods are proposed. These methods would require validation according to ICH guidelines before implementation.

Table 2: Comparison of Proposed Analytical Techniques

FeatureProposed RP-HPLC MethodProposed GC-FID MethodProposed UV-Vis Spectrophotometric Method
Principle Separation based on polarity differences, followed by UV detection.Separation of volatile compounds in the gas phase, followed by flame ionization detection.Measurement of light absorbance by the analyte in a solution.
Specificity High, can separate the analyte from impurities and degradation products.High, excellent separation of volatile compounds.Low, potential interference from other UV-absorbing compounds.
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Advantages Widely applicable, high resolution, suitable for stability-indicating assays.Excellent for volatile and thermally stable compounds, high precision.Simple, rapid, and cost-effective for routine analysis of pure samples.
Disadvantages Requires skilled operators, higher cost of consumables.Not suitable for non-volatile or thermally labile compounds.Prone to interference, less specific than chromatographic methods.

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for a this compound Derivative[1]

This protocol is for the analysis of diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and can be adapted for this compound.

  • Preparation of Mobile Phase:

    • Mix HPLC grade water, methanol, and acetonitrile in the ratio of 50:10:40.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration.

    • Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • Detection: 240 nm.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the analyte by comparing its peak area to the calibration curve.

Protocol 2: Proposed Gas Chromatography (GC-FID) Method
  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate).

    • Prepare working standards by serial dilution.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Analysis:

    • Inject the standards to establish a calibration curve.

    • Inject the samples.

    • Determine the concentration of the analyte based on the peak area.

Protocol 3: Proposed UV-Vis Spectrophotometric Method
  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Solvent Selection:

    • Choose a solvent in which the analyte is soluble and that does not absorb in the region of the analyte's maximum absorbance (e.g., methanol, ethanol, acetonitrile).

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation:

    • Prepare a stock solution and a series of dilutions in the chosen solvent.

  • Analysis:

    • Measure the absorbance of the standard solutions at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution (appropriately diluted) and determine the concentration from the calibration curve.

Method Validation Parameters

For the proposed methods to be considered validated, the following parameters, as outlined in the ICH guidelines, should be assessed.

Table 3: ICH Validation Parameters for Analytical Methods

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. (Includes Repeatability, Intermediate Precision, and Reproducibility).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Validated_RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Water:MeOH:ACN) Injection Inject into HPLC Mobile_Phase->Injection Standard_Sol Prepare Standard Solutions Standard_Sol->Injection Sample_Sol Prepare Sample Solutions Sample_Sol->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection at 240 nm Chromatography->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Detection->Quantification Calibration->Quantification

Workflow for the Validated RP-HPLC Method.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters start Define Analytical Method Requirements develop Develop Analytical Method start->develop validate Perform Method Validation develop->validate Specificity Specificity validate->Specificity Linearity Linearity & Range validate->Linearity Accuracy Accuracy validate->Accuracy Precision Precision validate->Precision LOD_LOQ LOD & LOQ validate->LOD_LOQ Robustness Robustness validate->Robustness report Prepare Validation Report validate->report

General Workflow for Analytical Method Validation.

Method_Comparison cluster_methods Proposed Quantification Methods Analyte This compound HPLC RP-HPLC Analyte->HPLC GC GC-FID Analyte->GC UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis HPLC_Adv HPLC_Adv HPLC->HPLC_Adv High Specificity Stability Indicating HPLC_Dis HPLC_Dis HPLC->HPLC_Dis Higher Cost GC_Adv GC_Adv GC->GC_Adv High Sensitivity Good for Volatiles GC_Dis GC_Dis GC->GC_Dis Thermal Stability Required UV_Vis_Adv UV_Vis_Adv UV_Vis->UV_Vis_Adv Rapid & Simple Cost-Effective UV_Vis_Dis UV_Vis_Dis UV_Vis->UV_Vis_Dis Low Specificity

Comparison of Proposed Analytical Techniques.

References

Diethyl pyridine-3,5-dicarboxylate vs. dimethyl pyridine-3,5-dicarboxylate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the choice of reagents and building blocks is paramount to the efficiency of a synthetic route and the properties of the final molecule. Among the versatile heterocyclic scaffolds, pyridine-3,5-dicarboxylates are of significant interest. This guide provides an objective comparison of two common analogs: diethyl pyridine-3,5-dicarboxylate and dimethyl pyridine-3,5-dicarboxylate, focusing on their synthesis and potential performance in further synthetic transformations.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference between a methyl and an ethyl ester group can influence the physical properties of these compounds, which in turn can affect their handling, solubility, and reaction conditions.

PropertyDimethyl 2,6-dimethylpyridine-3,5-dicarboxylateDiethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Molecular Formula C₁₁H₁₃NO₄[1]C₁₃H₁₇NO₄[2]
Molecular Weight 223.22 g/mol [1]251.28 g/mol [2][3]
Appearance Yellow powder or colorless crystalline solid[1][4]Solid[2]
Melting Point 84-85 °C72-74 °C[2][3]
Boiling Point Not readily available208 °C at 40 mmHg[2][3]
Solubility Soluble in organic solvents like methanol and chloroform[1]Soluble in organic solvents[5]

Synthesis of Pyridine-3,5-dicarboxylate Precursors

The most common route to these compounds is a two-step process involving the Hantzsch synthesis of a 1,4-dihydropyridine intermediate, followed by an aromatization step.

Step 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a multi-component reaction that provides access to 1,4-dihydropyridine-3,5-dicarboxylates. A comparative study of the synthesis of the dimethyl and diethyl esters of 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has shown comparable, high yields for both.

CompoundStarting MaterialsYield
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateMethyl acetoacetate, Paraformaldehyde, Ammonium acetate71%
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateEthyl acetoacetate, Paraformaldehyde, Ammonium acetate79%
Experimental Protocol: Hantzsch Synthesis of Dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates

Materials:

  • Aldehyde (e.g., paraformaldehyde, 1 mmol)

  • β-Ketoester (methyl acetoacetate or ethyl acetoacetate, 2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Methanol (for recrystallization)

  • Ice-cold water

Procedure:

  • An oven-dried 10 mL vial equipped with a magnetic stirrer is charged with the aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).

  • The vial is sealed, and the reaction mixture is stirred at 80 °C. The reaction progress should be monitored (e.g., by TLC).

  • Upon completion, the solid crude product is isolated by adding ice-cold water (10 mL) and scratching the sides of the vial to induce precipitation.

  • The precipitate is filtered and purified by recrystallization from methanol to yield the desired 1,4-dihydropyridine.

Alternative Synthesis of Dimethyl Pyridine-3,5-dicarboxylate

An alternative high-yield synthesis for the dimethyl ester involves the direct esterification of 3,5-pyridinedicarboxylic acid.

CompoundStarting MaterialsYield
Dimethyl pyridine-3,5-dicarboxylate3,5-Pyridinedicarboxylic acid, Methanol, Sulfuric acid94%[6]
Experimental Protocol: Synthesis of Dimethyl Pyridine-3,5-dicarboxylate from Dicarboxylic Acid[6]

Materials:

  • 3,5-Pyridinedicarboxylic acid (29.92 mmol)

  • Methanol (100 ml)

  • Concentrated sulfuric acid (2 ml)

  • Dichloromethane

  • Aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

Procedure:

  • 3,5-Pyridinedicarboxylic acid is dissolved in methanol, and concentrated sulfuric acid is added slowly as a catalyst.

  • The reaction mixture is stirred for 18 hours under reflux conditions.

  • After completion of the reaction, methanol is removed by distillation under reduced pressure.

  • The reaction mixture is neutralized with aqueous sodium bicarbonate and extracted with dichloromethane.

  • The dichloromethane layer is washed with saturated aqueous sodium chloride solution.

  • The organic layer is concentrated under reduced pressure to give the white solid product.

Step 2: Aromatization

The 1,4-dihydropyridine intermediates are subsequently oxidized to the corresponding pyridine derivatives. Various oxidizing agents can be employed for this aromatization step.

Experimental Protocol: General Aromatization of a Diethyl 1,4-Dihydropyridine

Materials:

  • Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (1 mmol)

  • Ethanol (20 ml)

  • Copper(II) chloride (1 mmol)

  • 30% Hydrogen peroxide (0.2 ml)

Procedure:

  • The 1,4-dihydropyridine is dissolved in ethanol.

  • Copper(II) chloride is added to the solution.

  • 30% hydrogen peroxide is added in portions over 30 minutes at room temperature with stirring.

  • The progress of the reaction is monitored by TLC.

  • After completion, the product can be purified by recrystallization from ethanol. A yield of 96% has been reported for the aromatization of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using this method.

Performance in Subsequent Reactions: A Comparative Discussion

Hydrolysis: The ester groups on both molecules can be hydrolyzed to the corresponding dicarboxylic acid. The rate of hydrolysis is influenced by steric hindrance around the carbonyl group. The ethyl ester is slightly bulkier than the methyl ester, which may lead to a marginally slower rate of hydrolysis for the diethyl analog under identical conditions.

Amidation: The formation of amides from these esters, typically by reaction with a primary or secondary amine, is a crucial transformation in the synthesis of many biologically active molecules. Similar to hydrolysis, the greater steric hindrance of the ethyl group in this compound might result in a slower reaction rate compared to the dimethyl ester. However, in many synthetic applications, this difference in reactivity can often be overcome by adjusting reaction conditions such as temperature or reaction time.

Logical Workflow for Synthesis

The synthesis of these pyridine dicarboxylates and their subsequent use in amidation can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis of Pyridine-3,5-dicarboxylates cluster_application Application in Amide Synthesis Aldehyde Aldehyde DHP Dialkyl 1,4-Dihydropyridine- 3,5-dicarboxylate Aldehyde->DHP BetaKetoester β-Ketoester (Methyl or Ethyl Acetoacetate) BetaKetoester->DHP Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->DHP PyridineDicarboxylate Dialkyl Pyridine- 3,5-dicarboxylate DHP->PyridineDicarboxylate Oxidation/ Aromatization Amide Pyridine-3,5-dicarboxamide PyridineDicarboxylate->Amide Amine Primary or Secondary Amine (R-NH₂) Amine->Amide

Caption: General synthetic workflow from Hantzsch reaction to pyridine-3,5-dicarboxamides.

Signaling Pathway Analogy: Reagent Selection Logic

The choice between the diethyl and dimethyl ester can be analogized to a signaling pathway where the initial choice of reagent influences subsequent steps and outcomes.

Reagent_Choice Start Synthetic Goal: Target Molecule with Pyridine Core Choice Choice of Ester: Dimethyl vs. Diethyl Start->Choice Dimethyl Dimethyl Pyridine-3,5-dicarboxylate Choice->Dimethyl Methyl Acetoacetate Diethyl This compound Choice->Diethyl Ethyl Acetoacetate Properties_DM Properties: - Higher Melting Point - Less Steric Hindrance Dimethyl->Properties_DM Properties_DE Properties: - Lower Melting Point - More Steric Hindrance Diethyl->Properties_DE Reactivity_DM Potential Reactivity: - Faster Hydrolysis/Amidation Properties_DM->Reactivity_DM Reactivity_DE Potential Reactivity: - Slower Hydrolysis/Amidation Properties_DE->Reactivity_DE Outcome Final Product Properties & Overall Process Efficiency Reactivity_DM->Outcome Reactivity_DE->Outcome

Caption: Decision pathway for selecting between dimethyl and diethyl esters in synthesis.

Conclusion

Both diethyl and dimethyl pyridine-3,5-dicarboxylate are valuable synthetic intermediates. The choice between them may be guided by several factors:

  • Synthesis: Both precursors are accessible in high yields via the Hantzsch synthesis. The dimethyl ester also has an efficient alternative synthesis from the corresponding dicarboxylic acid.

  • Physical Properties: The differing melting points may be a consideration for purification and handling.

  • Reactivity: While direct comparative data is sparse, the dimethyl ester is expected to be slightly more reactive in nucleophilic substitution reactions at the ester carbonyl due to lower steric hindrance. This could be advantageous for reactions that are sluggish with the diethyl analog. Conversely, the slightly lower reactivity of the diethyl ester might be beneficial in cases where selectivity is required in the presence of other reactive functional groups.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including desired reactivity, purification strategy, and the overall cost-effectiveness of the synthetic route. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.

References

A Structural Showdown: Unraveling the Diversity of Pyridine-3,5-Dicarboxylate Derived Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of metal-organic frameworks (MOFs) is paramount. The choice of organic linker is a critical determinant of the final structure and function. This guide provides a comparative analysis of MOFs derived from the versatile linker, pyridine-3,5-dicarboxylic acid (H₂PDC), offering insights into how the metal center and synthesis conditions dictate the resulting framework's dimensionality and properties.

The adaptability of the pyridine-3,5-dicarboxylate linker, with its pyridyl nitrogen and two carboxylate groups, allows for the construction of a remarkable variety of coordination polymers, ranging from discrete 0D binuclear complexes to intricate 3D frameworks.[1][2] The final topology is highly sensitive to synthetic conditions, including the choice of metal ion, the presence of templating molecules, and the solvent system employed.[1][3][4] This structural diversity, in turn, influences the material's potential applications, which span from gas storage and separation to catalysis, sensing, and energy storage.[5][6][7][8]

Comparative Structural and Performance Data

The following table summarizes key structural and performance parameters of various MOFs synthesized using pyridine-3,5-dicarboxylic acid, showcasing the influence of different metal centers.

MOF Formula[1][2]Metal IonDimensionalityCrystal SystemSpace GroupKey Structural FeaturesThermal Stability (°C)
[[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂OCd²⁺3D--3D coordination polymer with a new topological type.[1][2]~300
[Mn(PDC)(DMF)]nMn²⁺3D--3D coordination polymer.[1][2]~320
[Mn₃(PDC)₂(INA)₂(DMF)₁.₅(H₂O)₀.₅]n·nDMF·2nH₂OMn²⁺3D--3D coordination polymer with a new topological type.[1][2]~310
[Zn(PDC)(NMP)]n·nH₂OZn²⁺3D--3D coordination polymer.[1][2]~350
[Zn(PDC)(H₂O)(DMF)]nZn²⁺2D--2D polymeric structure.[1][2]~300
[Co(PDC)(3hmpH)₂]n·0.25nDMFCo²⁺2D--2D polymeric structure.[1][2]~280
[Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂OCu²⁺1D--1D chain polymer.[1][2]~250
[Zn(PDC)(2hmpH)₂]₂·2DMFZn²⁺0D--0D binuclear complex.[1][2]~230
[Tb₂(PDC)₂(SO₄)(H₂O)₆]·2H₂OTb³⁺3DMonoclinicC2/c3D porous (3,4)-connected topological framework based on 2D layers and SO₄²⁻ pillars; exhibits intense green luminescence.[6]Stable up to 300
Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O) (H₂L₁ = Pyridine-3,5-dicarboxylic acid)Co²⁺2DMonoclinicP2₁/nDistorted octahedron geometry [CoN₃O₃] with two types of coordination modes for the L₁ ligand.[9]-

Experimental Protocols

The synthesis of pyridine-3,5-dicarboxylate derived MOFs typically involves solvothermal or hydrothermal methods. The following is a generalized protocol, with specific conditions varying based on the target structure.

General Synthesis of a Pyridine-3,5-Dicarboxylate MOF

A mixture of the corresponding metal salt (e.g., Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O), pyridine-3,5-dicarboxylic acid, and a solvent such as N,N-dimethylformamide (DMF), ethanol, and/or water is sealed in a Teflon-lined stainless steel autoclave.[9][10] The autoclave is then heated to a specific temperature (typically between 100-130 °C) for a period ranging from several hours to a few days.[9][10] After slow cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the solvent, and dried. For Co-PDC-MOF, a solution of 0.5 mM cobalt(II) nitrate and 0.3 mM pyridine-3,5-dicarboxylic acid in deionized water was heated at 130 °C for 48 hours.[10]

Characterization Methods
  • Single-Crystal X-ray Diffraction: This is the definitive technique for determining the precise 3D atomic structure of the MOF, including bond lengths, bond angles, and the overall framework topology.[6][9]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to compare with the simulated pattern from single-crystal data.

  • Thermogravimetric Analysis (TGA): This method is employed to assess the thermal stability of the MOFs by measuring the weight loss as a function of temperature.[6] This helps to determine the temperature at which the framework starts to decompose.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the MOF crystals.[5]

  • Infrared Spectroscopy (IR): Used to confirm the coordination of the carboxylate groups of the pyridine-3,5-dicarboxylate linker to the metal centers.[9]

Visualizing Structural Diversity and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis of these MOFs and a typical experimental workflow.

G cluster_input Synthesis Parameters cluster_output Resulting MOF Dimensionality Pyridine-3,5-dicarboxylic Acid Pyridine-3,5-dicarboxylic Acid Reaction Mixture Reaction Mixture Pyridine-3,5-dicarboxylic Acid->Reaction Mixture Metal Salt (M²⁺, M³⁺) Metal Salt (M²⁺, M³⁺) Metal Salt (M²⁺, M³⁺)->Reaction Mixture Template/Solvent Template/Solvent Template/Solvent->Reaction Mixture D0 0D (Binuclear Complex) D1 1D (Chain Polymer) D2 2D (Layered Structure) D3 3D (Framework) Reaction Mixture->D0 Specific Templates e.g., 2hmpH Reaction Mixture->D1 Specific Templates e.g., 3hmpH Reaction Mixture->D2 e.g., Co²⁺, H₂O/DMF Reaction Mixture->D3 e.g., Cd²⁺, Mn²⁺, Zn²⁺

Caption: Influence of synthesis parameters on MOF dimensionality.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis start Reactants: - Metal Salt - H₂PDC Linker - Solvent/Template solvothermal Solvothermal/ Hydrothermal Reaction start->solvothermal product Crystalline MOF Product solvothermal->product scxrd Single-Crystal X-ray Diffraction product->scxrd pxrd Powder X-ray Diffraction product->pxrd tga Thermogravimetric Analysis product->tga sem Scanning Electron Microscopy product->sem ftir FT-IR Spectroscopy product->ftir structure Structural Determination scxrd->structure pxrd->structure properties Property Evaluation tga->properties sem->properties ftir->structure

Caption: Experimental workflow for MOF synthesis and characterization.

References

Potency of Isomeric Pyridinyl Analogues as Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of isomeric pyridinyl analogues as calcium channel blockers, based on available experimental data. The position of the nitrogen atom in the pyridinyl ring significantly influences the antagonist activity of these compounds.

Isomeric Potency Comparison

Experimental evidence has established a clear rank order of potency among the 2-, 3-, and 4-pyridinyl isomeric analogues of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates. The 2-pyridinyl analogue demonstrates the highest potency, followed by the 3-pyridinyl analogue, with the 4-pyridinyl analogue being the least potent.[1] This relationship highlights a critical structure-activity relationship where the substitution pattern on the pyridinyl moiety directly impacts the compound's ability to block calcium channels.

Quantitative Data Summary

While specific IC50 values were not detailed in the primary literature, the relative potency is consistently reported.

Isomeric AnalogueRelative Potency
2-PyridinylMost Potent
3-PyridinylModerately Potent
4-PyridinylLeast Potent

This trend suggests that the proximity of the nitrogen atom to the dihydropyridine ring is a key determinant of activity. The observed order of potency (2-pyridinyl > 3-pyridinyl > 4-pyridinyl) indicates that the arrangement of the pyridinyl nitrogen relative to the core structure is crucial for effective interaction with the calcium channel receptor.[1]

Structure-Activity Relationship

The variation in potency among the pyridinyl isomers can be attributed to the electronic and steric effects introduced by the nitrogen atom's position. These differences likely influence the overall conformation of the molecule and its binding affinity to the L-type calcium channel.

G cluster_0 Structure-Potency Relationship cluster_1 Resulting Potency Pyridinyl_Isomer Isomeric Position of Nitrogen in Pyridinyl Ring High_Potency High Pyridinyl_Isomer->High_Potency 2-position Medium_Potency Medium Pyridinyl_Isomer->Medium_Potency 3-position Low_Potency Low Pyridinyl_Isomer->Low_Potency 4-position

Caption: Relationship between pyridinyl isomer and calcium channel blocking potency.

Experimental Protocols

The calcium channel antagonist activity of the isomeric pyridinyl analogues was determined using a muscarinic-receptor-mediated Ca²⁺-dependent contraction assay in guinea pig ileal longitudinal smooth muscle.[1]

Assay Methodology
  • Tissue Preparation: Longitudinal smooth muscle from the guinea pig ileum is isolated and prepared for in vitro studies.

  • Induction of Contraction: A muscarinic receptor agonist is used to induce Ca²⁺-dependent contractions in the smooth muscle tissue.

  • Application of Analogues: The isomeric pyridinyl analogues are introduced to the tissue bath at various concentrations.

  • Measurement of Inhibition: The ability of each analogue to inhibit the induced contractions is measured. The concentration required to produce a 50% inhibition of the contractile response (IC50) is determined to quantify the potency of the compound.

  • Correlation with Radioligand Binding: A correlation is often made between the IC50 values from the contraction assay and those from [³H]nitrendipine binding inhibition studies to confirm the mechanism of action at the L-type calcium channel.[1]

This experimental setup provides a functional measure of the calcium channel blocking activity of the test compounds.

Conclusion

The position of the nitrogen atom in the pyridinyl ring of these calcium channel blocker analogues is a critical determinant of their potency. The 2-pyridinyl isomer consistently demonstrates the highest activity, followed by the 3- and 4-pyridinyl isomers, respectively. This structure-activity relationship provides valuable insights for the rational design of novel and more potent dihydropyridine-based calcium channel blockers. Future research focusing on the synthesis and evaluation of additional analogues with varied substitution patterns is warranted to further elucidate the structural requirements for optimal activity.

References

Dihydropyridine Derivatives Demonstrate Promising Antimicrobial Activity Compared to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research highlights the potential of dihydropyridine (DHP) derivatives as a compelling new class of antimicrobial agents, exhibiting comparable and, in some cases, superior activity to standard antibiotics against a range of pathogenic microorganisms. These findings, compiled from multiple independent studies, suggest that DHP derivatives could offer a valuable alternative in the face of growing antimicrobial resistance.

The antimicrobial efficacy of various newly synthesized dihydropyridine derivatives has been rigorously evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Quantitative assessments, primarily through Minimum Inhibitory Concentration (MIC) and Kirby-Bauer (disc diffusion) tests, reveal that specific DHP derivatives show significant potency. For instance, certain compounds have demonstrated lower MIC values than conventional antibiotics such as amoxicillin and ciprofloxacin against tested bacterial strains.

The mechanism of action for the antimicrobial effects of dihydropyridine derivatives is an active area of investigation. While traditionally known as calcium channel blockers in the treatment of cardiovascular diseases, their antimicrobial properties may be attributed to different cellular targets. Some studies suggest that these compounds may interfere with essential bacterial enzymes, such as DNA gyrase, or disrupt microbial membrane potential. This multi-faceted potential underscores the importance of further research into their specific molecular interactions within microbial cells.

This comparative guide provides a comprehensive overview of the existing experimental data on the antimicrobial activity of dihydropyridine derivatives versus standard antibiotics, details the methodologies used for their evaluation, and visualizes the experimental workflow and potential mechanisms of action.

Comparative Antimicrobial Activity Data

The following table summarizes the quantitative data from various studies, comparing the antimicrobial activity of different dihydropyridine derivatives with standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Dihydropyridine DerivativeTest MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Standard AntibioticStandard Antibiotic MIC (µg/mL)Standard Antibiotic Zone of Inhibition (mm)
Compound 2e[1]Escherichia coli0.25-Ciprofloxacin1-
Compound 2c[1]Pseudomonas aeruginosa0.5-Ciprofloxacin1-
Compound 2c[1]Candida albicans0.5-Clotrimazole1-
Derivative 33[2]Mycobacterium smegmatis9----
Derivative 33[2]Staphylococcus aureus25----
Derivative 33[2]Escherichia coli100----
Compound 5aStaphylococcus aureus ATCC 259233.931Tetracycline24-
Compounds 5f, 5g, 5n, 5oMicrococcus luteus NCIMB 8166--Tetracycline--
Compounds 5h, 5pMicrococcus luteus NCIMB 816631.5 - 62.5-Tetracycline--
Dihydropyridine DerivativesPseudomonas aeruginosa≥256----
Compound I-6Pseudomonas aeruginosa64----

Note: "-" indicates that the data was not provided in the cited sources. The specific structures of the numbered and lettered compounds are detailed in the corresponding research articles.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a commonly used technique to determine MIC values.

1. Preparation of Dihydropyridine Derivative and Standard Antibiotic Stock Solutions:

  • Accurately weigh the dihydropyridine derivative and the standard antibiotic.

  • Dissolve each compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the stock solutions of the dihydropyridine derivatives and standard antibiotics across the wells of the microtiter plate to achieve a range of decreasing concentrations.

3. Inoculum Preparation:

  • Culture the test microorganism overnight on an appropriate agar medium.

  • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the diluted compounds with the prepared microbial suspension.

  • Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kirby-Bauer (Disc Diffusion) Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to different antimicrobial agents.[5][6][7]

1. Preparation of Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) plates with a uniform thickness.

  • Allow the surface of the agar to dry before inoculation.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the MIC assay.

3. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove any excess liquid by pressing it against the inside of the tube.

  • Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.

4. Application of Antimicrobial Discs:

  • Aseptically place paper discs impregnated with known concentrations of the dihydropyridine derivatives and standard antibiotics onto the surface of the inoculated agar plate.

  • Ensure that the discs are placed at a sufficient distance from each other to prevent the overlapping of inhibition zones.

5. Incubation:

  • Invert the plates and incubate them at 37°C for 18-24 hours.

6. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental process and the potential biological targets of dihydropyridine derivatives, the following diagrams have been generated.

G cluster_prep Preparation cluster_mic MIC Assay cluster_kbt Kirby-Bauer Test cluster_results Results Inoculum Standardized Microbial Inoculum (0.5 McFarland) InoculateMIC Inoculation of wells Inoculum->InoculateMIC LawnCulture Inoculation of Agar Plate (Lawn Culture) Inoculum->LawnCulture Compounds Dihydropyridine Derivatives & Standard Antibiotics SerialDilution Serial Dilution in 96-well plate Compounds->SerialDilution PlaceDiscs Placement of Antimicrobial Discs Compounds->PlaceDiscs Media Growth Media (Broth/Agar) Media->SerialDilution Media->LawnCulture SerialDilution->InoculateMIC IncubateMIC Incubation (37°C, 18-24h) InoculateMIC->IncubateMIC ReadMIC Visual Assessment of Growth (Turbidity) IncubateMIC->ReadMIC MIC_Value MIC Value (µg/mL) ReadMIC->MIC_Value LawnCulture->PlaceDiscs IncubateKBT Incubation (37°C, 18-24h) PlaceDiscs->IncubateKBT MeasureZones Measurement of Zones of Inhibition IncubateKBT->MeasureZones ZOI_Diameter Zone of Inhibition (mm) MeasureZones->ZOI_Diameter

Antimicrobial Susceptibility Testing Workflow.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm DHP Dihydropyridine Derivatives CaChannel Calcium Ion Channels DHP->CaChannel Blockade DNAGyrase DNA Gyrase DHP->DNAGyrase Inhibition MembranePotential Disruption of Membrane Potential CaChannel->MembranePotential BacterialDeath Bacterial Cell Death MembranePotential->BacterialDeath DNA_Replication Inhibition of DNA Replication DNAGyrase->DNA_Replication DNA_Replication->BacterialDeath

Potential Antimicrobial Mechanisms of Dihydropyridines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of impurities and related compounds of nifedipine. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies for quality control and regulatory compliance.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension and angina. As with any pharmaceutical active ingredient, the presence of impurities can affect its efficacy and safety. Therefore, robust analytical methods are crucial for the identification, quantification, and control of these impurities. This guide details common nifedipine impurities, compares the performance of various analytical techniques, and provides detailed experimental protocols.

Common Impurities of Nifedipine

Nifedipine impurities can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or as by-products of synthesis. Some impurities may also be classified as genotoxic or nitrosamine impurities, which are of particular concern due to their potential for harm even at trace levels.

A list of common nifedipine impurities is provided below:

Impurity NameCAS NumberMolecular FormulaMolecular WeightType
Nifedipine Impurity A (Nitrophenylpyridine analog)67035-22-7C₁₇H₁₆N₂O₆344.32Process-related/Degradation
Nifedipine Impurity B (Nitrosophenylpyridine analog)50428-14-3C₁₇H₁₆N₂O₅328.32Degradation
Nifedipine Impurity D14205-39-1C₅H₉NO₂115.13Process-related
Nifedipine Amide Impurity114709-68-1C₁₆H₁₇N₃O₅331.33Process-related
N-Nitroso NifedipineN/AC₁₇H₁₇N₃O₇375.34Potential Nitrosamine
2-Nitrobenzaldehyde552-89-6C₇H₅NO₃151.12Starting Material
Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of nifedipine and its impurities.[1] These methods, often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the analysis of certain volatile or semi-volatile impurities.

The following table summarizes and compares the performance of different chromatographic methods reported in the literature for the analysis of nifedipine and its related substances.

MethodColumnMobile PhaseFlow Rate (mL/min)DetectionLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
HPLCODS (250 x 4.6 mm, 5 µm)Acetonitrile: 0.1% (v/v) TEA (pH 7.4) (78:22 v/v)1.0UV at 326 nm0.625 - 100.2320.703
HPLCODSMethanol:Water:Phosphate Buffer (pH 3):Sodium Heptanesulfonate (65:35:3:0.13 v/v/v/w)0.8UV at 235 nm3.125 - 500.0330.100[2]
UPLCAcquity Shield RP18 (50 x 3.0 mm, 1.7 µm)10 mM Ammonium Formate (pH 4.5) and Methanol (Gradient)0.5PDA0.25 - 1.5-0.05[3]
RP-HPLCIntersil C18Tetra Butyl Ammonium (TBH):Acetonitrile (25:75 v/v)1.0UV at 238 nm2 - 100.1430.435[4]

Experimental Protocols

RP-HPLC Method for Nifedipine and its Impurities[3]

This method is suitable for the quantification of nifedipine and its main photodegradation impurities, Nifedipine Impurity A and Impurity B.

  • Chromatographic Conditions:

    • Column: ODS, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of methanol, water, phosphate buffer (pH 3; 0.05 M), and sodium heptanesulfonate in the ratio of 65:35:3:0.13 (v/v/v/w).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of nifedipine reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations within the linearity range.

    • Sample Solution: Dissolve the nifedipine sample in the mobile phase to achieve a concentration within the validated range. Filter the solution through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: The method was found to be linear in the concentration range of 3.125 to 50.00 µg/mL with a correlation coefficient (r) of 0.9991.[2]

    • Limit of Detection (LOD): 0.033 µg/mL.[2]

    • Limit of Quantitation (LOQ): 0.100 µg/mL.[2]

    • Precision: The relative standard deviation (RSD) for replicate injections should be less than 2%.

UPLC Method for Nifedipine and Related Substances[4]

This UPLC method offers a faster analysis time compared to conventional HPLC and is suitable for the determination of nifedipine and five potential impurities.

  • Chromatographic Conditions:

    • Column: Acquity Shield RP18, 50 mm x 3.0 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).

    • Mobile Phase B: Methanol.

    • Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.

    • Flow Rate: 0.5 mL/min.

    • Detection: Photodiode Array (PDA) detector.

    • Injection Volume: Appropriate volume based on system sensitivity.

    • Column Temperature: 40 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare individual stock solutions of nifedipine and its impurities in a suitable solvent (e.g., methanol or acetonitrile). Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.

    • Sample Solution: Dissolve the nifedipine sample in a suitable solvent and dilute with the mobile phase to a concentration within the linear range. Filter the solution through a 0.22 µm filter before injection.

  • Validation Parameters:

    • Linearity: The method was found to be linear over the concentration range of 0.25–1.5 µg/mL for nifedipine and its impurities.[3]

    • Limit of Quantitation (LOQ): 0.05 µg/mL for nifedipine.[3]

    • Recovery: The recoveries for all related compounds were in the range of 99–105.0%.[3]

    • Precision: The percentage relative standard deviation for method repeatability and reproducibility was <5.0%.[3]

Visualizations

Nifedipine Degradation Pathway

Nifedipine is known to be sensitive to light and undergoes photodegradation. The primary degradation pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, leading to the formation of the nitrophenylpyridine analog (Impurity A) and the nitrosophenylpyridine analog (Impurity B).[5][6]

Nifedipine_Degradation Nifedipine Nifedipine ImpurityA Nifedipine Impurity A (Nitrophenylpyridine analog) Nifedipine->ImpurityA Photodegradation (Oxidation) ImpurityB Nifedipine Impurity B (Nitrosophenylpyridine analog) Nifedipine->ImpurityB Photodegradation

Caption: Simplified photodegradation pathway of Nifedipine.

Experimental Workflow for Impurity Characterization

The following workflow outlines the general steps involved in the identification and characterization of impurities in nifedipine.

Impurity_Characterization_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Analysis & Identification cluster_2 Reporting & Control SamplePrep Sample Preparation (Dissolution, Dilution) Chromatography Chromatographic Separation (HPLC/UPLC) SamplePrep->Chromatography Detection Detection (UV/PDA/MS) Chromatography->Detection PeakIntegration Peak Integration & Quantification Detection->PeakIntegration MS_Analysis Mass Spectral Analysis (for structural information) Detection->MS_Analysis Reporting Reporting of Impurity Profile PeakIntegration->Reporting LibrarySearch Comparison with Reference Standards & Spectral Libraries MS_Analysis->LibrarySearch StructureElucidation Structure Elucidaion of Unknown Impurities LibrarySearch->StructureElucidation StructureElucidation->Reporting ControlStrategy Development of Control Strategy Reporting->ControlStrategy

Caption: General workflow for nifedipine impurity characterization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of diethyl pyridine-3,5-dicarboxylate, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Information

This compound and its derivatives are classified as irritants.[1][2] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2] Adherence to strict safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For larger incidents, immediately contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Hazard Data

For clarity and easy comparison, the pertinent hazard information for this compound and its analogues is summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. This compound is considered a hazardous waste and must not be disposed of in regular trash or down the drain.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

  • This waste stream should be kept separate from other incompatible chemical waste. Specifically, it should not be mixed with strong oxidizing agents or strong acids.

2. Containerization and Labeling:

  • Collect all this compound waste in a designated, chemically compatible, and leak-proof container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also list the associated hazards (Irritant) and the accumulation start date.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area must be well-ventilated and away from sources of ignition.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • For transportation purposes, pyridine and its derivatives are classified under UN Number 1282 .

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of this compound Waste classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers, Acids) classify->segregate containerize Collect in a Labeled, Sealed, Chemically Compatible Container segregate->containerize label_details Label must include: - 'Hazardous Waste' - Chemical Name - Hazard Information (Irritant) - Accumulation Start Date containerize->label_details storage Store in a Designated, Ventilated, and Secure Satellite Accumulation Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Diethyl pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Diethyl pyridine-3,5-dicarboxylate. The following information is designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for operational and emergency situations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .

To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile rubberTo prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesANSI Z87.1 certifiedTo protect eyes from splashes.[2]
Skin and Body Protection Laboratory coatFully-buttonedTo protect clothing and skin from contamination.[2]
Respiratory Protection NIOSH/MSHA approved respiratorUse in a well-ventilated area or a chemical fume hood.[2]To avoid inhalation of dust or vapors.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Store segregated from incompatible chemicals.[3]

  • Keep away from sources of ignition.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

Spill Management Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

1. Immediate Response:

  • Alert all personnel in the immediate area.

  • Evacuate non-essential personnel.

  • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

2. Assess the Spill:

  • Identify the spilled material and consult the Safety Data Sheet (SDS).

  • Determine the extent of the spill.

3. Spill Cleanup Procedure:

  • Ensure you are wearing the appropriate PPE as detailed above.

  • For a solid spill, gently sweep the material to avoid creating dust.[6]

  • For a liquid spill, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[2][7]

  • Place the absorbed material and any contaminated cleaning supplies into a designated, sealed, and clearly labeled hazardous waste container.[2][7]

  • Decontaminate the spill area with a mild detergent and water.[8]

Chemical Spill Response Workflow

G spill Chemical Spill Occurs assess Assess the Situation (Identify Substance, Spill Size) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small, manageable spill evacuate Evacuate Area & Call EHS (Large Spill) assess->evacuate Large or unknown spill contain Contain the Spill (Use Absorbent Materials) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.[2][3]

  • Do not mix this waste with other incompatible waste streams.[2]

Waste Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • The container should be stored away from incompatible materials such as strong oxidizers and acids.[3]

Final Disposal:

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[9]

  • Contact your institution's EHS department for guidance on the final disposal procedures.[2] Current practices for the disposal of waste pyridine often include rotary kiln incineration.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl pyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.